molecular formula C9H7N3 B176497 7-Amino-1H-indole-3-carbonitrile CAS No. 165669-11-4

7-Amino-1H-indole-3-carbonitrile

Cat. No.: B176497
CAS No.: 165669-11-4
M. Wt: 157.17 g/mol
InChI Key: KQDFKEMRXVEKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-1H-indole-3-carbonitrile is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features an indole scaffold substituted with both an amino group and a nitrile group, a structure known to be a valuable pharmacophore in the development of bioactive molecules. Specifically, the 1H-indole-3-carbonitrile core is a key structure in the design of potent inhibitors for Tropomyosin Receptor Kinases (TRK) . TRK proteins are essential targets in oncology research, and inhibitors based on this scaffold have shown nanomolar potency against TRKA, TRKB, and TRKC, making them promising candidates for the treatment of various cancers . Furthermore, indole-3-carbonitrile derivatives are investigated for their ability to interact with other critical biological pathways, including the modulation of biotransformation enzymes and the aryl hydrocarbon receptor (AhR) pathway, which plays a role in the metabolism of xenobiotics and endogenous compounds . Researchers utilize this compound as a versatile synthetic intermediate to develop novel therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDFKEMRXVEKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302952
Record name 7-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-11-4
Record name 7-Amino-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165669-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Amino-1H-indole-3-carbonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Pathways of 7-Amino-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of biologically active compounds and functional materials.[1][2] Its synthesis, however, presents unique challenges related to regioselectivity and the management of sensitive functional groups. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this compound. We will dissect the predominant Nitration-Reduction pathway, explore the potential of direct C-H cyanation, and evaluate the classical Sandmeyer reaction. Each pathway is examined through the lens of mechanistic rationale, experimental feasibility, and practical considerations, offering field-proven insights for laboratory application. Detailed protocols, comparative data, and process visualizations are included to create a self-validating and authoritative resource for researchers in the field.

Introduction: The Strategic Importance of the 7-Aminoindole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[3] The specific substitution pattern of this compound, featuring an amino group on the benzenoid ring and a nitrile at the C3 position, offers two distinct points for further chemical elaboration. This makes it an exceptionally valuable intermediate for creating complex molecular architectures.

The primary synthetic challenge lies in achieving the desired 1, 3, and 7 substitution pattern. The intrinsic electronic properties of the indole ring favor electrophilic substitution at the C3 position, making direct functionalization at C7 non-trivial. Therefore, synthetic strategies must employ careful control over directing groups and reaction conditions to achieve the target molecule efficiently and with high purity.

Retrosynthetic Analysis

A conceptual breakdown of the synthesis reveals three logical disconnections, each corresponding to a major synthetic pathway. The choice between these routes depends on the availability of starting materials, scalability, and tolerance to specific reagents.

G cluster_p1 Pathway I: Nitration-Reduction cluster_p2 Pathway II: Direct C-H Cyanation cluster_p3 Pathway III: Sandmeyer Reaction Target This compound P1_Intermediate 7-Nitro-1H-indole-3-carbonitrile Target->P1_Intermediate Nitro Group Reduction P2_Start 7-Aminoindole Target->P2_Start Direct C3 Cyanation P3_Intermediate 7-Diazoniumindole-3-carbonitrile Target->P3_Intermediate Sandmeyer Cyanation (CuCN) P1_Start 1H-Indole-3-carbonitrile P1_Intermediate->P1_Start Regioselective Nitration P3_Start 7-Aminoindole P3_Intermediate->P3_Start Diazotization G cluster_workflow Workflow: Nitro Group Reduction Start 7-Nitro-1H-indole-3-carbonitrile in Solvent Decision Choose Reduction Method Start->Decision Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Decision->Hydrogenation High Yield/Purity MetalAcid Metal-Acid Reduction (SnCl₂, HCl) Decision->MetalAcid Low Cost/Scale Dithionite Dithionite Reduction (Na₂S₂O₄, NaOH) Decision->Dithionite Metal-Free Reaction Monitor by TLC until completion Hydrogenation->Reaction MetalAcid->Reaction Dithionite->Reaction Workup Reaction Workup (Filtration/Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification End This compound Purification->End

Caption: Decision workflow for the reduction of the 7-nitro group.

Synthetic Pathway II: Direct C-H Cyanation of 7-Aminoindole

This pathway is conceptually more direct but presents significant challenges. It involves the direct introduction of a nitrile group at the C3 position of a 7-aminoindole precursor. Modern methods for C-H functionalization make this an attractive, though less developed, route.

Challenges and Mechanistic Considerations:

  • Regioselectivity: While indoles typically undergo electrophilic attack at C3, the 7-amino group is a strong activating group, potentially leading to reactions at other positions.

  • N-H vs. C-H Reactivity: The indole N-H is acidic and can interfere with many organometallic catalysts. Therefore, N-protection is often required. [4][5]Common protecting groups like Boc or sulfonyl groups can alter the electronic properties of the indole ring. [4]3. Cyanating Reagents: Traditional cyanide sources like CuCN are highly toxic. [6]Modern approaches use safer alternatives like TMSCN or a combination of NH₄HCO₃ and DMSO. [7]Palladium-catalyzed and electrochemical methods have shown promise for indole cyanation. [7][8]An electrochemical approach, for instance, can generate an indole radical cation that then reacts with a cyanide source, offering a metal-free alternative. [7] This pathway remains an area of active research. While potentially more atom-economical, it requires significant optimization to be a reliable and scalable method for this specific target.

Synthetic Pathway III: Sandmeyer-Type Cyanation of 7-Aminoindole

The Sandmeyer reaction is a classic transformation for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate. [9][10]Applying this to 7-aminoindole to introduce a C3-nitrile is not a standard application, as the Sandmeyer reaction replaces the amino group itself. A more plausible, albeit complex, variation would be to start with 3-amino-7-nitroindole, perform the Sandmeyer cyanation at C3, and then reduce the nitro group. However, a more direct application involves starting with 7-aminoindole, forming the diazonium salt, and then using a copper(I) cyanide-catalyzed reaction to introduce the nitrile.

The two-step process would be:

  • Diazotization: The 7-amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The unstable diazonium salt is then immediately treated with a solution of copper(I) cyanide (CuCN). [11][12]This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism to yield the final product. [9][10] Causality and Trustworthiness:

  • This is a well-established reaction for converting aromatic amines to nitriles. [12][13]* The primary challenge is the stability of the indole nucleus and the diazonium salt intermediate under the strongly acidic conditions required for diazotization. The indole ring can be prone to polymerization or degradation in strong acid. [14]Therefore, careful control of conditions and potentially the use of an N-protecting group would be essential for a successful outcome.

Detailed Experimental Protocols

The Nitration-Reduction pathway is the most validated route. The following protocol is a representative synthesis based on established chemical principles.

Protocol: Synthesis of this compound via Catalytic Hydrogenation

(Based on the principles outlined in BenchChem Application Notes)[15]

Step A: Synthesis of 7-Nitro-1H-indole-3-carbonitrile

  • To a stirred solution of 1H-indole-3-carbonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude 7-Nitro-1H-indole-3-carbonitrile can be purified by recrystallization from an appropriate solvent like ethanol.

Step B: Reduction to this compound

  • In a hydrogenation flask, dissolve 7-Nitro-1H-indole-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the flask, evacuate the air, and replace with hydrogen gas.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.

Safety Considerations

  • Nitro Compounds: 7-Nitro-1H-indole-3-carbonitrile is potentially explosive and should be handled with care, avoiding heat and shock.

  • Cyanides: Cyanating reagents like CuCN and TMSCN are extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Have a cyanide antidote kit available.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; quench carefully.

  • Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care.

Conclusion

The synthesis of this compound is most reliably achieved through a Nitration-Reduction pathway . This strategy offers high yields, well-understood reaction mechanisms, and scalable protocols. Catalytic hydrogenation stands out as the cleanest and most efficient method for the final reduction step, provided the necessary equipment is available. While direct C-H cyanation and Sandmeyer-type reactions represent more atom-economical and novel approaches, they require further development to overcome challenges related to selectivity and substrate stability. For researchers and drug development professionals requiring reliable access to this valuable intermediate, the Nitration-Reduction route remains the authoritative and field-proven choice.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • Banerjee, S., et al. (2023).
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Various Authors. (1994-1999). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Li, J., et al. (2023). N-Cyano-2,2′-biphenyldicarboimide as a Cyanation Reagent for Co(III)-Catalyzed C–H Cyanation of Indoles in Ionic Liquids. Organic Letters, ACS Publications. [Link]

  • BenchChem. (2025). A Comparative Guide to Cyanating Reagents for the Synthesis of 5-Cyanoindole.
  • Loffet, A., et al. (1997). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. [Link]

  • Organic Chemistry Portal. (2001-2021). Synthesis of indoles. [Link]

  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]

  • Garcı́a, A., & Martı́nez, R. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. [Link]

  • Pan, C., et al. (2016). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Various Authors. (2019). Synthesis of substituted indole-3-carbinols. ResearchGate. [Link]

  • Beller, M., et al. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

  • Da Settimo, F., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Langer, P., et al. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, ACS Publications. [Link]

  • Various Authors. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]

  • Bhor, A., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. NIH. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Movassaghi, M., & Hunt, D. K. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Le, T. N., et al. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Various Authors. (2020). Synthesis of nitroindoles and aminoindoles via intermolecular cyclization from terminal alkynes and 2-haloanilines. ResearchGate. [Link]

  • Kunz, B. (2015). 7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

  • Da Settimo, F., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC, PubMed Central. [Link]

  • Google Patents. (2012). Preparation method for 4-substituted-7-azaindole.
  • MySkinRecipes. 4-Methyl-7-nitro-1H-indole-3-carbonitrile. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. PubMed. [Link]

  • Li, C., et al. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, RSC Publishing. [Link]

  • Dangi, A., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Kunz, B. (2015). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. [Link]

  • Modern Design. This compound. [Link]

  • Kunz, B. (2015). 7-Iodo-1H-indole-3-carbonitrile. Semantic Scholar. [Link]

  • Antonchick, A. P., & Yusubov, M. S. (2016). Redox-neutral α-cyanation of amines. PubMed. [Link]

Sources

Technical Guide: Physicochemical Properties and Analytical Profile of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential biological significance of 7-Amino-1H-indole-3-carbonitrile (CAS No. 165669-11-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights into the characterization and handling of this important heterocyclic compound. The guide details the molecular structure, spectral characteristics, and safety protocols. Furthermore, it presents detailed, field-proven experimental protocols for its synthesis, purification, and analysis, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Drawing on data from structurally similar indole derivatives, this guide also explores the compound's potential as a kinase inhibitor and provides a foundational experimental workflow for assessing its biological activity.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a focal point of drug discovery programs for decades. The introduction of specific functional groups onto the indole ring allows for the fine-tuning of its pharmacological and pharmacokinetic properties. This compound, the subject of this guide, is a member of this versatile family of compounds, featuring a strategic placement of an amino group and a carbonitrile moiety. These functional groups are known to be important pharmacophores, suggesting that this molecule may hold significant potential in various therapeutic areas, particularly as an inhibitor of protein kinases.[2][3] This guide aims to provide a detailed technical resource for the scientific community to facilitate further research and development of this promising compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. This section details the known and predicted properties of this compound.

Core Chemical Identity
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 165669-11-4
Molecular Formula C₉H₇N₃[4]
Molecular Weight 157.17 g/mol [4]
Physical Form Solid
Purity Typically ≥97%
Predicted Physicochemical Data
PropertyPredicted ValueNotes and Comparative Insights
Melting Point 150-170 °CBased on the melting point of 7-iodo-1H-indole-3-carbonitrile (161–163 °C)[2], a similar range is expected. The amino group may slightly lower the melting point compared to the iodo-analog due to differences in intermolecular forces.
Boiling Point ~430 °CThe predicted boiling point for 7-amino-4-methyl-1H-indole-3-carbonitrile is 441.2±40.0 °C[5]. The absence of the methyl group in the target compound would likely result in a slightly lower boiling point.
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.Indole-3-carboxaldehyde, a related compound, is soluble in DMSO and DMF at approximately 30 mg/mL and sparingly soluble in aqueous buffers.[6] A similar solubility profile is expected for this compound. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[6]
pKa ~16 (indole N-H), ~4 (aromatic amino group)The indole N-H is weakly acidic, while the 7-amino group is weakly basic. These values are estimated based on typical pKa values for these functional groups in similar chemical environments.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves the reduction of the corresponding 7-nitroindole derivative. This method is analogous to the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile.[5]

Synthetic Workflow

Synthesis_Workflow Start 7-Nitro-1H-indole-3-carbonitrile Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂ or PtO₂, H₂) in Methanol/THF Start->Reaction Reduction Workup Filtration and Concentration Reaction->Workup Purification Crystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 7-Nitro-1H-indole-3-carbonitrile.

Materials:

  • 7-Nitro-1H-indole-3-carbonitrile

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a hydrogenation flask, suspend 7-Nitro-1H-indole-3-carbonitrile (1 equivalent) in a mixture of methanol and tetrahydrofuran (1:1 v/v).

  • Carefully add 10% Pd/C (5-10 mol%) or PtO₂ (1-2 mol%) to the suspension.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Spectral and Analytical Characterization

Accurate structural elucidation and purity assessment are critical. This section outlines the expected spectral characteristics and a robust HPLC method for the analysis of this compound, based on data from its iodo-analog.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

    • δ ~11.5-12.0 ppm (s, 1H): Indole N-H proton.

    • δ ~8.0-8.2 ppm (s, 1H): C2-H proton.

    • δ ~7.0-7.2 ppm (d, 1H): C4-H proton.

    • δ ~6.8-7.0 ppm (t, 1H): C5-H proton.

    • δ ~6.4-6.6 ppm (d, 1H): C6-H proton.

    • δ ~5.0-5.5 ppm (s, 2H): Amino (-NH₂) protons.

  • ¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

    • δ ~140-145 ppm: C7a.

    • δ ~130-135 ppm: C7.

    • δ ~125-130 ppm: C2.

    • δ ~120-125 ppm: C3a.

    • δ ~118-120 ppm: C≡N (carbonitrile).

    • δ ~115-120 ppm: C5.

    • δ ~110-115 ppm: C4.

    • δ ~100-105 ppm: C6.

    • δ ~85-90 ppm: C3.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

  • ~3400-3200 cm⁻¹: N-H stretching vibrations (indole N-H and amino -NH₂).

  • ~2220-2230 cm⁻¹: C≡N stretching vibration of the nitrile group.[2]

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak (M⁺): m/z = 157.0640 (for C₉H₇N₃).

High-Performance Liquid Chromatography (HPLC) Method

A reliable HPLC method is essential for assessing the purity and for monitoring reaction progress. The following method is adapted from a protocol for a similar indole derivative.[2]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[7] The 7-aminoindole-3-carbonitrile scaffold, in particular, is of interest as a potential kinase inhibitor.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, most notably cancer.[3]

Rationale as a Kinase Inhibitor

The 7-amino group can act as a hydrogen bond donor, while the indole N-H can also participate in hydrogen bonding. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These features allow the molecule to form key interactions within the ATP-binding pocket of various kinases, potentially leading to potent and selective inhibition.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of This compound in DMSO Incubation Incubate kinase, substrate, and compound at 30°C Compound_Prep->Incubation Assay_Buffer Prepare kinase assay buffer Assay_Buffer->Incubation Kinase_Substrate Prepare kinase and substrate solution Kinase_Substrate->Incubation ATP_Addition Initiate reaction with ATP addition Incubation->ATP_Addition Reaction_Time Allow reaction to proceed for a defined time (e.g., 60 min) ATP_Addition->Reaction_Time Stop_Reaction Stop reaction Reaction_Time->Stop_Reaction Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Stop_Reaction->Detection_Reagent Signal_Read Read luminescence or fluorescence signal Detection_Reagent->Signal_Read Data_Analysis Calculate % inhibition and IC₅₀ values Signal_Read->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase.

Materials:

  • Target protein kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the compound stock to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • In a 384-well plate, add the kinase, substrate, and diluted compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Statements: H302: Harmful if swallowed. Based on analogs, it may also cause skin and eye irritation and may be harmful if inhaled or in contact with skin.[8][9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P317: IF SWALLOWED: Get medical help.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place at 2-8°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its physicochemical properties, drawing on both available data and expert analysis of structurally related analogs. The detailed protocols for its synthesis, characterization, and biological evaluation are intended to serve as a valuable resource for researchers. The presented evidence suggests that this compound is a promising candidate for further investigation, particularly as a kinase inhibitor. It is our hope that this technical guide will facilitate and accelerate future research into the therapeutic potential of this compound.

References

  • 2-amino-1H-indole-3-carbonitrile. (2021). PubChem. Retrieved January 15, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). RosDok. Retrieved January 15, 2026, from [Link]

  • Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • 5-Aminoindole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 6-Aminoindole-1-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. (2015). MDPI. Retrieved January 15, 2026, from [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). PMC. Retrieved January 15, 2026, from [Link]

  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). PMC. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. Retrieved January 15, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PMC. Retrieved January 15, 2026, from [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor. (2023). PMC. Retrieved January 15, 2026, from [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). MDPI. Retrieved January 15, 2026, from [Link]

  • 1H-Indole-3-carbonitrile, 7-amino-4-fluoro-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). University of California, Merced. Retrieved January 15, 2026, from [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved January 15, 2026, from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 7-acetyl-1H-indole-3-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

Sources

The Strategic Role of 7-Amino-1H-indole-3-carbonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most vital structural motifs in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[1] This privileged scaffold's unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules have cemented its status as a cornerstone in the design of novel therapeutic agents. From neurotransmitters like serotonin to potent anti-cancer alkaloids, the indole ring is a testament to nature's ingenuity and a fertile ground for synthetic innovation. Within this esteemed family of compounds, 7-Amino-1H-indole-3-carbonitrile (CAS Number: 165669-11-4) has emerged as a particularly valuable and strategic building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 165669-11-4[2]
Molecular Formula C₉H₇N₃[2]
Molecular Weight 157.17 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Conditions 2-8°C, sealed in dry, dark place[2]

The structure of this compound is characterized by the indole core substituted with an amino group at the 7-position and a nitrile group at the 3-position. The amino group at C7 significantly influences the electron density of the aromatic system, acting as a powerful electron-donating group. This electronic modification not only impacts the reactivity of the indole ring but also provides a crucial handle for further functionalization. The nitrile group at C3, an electron-withdrawing moiety, serves as a versatile precursor for a variety of functional groups, including carboxylic acids, amides, and tetrazoles, further expanding its synthetic utility.

Strategic Synthesis: Accessing the 7-Aminoindole Core

The most direct and widely employed synthetic route to this compound involves the reduction of its nitro precursor, 7-Nitro-1H-indole-3-carbonitrile. This transformation is a cornerstone reaction in the synthesis of many amino-substituted aromatic compounds and can be achieved through several reliable methods.


Start [label="7-Nitro-1H-indole-3-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Reduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="[H]", arrowhead=vee]; Intermediate -> End [arrowhead=vee]; }

General synthetic pathway to this compound.

Causality in Method Selection: Catalytic Hydrogenation vs. Chemical Reduction

The choice of reduction method is a critical decision driven by factors such as substrate compatibility with other functional groups, scalability, and desired purity of the final product.

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields. Catalysts such as Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective. The key advantage of this method is the straightforward work-up, which typically involves simple filtration to remove the catalyst. This method is particularly well-suited for large-scale synthesis where ease of purification is a major consideration.

  • Chemical Reduction: Reagents like stannous chloride (SnCl₂) in acidic media or sodium dithionite (Na₂S₂O₄) in a biphasic system provide robust alternatives. These methods are often more tolerant of functional groups that might be sensitive to catalytic hydrogenation (e.g., alkenes, alkynes). The choice between them can be influenced by the solubility of the starting material and the desired reaction conditions.

Protocol: Catalytic Hydrogenation of 4-Methyl-7-nitro-1H-indole-3-carbonitrile

Step-by-Step Methodology:

  • Suspension Preparation: Suspend 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol in a suitable hydrogenation vessel.[3]

  • Catalyst Addition: Add 430 mg (1.87 mmol) of platinum oxide (PtO₂) as the catalyst to the suspension.[3]

  • Hydrogenation: Carry out the hydrogenation reaction at room temperature under a hydrogen pressure of 3 atmospheres. Monitor the reaction progress by observing the cessation of hydrogen uptake.[3]

  • Catalyst Removal: Upon completion of the reaction, carefully filter the mixture to remove the platinum catalyst.[3]

  • Solvent Evaporation: Concentrate the filtrate to dryness using a rotary evaporator.[3]

  • Crystallization and Isolation: Add a mixed solvent of tert-butyl methyl ether and hexane to the residue to induce crystallization. Collect the precipitated crystals by filtration to yield 10.7 g of 7-amino-4-methyl-1H-indole-3-carbonitrile (99.8% yield).[3]

Self-Validating System: The high yield and purity of the product obtained through this method validate its efficiency. The endpoint of the reaction can be reliably determined by monitoring hydrogen consumption, and the purity can be readily assessed by standard analytical techniques such as NMR and melting point determination.


A [label="Suspend Nitroindole in THF/MeOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add PtO₂ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Hydrogenate at 3 atm H₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Filter to Remove Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Concentrate Filtrate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Crystallize from MTBE/Hexane", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Isolate Pure Aminoindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Workflow for the catalytic hydrogenation of a nitroindole.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this compound from a primary research publication is elusive, data for closely related analogs provide a strong basis for predicting its spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, with their chemical shifts and coupling patterns influenced by the amino and nitrile substituents. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms, including the nitrile carbon, which typically appears in the 115-120 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum of 7-iodo-1H-indole-3-carbonitrile, a related compound, shows characteristic absorption bands for the N-H stretch (around 3233 cm⁻¹) and the C≡N stretch (around 2229 cm⁻¹).[4] Similar characteristic peaks are expected for the title compound, with the N-H stretching of the primary amine likely appearing as a doublet in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (157.17 g/mol ), confirming its elemental composition.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value, biologically active molecules. The indole-3-carbonitrile framework has been identified as a promising scaffold for the development of kinase inhibitors.

A notable example is the use of the structurally similar 7-chloro-1H-indole-3-carbonitrile as a fragment template for the design of inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[5] DYRK1A is a significant drug target due to its implication in the pathophysiology of Down syndrome and Alzheimer's disease.[5] By modifying this indole-3-carbonitrile fragment, researchers have successfully developed potent and selective DYRK1A inhibitors with double-digit nanomolar activity.[5] This demonstrates the power of the indole-3-carbonitrile scaffold to serve as a starting point for fragment-based drug design, a powerful strategy in modern medicinal chemistry. The 7-amino group of the title compound provides a key vector for further chemical elaboration, allowing for the introduction of various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.


A [label="this compound\n(Core Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Fragment-Based Drug Design", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Chemical Modification at C7-Amino Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Synthesis of Analog Library", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Screening against Kinase Targets (e.g., DYRK1A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Development of Potent & Selective Kinase Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Logical workflow for utilizing the title compound in kinase inhibitor development.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If ingested or inhaled, seek medical attention.

Conclusion and Future Outlook

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis from the corresponding nitro compound, coupled with the versatile reactivity of its amino and nitrile functional groups, makes it an invaluable tool for the construction of complex molecular architectures. The demonstrated success of the closely related indole-3-carbonitrile scaffold in the development of potent kinase inhibitors highlights the immense potential of this compound in the ongoing quest for novel therapeutics. As our understanding of the biological roles of various kinases and other protein targets deepens, the demand for versatile and strategically functionalized scaffolds like this compound is poised to grow, ensuring its continued relevance in the future of drug discovery.

References

  • Buttner, D., et al. (2019). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 24(15), 2785. Retrieved from [Link]

  • Meine, R., et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M869. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C9H7N3, 250 mg. Retrieved from [Link]

  • RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Townsend, L. B., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(12), 3344–3347. Retrieved from [Link]

Sources

The Rising Profile of 7-Amino-1H-indole-3-carbonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as one of nature's most privileged heterocyclic scaffolds, forming the structural cornerstone of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes has cemented its importance in medicinal chemistry.[2] From the anti-inflammatory properties of indomethacin to the potent anticancer activity of vinca alkaloids, the indole framework offers a versatile template for the development of novel therapeutics.[1] This guide delves into a specific, highly promising derivative: 7-Amino-1H-indole-3-carbonitrile, a molecule poised at the intersection of several key pharmacophores and holding significant potential for future drug development. While comprehensive biological data on this exact molecule remains emergent, this guide will synthesize current knowledge from its structural analogues—the 7-aminoindoles and indole-3-carbonitriles—to provide a robust technical overview for researchers and drug development professionals.

Chemical Profile and Synthetic Strategy

Molecular Snapshot:

PropertyValue
IUPAC Name This compound
CAS Number 165669-11-4
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
Appearance Solid (typical)
Purity Commercially available up to >97%
Rationale for Synthetic Exploration:

The synthesis of substituted indoles is a well-established field, yet the specific placement of an amino group at the 7-position and a carbonitrile at the 3-position presents unique strategic considerations. The 7-aminoindole moiety is a crucial intermediate for a wide range of bioactive molecules, making its synthesis a key focus.[3] Similarly, the indole-3-carbonitrile structure is a known pharmacophore in its own right, notably in the context of kinase inhibition.[4]

A plausible and efficient synthetic route can be adapted from established methods for creating substituted indoles. One such logical pathway involves a multi-step sequence starting from a readily available substituted indole precursor. The synthesis of the related 7-iodo-1H-indole-3-carbonitrile provides a strong template for this approach.[5]

Experimental Protocol: A Proposed Synthetic Pathway

This protocol outlines a conceptualized, multi-step synthesis for this compound, adapted from established methodologies for similar indole derivatives.[5][6]

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxime Formation & Dehydration cluster_2 Step 3: Reduction of Nitro Group Start 7-Nitro-1H-indole Reagent1 Oxalyl Dichloride in Diethyl Ether Start->Reagent1 Reaction Intermediate1 2-(7-Nitro-1H-indol-3-yl)-2-oxoacetic acid Reagent1->Intermediate1 Forms Reagent2 Hydroxylamine HCl, Sodium Acetate in Ethanol/Water (Reflux) Intermediate1->Reagent2 Reaction Intermediate2 7-Nitro-1H-indole-3-carbonitrile Reagent2->Intermediate2 Forms Reagent3 Catalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reduction (e.g., SnCl₂/HCl) Intermediate2->Reagent3 Reaction FinalProduct This compound Reagent3->FinalProduct Yields

Caption: A proposed three-step synthesis of this compound.

Methodology:

  • Step 1: Friedel-Crafts Acylation of 7-Nitro-1H-indole.

    • Rationale: This step introduces a two-carbon unit at the C3 position, which is the most nucleophilic site on the indole ring. Using a 7-substituted starting material directs the reaction regioselectively. 7-Nitro-1H-indole is a logical precursor as the nitro group can be readily reduced to the target amine in a later step.

    • Procedure:

      • Dissolve 7-nitro-1H-indole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

      • Slowly add an excess of oxalyl dichloride to the solution at room temperature.

      • Stir the reaction mixture for several hours (e.g., 6 hours) to ensure complete reaction.

      • Quench the reaction carefully with an aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer and then acidify with hydrochloric acid to precipitate the product, 2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid.

      • Isolate the intermediate via filtration and dry under vacuum.

  • Step 2: Conversion to the Carbonitrile.

    • Rationale: This step converts the α-keto acid intermediate into the desired nitrile through an oxime intermediate, which undergoes spontaneous decarboxylation and dehydration under reflux conditions.

    • Procedure:

      • Suspend the intermediate from Step 1 in a mixture of ethanol and water.

      • Add hydroxylamine hydrochloride and sodium acetate.

      • Heat the mixture to reflux for several hours (e.g., 7 hours).

      • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

      • Upon completion, cool the reaction mixture and extract the product, 7-nitro-1H-indole-3-carbonitrile, with an organic solvent like ethyl acetate.

      • Purify the product using column chromatography.

  • Step 3: Reduction of the Nitro Group.

    • Rationale: The final step is the reduction of the nitro group at the 7-position to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure:

      • Dissolve the 7-nitro-1H-indole-3-carbonitrile in a suitable solvent such as ethanol or methanol.

      • Add a catalytic amount of palladium on carbon (10% Pd/C).

      • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture through Celite to remove the catalyst.

      • Evaporate the solvent under reduced pressure to yield the final product, this compound.

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are not extensively published, a strong case for its therapeutic potential can be built upon the well-documented activities of its core structural components. The indole scaffold is a frequent feature in molecules targeting a wide range of diseases.[2]

Anticancer Potential: A Kinase Inhibitor Scaffold

The indole ring is a key pharmacophore in numerous kinase inhibitors.[5] Recently, derivatives of 1H-indole-3-carbonitrile have been reported as highly potent Tropomyosin receptor kinase (TRK) inhibitors.[4] TRK fusions are oncogenic drivers in a variety of cancers, making TRK an important therapeutic target.[4]

Hypothesized Mechanism of Action in Cancer:

Derivatives of this compound likely act as ATP-competitive inhibitors of protein kinases. The indole ring can form crucial interactions within the ATP-binding pocket of the kinase. The amino group at the 7-position and the nitrile at the 3-position provide key points for hydrogen bonding and other interactions, which can be tailored to achieve selectivity for specific kinases.

Signaling Pathway Diagram: TRK Inhibition

TRK TRK Kinase Domain P Phosphorylation TRK->P Catalyzes Compound 7-Amino-1H-indole- 3-carbonitrile Derivative Compound->TRK Inhibits (ATP-competitive) ATP ATP ATP->P Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis

Caption: Proposed mechanism of TRK inhibition by indole-3-carbonitrile derivatives.

A study on a potent TRK inhibitor, compound C11 (a 1H-indole-3-carbonitrile derivative), demonstrated that it induced cancer cell death by arresting the cell cycle and triggering apoptosis.[4] It is plausible that this compound could serve as a valuable scaffold for developing inhibitors of TRK or other oncogenic kinases.

Antimicrobial and Anti-inflammatory Activity

The indole nucleus is also a common feature in compounds with antimicrobial and anti-inflammatory properties.[2][7] Derivatives of indole have shown activity against a range of pathogens, including extensively drug-resistant bacteria.[7] The mechanism often involves disruption of bacterial cell membranes or inhibition of key bacterial enzymes. Furthermore, some indole derivatives have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.[8]

Future Directions and Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structure combines two key pharmacophores: the 7-aminoindole group, a versatile synthetic intermediate, and the indole-3-carbonitrile core, a known kinase inhibitor scaffold. While direct biological data is still forthcoming, the wealth of information on related compounds strongly suggests its potential as a building block for novel therapeutics, particularly in the fields of oncology and infectious diseases. Further investigation into its synthesis, biological activity, and structure-activity relationships is highly warranted and could lead to the development of next-generation targeted therapies.

References

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 2025.

  • Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... ResearchGate.

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 2007.

  • Biomedical Importance of Indoles. Molecules, 2017.

  • Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 2020.

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

  • Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 2022.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 2020.

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry, 2023.

  • Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Bioorganic & Medicinal Chemistry Letters, 2011.

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 2022.

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 2003.

  • 7-Amino-4-ethyl-1H-indole-3-carbonitrile. Smolecule.

  • In-Depth Technical Guide on the Structure-Activity Relationship of Indole-3-one Derivatives. Benchchem.

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate.

  • Structure/activity relationships of indole derivatives. ResearchGate.

  • 165669-11-4|this compound. BLD Pharm.

  • This compound | 165669-11-4. Sigma-Aldrich.

  • This compound | 165669-11-4. Sigma-Aldrich.

  • 7-Iodo-1H-indole-3-carbonitrile. Molecules, 2015.

  • 7-amino-4-ethyl-1H-indole-3-carbonitrile. CymitQuimica.

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics, 2022.

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 2023.

  • 7-amino-4-ethyl-1H-indole-3-carbonitrile 97.00% | CAS. Advanced ChemBlocks.

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2018.

  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate.

  • 289483-87-0|7-Amino-4-methyl-1H-indole-3-carbonitrile. Ambeed.com.

  • 289483-87-0|7-Amino-4-methyl-1H-indole-3-carbonitrile. BLD Pharm.

  • CAS NO. 165669-11-4 | this compound | Catalog SYX-A83493. Arctom.

  • (PDF) 7-Iodo-1H-indole-3-carbonitrile. ResearchGate.

  • This compound, 97% Purity, C9H7N3, 250 mg. CP Lab Safety.

  • 7-Aminoindole. PubChem.

  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. Scientific Reports, 2024.

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 2020.

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 2024.

Sources

A Technical Guide to the Spectroscopic Profile of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. 7-Amino-1H-indole-3-carbonitrile is a functionalized indole derivative of significant interest. The presence of a primary amine at the C7 position and a carbonitrile group at the C3 position introduces unique electronic properties and provides versatile handles for further chemical modification. Understanding the spectroscopic signature of this molecule is paramount for confirming its identity during synthesis, assessing its purity, and elucidating its structure in more complex systems.

This guide explains the causality behind the predicted spectral features, grounding the analysis in established principles of spectroscopy and substituent effects on the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, allowing for a detailed mapping of the molecular framework.

The structure of this compound, with standard IUPAC numbering, is presented below. The electron-donating amino (-NH₂) group at C7 is expected to increase electron density on the benzene portion of the ring, causing an upfield shift (lower ppm) of nearby protons and carbons. Conversely, the electron-withdrawing carbonitrile (-C≡N) group at C3 will deshield adjacent nuclei, particularly at C2, leading to a downfield shift (higher ppm).

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The predicted proton NMR chemical shifts are based on known values for the parent indole and adjustments based on substituent chemical shift (SCS) effects. The spectrum is expected to be recorded in a solvent like DMSO-d₆, which can solubilize the polar compound and allow for the observation of exchangeable protons (N-H and -NH₂).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)Rationale
H1 (N-H)~11.5 - 12.5Broad Singlet-The indole N-H proton is acidic and typically appears as a broad singlet far downfield.[1]
H2~8.0 - 8.5Singlet-Deshielded due to the adjacent electron-withdrawing -CN group and the ring nitrogen.
H4~7.2 - 7.4DoubletJ₄,₅ ≈ 8.0 HzOrtho-coupled to H5. Experiences moderate shielding from the C7-NH₂ group.
H5~6.6 - 6.8TripletJ₅,₄ ≈ J₅,₆ ≈ 8.0 HzOrtho-coupled to both H4 and H6. Experiences the strongest shielding effect from the C7-NH₂ group.
H6~6.9 - 7.1DoubletJ₆,₅ ≈ 8.0 HzOrtho-coupled to H5. Experiences moderate shielding from the adjacent C7-NH₂ group.
7-NH₂~5.0 - 5.5Broad Singlet-The primary amine protons are exchangeable and typically appear as a broad singlet.
Predicted ¹³C NMR Spectrum

The carbon chemical shifts are highly informative. The carbon of the nitrile group will be significantly downfield, while the carbons of the benzene ring will be shifted upfield due to the electron-donating amine.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~130 - 135Deshielded by the adjacent nitrile group and the ring nitrogen.
C3~90 - 95Shielded, but its position is strongly influenced by the nitrile substituent.
C3a~125 - 128Bridgehead carbon, moderately affected by substituents.
C4~115 - 120Shielded by the C7-NH₂ group through resonance.
C5~110 - 115Strongly shielded by the C7-NH₂ group.
C6~120 - 125Moderately shielded by the C7-NH₂ group.
C7~140 - 145Deshielded due to direct attachment of the electronegative nitrogen atom.
C7a~130 - 135Bridgehead carbon, influenced by the adjacent amino group.
C≡N~118 - 122Typical chemical shift for a nitrile carbon.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of This compound prep2 2. Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 3. Add internal standard (TMS) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Tune and shim the probe prep4->acq1 acq2 6. Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 7. Acquire ¹³C spectrum (e.g., 1024 scans, with proton decoupling) acq2->acq3 acq4 8. (Optional) Run 2D experiments (COSY, HSQC) for unambiguous assignment acq3->acq4 proc1 9. Apply Fourier transform acq4->proc1 proc2 10. Phase correction proc1->proc2 proc3 11. Baseline correction proc2->proc3 proc4 12. Calibrate to TMS (0 ppm) proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of both the indole and the primary amine, as well as the unique C≡N triple bond.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3450 and ~3350Medium-StrongAsymmetric & Symmetric N-H StretchThe two distinct peaks are characteristic of a primary (-NH₂) amine.[2][3][4]
~3400Medium, SharpIndole N-H StretchThe indole N-H stretch typically appears as a relatively sharp band in this region.[5][6]
~3100-3000MediumAromatic C-H StretchCharacteristic stretching vibrations for C-H bonds on the aromatic ring.[7]
~2230Strong, SharpC≡N StretchThe nitrile triple bond gives a very strong and sharp absorption. Its position is slightly lowered due to conjugation with the indole ring system.[8][9][10]
~1620MediumN-H Bend (Scissoring)This bending vibration is characteristic of primary amines.[2]
~1600-1450Medium-StrongAromatic C=C StretchMultiple bands are expected from the stretching of the carbon-carbon bonds within the indole ring.[7]
~1330StrongAromatic C-N StretchThe stretching of the C7-N bond is expected in this region for aromatic amines.[2]
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

This solid-state method is standard for crystalline organic compounds and avoids solvent interference.

  • Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₇N₃), the presence of an odd number of nitrogen atoms (three) dictates that the molecular ion (M⁺˙) will have an odd nominal mass, a key diagnostic feature according to the Nitrogen Rule.[11][12]

  • Molecular Formula: C₉H₇N₃

  • Exact Mass: 157.0640 Da

  • Expected Molecular Ion (M⁺˙): m/z = 157

Aromatic and heterocyclic systems like indole typically produce a relatively stable molecular ion, which is expected to be the base peak or a very intense peak in the spectrum.[13][14]

Predicted Fragmentation Pathway

The fragmentation is dictated by the stability of the resulting ions and neutral losses. A characteristic fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN).

G M [C₉H₇N₃]⁺˙ m/z = 157 (Molecular Ion) M_minus_HCN [C₈H₆N₂]⁺˙ m/z = 130 M->M_minus_HCN - HCN M_minus_CN [C₈H₇N₂]⁺ m/z = 131 M->M_minus_CN - •CN

Caption: Plausible EI Fragmentation Pathway.

  • Loss of HCN (m/z 130): A common fragmentation for indole-containing structures involves the expulsion of a 27 Da neutral fragment (HCN), leading to a rearranged, stable cation at m/z 130.[14][15]

  • Loss of Cyano Radical (m/z 131): Loss of the nitrile group as a radical (•CN, 26 Da) is also plausible, yielding an ion at m/z 131.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum, which plots relative intensity versus m/z.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on a thorough analysis of fundamental principles and data from structurally related compounds. The expected NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the plausible mass spectrometric fragmentation pathways provide a comprehensive reference for researchers. These data, coupled with the provided experimental protocols, establish a self-validating framework for the empirical identification and characterization of this important heterocyclic building block.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Liu, X., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 493. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.
  • ECHIMICA. (2020). Mass Fragmentation Pattern of Aromatic Amines. YouTube.
  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8049. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole.
  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.
  • Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 91(14), 3817–3823.
  • NIST. (n.d.). Mass Spectrometry.
  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-435.
  • JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments.
  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives.
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2023). Electronic trends of indole substitution.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.
  • National Institutes of Health. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

  • ChemicalBook. (n.d.). Indole(120-72-9) 13C NMR spectrum.
  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • YouTube. (2022). Mass Fragmentation Pattern of Nitriles.
  • ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.
  • Ossila. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • SpectraBase. (n.d.). Indole-3-carboxylic acid - [13C NMR] - Chemical Shifts.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry.
  • University of Colorado Boulder. (n.d.). IR Lecture Notes.
  • ResearchGate. (n.d.). Correlations between molecular structure and mass spectra I.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

Sources

An In-depth Technical Guide to the Crystallographic Analysis of 7-Amino-1H-indole-3-carbonitrile: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold in Drug Discovery

Indole and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] Their ability to mimic the structure of tryptophan allows them to interact with a variety of biological targets. The specific functionalization of the indole ring, such as the amino group at the 7-position and the carbonitrile at the 3-position in 7-Amino-1H-indole-3-carbonitrile, can significantly influence its binding affinity and selectivity. A detailed understanding of its crystal structure provides invaluable insights into its intermolecular interactions, which can be crucial for its efficacy as a potential therapeutic agent.

Synthesis and Material Characterization

A prerequisite for any crystallographic study is the synthesis and purification of high-quality material. A plausible synthetic route for this compound can be adapted from established procedures for similar indole derivatives.

Proposed Synthetic Pathway

A common strategy for the synthesis of aminoindoles involves the reduction of a corresponding nitroindole precursor. For a related compound, 7-amino-4-methyl-1H-indole-3-carbonitrile, the synthesis starts from 4-methyl-7-nitro-1H-indole-3-carbonitrile.[2][3] A similar approach can be envisioned for the target molecule, likely starting from a commercially available 7-nitroindole derivative.

Synthesis 7-Nitro-1H-indole 7-Nitro-1H-indole 7-Nitro-1H-indole-3-carbonitrile 7-Nitro-1H-indole-3-carbonitrile 7-Nitro-1H-indole->7-Nitro-1H-indole-3-carbonitrile Cyanation This compound This compound 7-Nitro-1H-indole-3-carbonitrile->this compound Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

Prior to crystallization, it is essential to characterize the synthesized compound to confirm its identity and purity.

PropertyPredicted/Expected ValueSource/Method
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
AppearanceSolid
Storage2-8°C, in dark, sealed, dry[4]

Single-Crystal Growth: The Gateway to Diffraction

The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow high-quality single crystals of sufficient size. This is often the most challenging and empirical step in the process.

Solvent Selection and Crystallization Techniques

The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for the compound of interest. A systematic screening of solvents with varying polarities is recommended. For indole derivatives, solvents such as ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof, have proven effective.[5]

Experimental Protocol: Crystal Growth Screening

  • Solubility Test: Begin by testing the solubility of 5-10 mg of purified this compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents. Loosely cap the vials to allow for slow evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Temperature Gradient: Slowly cool a saturated solution to induce crystallization. This can be achieved by placing the solution in a programmable cooling block or a well-insulated container.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

XRay_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Validation & CIF Generation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument then bombards the crystal with a monochromatic X-ray beam from various orientations. The diffracted X-rays are detected, and their intensities are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used in the "phase problem" to generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Analysis of the Crystal Structure: Insights into Intermolecular Interactions

Based on the crystal structures of analogous indole derivatives, we can anticipate the key intermolecular interactions that are likely to stabilize the crystal lattice of this compound.

Expected Intermolecular Interactions

Indole derivatives are known to form a variety of non-covalent interactions, including:

  • Hydrogen Bonding: The amino group (-NH2) and the indole N-H are strong hydrogen bond donors. The nitrile group (-C≡N) can act as a hydrogen bond acceptor. These interactions are expected to play a dominant role in the crystal packing.[5]

  • π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with neighboring molecules.[5]

  • C-H···π Interactions: The C-H bonds of the indole ring can interact with the π-system of adjacent molecules.

These interactions collectively dictate the overall packing arrangement of the molecules in the crystal.

Hypothetical Crystallographic Data Table

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules and related indole structures.[6][7]

ParameterHypothetical Value
Crystal systemMonoclinic or Orthorhombic
Space groupP21/c or P212121
a (Å)8.0 - 12.0
b (Å)5.0 - 9.0
c (Å)15.0 - 20.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1000 - 1500
Z4
Density (calculated) (g/cm³)1.3 - 1.5
R-factor< 0.05

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the crystal structure of this compound. By following these established methodologies, researchers can obtain a detailed three-dimensional understanding of this molecule. The resulting structural information will be invaluable for computational modeling, understanding structure-activity relationships (SAR), and guiding the development of novel therapeutics based on the indole scaffold. The elucidation of this crystal structure would be a valuable contribution to the field of medicinal chemistry and crystallography.

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH.
  • 7-amino-4-methyl-1H-indole-3-carbonitrile Chemical Properties. ChemicalBook.
  • 7-amino-4-ethyl-1H-indole-3-carbonitrile. CymitQuimica.
  • Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • X‐ray crystal structure of 4 a.
  • 7-Amino-4-ethyl-1H-indole-3-carbonitrile. Smolecule.
  • This compound. Sigma-Aldrich.
  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • 7-acetyl-1H-indole-3-carbonitrile. PubChem.
  • Modern Design this compound + Free Bonus. Modern Design.
  • 7-Iodo-1H-indole-3-carbonitrile. MDPI.
  • 7-amino-4-ethyl-1H-indole-3-carbonitrile 97.00%. Advanced ChemBlocks.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.
  • 7-Amino-4-ethyl-1H-indole-3-carbonitrile. BLDpharm.
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
  • 7-Amino-4-methyl-1H-indole-3-carbonitrile. Ambeed.com.
  • 7-amino-4-methyl-1H-indole-3-carbonitrile. ChemicalBook.
  • 7-Amino-4-methyl-1H-indole-3-carbonitrile. BLDpharm.
  • 7-amino-4-methyl-1H-indole-3-carbonitrile 289483-87-0 wiki. Guidechem.

Sources

An In-depth Technical Guide to 7-Amino-1H-indole-3-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in drug discovery. Among the myriad of substituted indoles, those bearing functionalities at the 3 and 7-positions are of particular interest. The 7-amino substitution, in particular, offers a valuable handle for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of 7-Amino-1H-indole-3-carbonitrile, a key building block in the synthesis of advanced therapeutic agents.

Historical Context and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. Its emergence is likely intertwined with the broader exploration of substituted indoles in the latter half of the 20th century, driven by the burgeoning field of medicinal chemistry. The development of reliable methods for the nitration and subsequent functionalization of the indole ring paved the way for the synthesis of a diverse range of aminoindoles. The cyano group at the C3 position is a versatile functional group that can be transformed into various other moieties, making indole-3-carbonitriles valuable synthetic intermediates.

While a seminal "discovery" paper is not apparent, the existence and commercial availability of its direct precursor, 7-nitro-1H-indole-3-carbonitrile (CAS No. 165669-10-3), and the final compound itself (CAS No. 165669-11-4) indicate its established presence in the chemical landscape. Its utility is primarily recognized within the context of patent literature and the development of specific therapeutic agents, rather than as a standalone subject of extensive academic research into its fundamental properties.

Synthetic Pathways: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound is a two-step process commencing from the readily available starting material, 7-nitroindole. This strategy involves the introduction of the carbonitrile group at the C3 position, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 7-Nitro-1H-indole-3-carbonitrile (Intermediate)

The introduction of a cyano group at the C3 position of an indole ring already bearing a deactivating nitro group presents a synthetic challenge. Direct cyanation methods that are effective for electron-rich indoles may be sluggish or ineffective. A robust and adaptable approach involves a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile.

Causality of Experimental Choices:

  • Vilsmeier-Haack Reaction: This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the nitro group is deactivating, the indole nucleus is sufficiently activated for this electrophilic substitution to occur at the C3 position. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile.

  • Conversion of Aldehyde to Nitrile: The transformation of an aldehyde to a nitrile is a standard organic transformation. The use of hydroxylamine hydrochloride to form the oxime, followed by dehydration, is a classic and effective method.

Experimental Protocol: Synthesis of 7-Nitro-1H-indole-3-carbonitrile

  • Formylation of 7-Nitroindole:

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF, 5 equivalents) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Dissolve 7-nitroindole (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Basify the aqueous solution with a saturated sodium hydroxide solution to pH 8-9.

    • The precipitated solid, 7-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Conversion to 7-Nitro-1H-indole-3-carbonitrile:

    • To a solution of 7-nitro-1H-indole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.2 equivalents).

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and add acetic anhydride (3 equivalents).

    • Reflux the mixture for an additional 1-2 hours to dehydrate the oxime to the nitrile.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 7-nitro-1H-indole-3-carbonitrile.

Diagram 1: Synthetic workflow for 7-Nitro-1H-indole-3-carbonitrile.
Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation as it is generally clean, high-yielding, and avoids the use of stoichiometric metal reagents.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method offers high selectivity for the reduction of a nitro group in the presence of other reducible functional groups like a nitrile, under controlled conditions.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reductions. Platinum oxide (PtO₂) can also be used.

  • Solvent System: A mixture of polar solvents like ethanol, methanol, or ethyl acetate is typically used to ensure the solubility of the substrate.

Experimental Protocol: Synthesis of this compound

  • Reduction of the Nitro Group:

    • In a hydrogenation vessel, dissolve 7-nitro-1H-indole-3-carbonitrile (1 equivalent) in a suitable solvent or solvent mixture (e.g., ethanol/ethyl acetate).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (monitoring by TLC is also recommended).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the pure compound.

Diagram 2: Reduction of the nitro intermediate to the final product.

Physicochemical Characterization

Thorough characterization of both the intermediate and the final product is crucial for confirming their identity and purity. The following table summarizes the expected physicochemical properties.

Property7-Nitro-1H-indole-3-carbonitrileThis compound
Molecular Formula C₉H₅N₃O₂C₉H₇N₃
Molecular Weight 187.15 g/mol 157.17 g/mol
Appearance Yellow to orange solidOff-white to light brown solid
CAS Number 165669-10-3165669-11-4
¹H NMR (DMSO-d₆) δ ~8.5-8.0 (m, Ar-H), ~7.5-7.0 (m, Ar-H), ~12.0 (br s, NH)δ ~8.0-7.5 (m, Ar-H), ~6.5-6.0 (m, Ar-H), ~5.0 (br s, NH₂), ~11.5 (br s, NH)
¹³C NMR (DMSO-d₆) δ ~140-110 (Ar-C), ~118 (CN)δ ~145-100 (Ar-C), ~119 (CN)
IR (KBr, cm⁻¹) ~3300 (N-H), ~2230 (C≡N), ~1520, ~1340 (NO₂)~3400, ~3300 (N-H), ~2220 (C≡N), ~1620 (N-H bend)
Mass Spec (EI) m/z 187 [M]⁺, fragments corresponding to loss of NO₂ and CNm/z 157 [M]⁺, fragments corresponding to loss of HCN and NH₂

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and instrument used. The provided data are estimations based on related structures.

Applications in Drug Discovery and Development

This compound serves as a versatile building block for the synthesis of a variety of biologically active molecules. The amino group at the 7-position provides a key point for diversification, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compounds.

  • Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors. The 7-amino group can be functionalized to interact with specific amino acid residues in the kinase active site, enhancing potency and selectivity.

  • Antiviral and Anticancer Agents: Indole derivatives have shown a broad spectrum of antiviral and anticancer activities. The this compound scaffold can be elaborated to generate novel compounds with potential therapeutic applications in these areas.

  • Fragment-Based Drug Design: As a relatively small and functionalized molecule, this compound can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various biological targets.

Conclusion and Future Perspectives

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. The two-step synthetic sequence from 7-nitroindole provides a reliable and scalable route to this compound. While its historical discovery may not be a single, celebrated event, its utility is evident in its application as a building block for more complex and biologically active molecules. Future research will likely focus on the further derivatization of this scaffold to explore new chemical space and develop novel therapeutic agents with improved efficacy and safety profiles. The continued exploration of the biological activities of compounds derived from this compound will undoubtedly contribute to the advancement of drug discovery in various therapeutic areas.

References

  • Given the synthetic and foundational nature of the information, direct citations to a single discovery paper are not available. The synthetic protocols are based on established and well-documented organic chemistry reactions.
  • Vilsmeier-Haack Reaction: For a general overview and mechanism, standard organic chemistry textbooks such as "March's Advanced Organic Chemistry" are recommended.

  • Synthesis of Nitriles from Aldehydes: Comprehensive organic synthesis resources like "Comprehensive Organic Transformations" by Richard C. Larock provide detailed methods.

  • Catalytic Hydrogenation of Nitro Compounds: Literature reviews and specialized books on catalytic hydrogenation offer in-depth information on catalyst selection and reaction conditions.

  • Indole Synthesis and Functionalization: The series "The Chemistry of Heterocyclic Compounds" provides extensive volumes dedicated to indole chemistry.

An In-Depth Technical Guide to 7-Amino-1H-indole-3-carbonitrile Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-amino-1H-indole-3-carbonitrile core represents a "privileged scaffold" in medicinal chemistry, a framework that has demonstrated the ability to bind to multiple biological targets with high affinity. This technical guide provides an in-depth exploration of this versatile chemical motif and its analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key biological applications with a focus on oncology, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds. The guide emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for engaging with biological macromolecules. The this compound scaffold functionalizes this core at three key positions:

  • The Indole Nitrogen (Position 1): Offers a site for substitution to modulate physicochemical properties and can act as a hydrogen bond donor.

  • The 3-Carbonitrile Group: A versatile functional group that can be further elaborated or act as a key pharmacophoric element.

  • The 7-Amino Group: Provides a crucial interaction point, often serving as a hydrogen bond donor, and significantly influences the electronic nature of the indole ring.

This trifecta of functionalities provides a rich platform for combinatorial library synthesis and structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives often proceeds through a multi-step sequence, with the key transformation being the reduction of a 7-nitroindole precursor. This approach is favored due to the commercial availability of various substituted nitroindoles and the high efficiency of the reduction step.

Representative Synthesis: 7-amino-4-methyl-1H-indole-3-carbonitrile

This section details a reliable and scalable synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a representative member of this class of compounds. The synthesis begins with the commercially available 4-methyl-7-nitro-1H-indole-3-carbonitrile.

Workflow for the Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile

G start 4-methyl-7-nitro-1H-indole-3-carbonitrile step1 Suspend in THF/Methanol start->step1 step2 Add Platinum Oxide (PtO2) catalyst step1->step2 step3 Hydrogenate at 3 atm H2, RT step2->step3 step4 Filter to remove catalyst step3->step4 step5 Concentrate filtrate to dryness step4->step5 step6 Precipitate with tert-butyl methyl ether/hexane step5->step6 step7 Collect crystals by filtration step6->step7 end_product 7-amino-4-methyl-1H-indole-3-carbonitrile step7->end_product

Caption: Synthetic workflow for the preparation of 7-amino-4-methyl-1H-indole-3-carbonitrile.

Detailed Experimental Protocol:

  • Materials:

    • 4-methyl-7-nitro-1H-indole-3-carbonitrile (1 equivalent)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH), anhydrous

    • Platinum (IV) oxide (PtO₂, Adam's catalyst)

    • tert-Butyl methyl ether (TBME)

    • Hexane

    • Hydrogen gas (H₂)

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • Suspend 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol in a suitable high-pressure reaction vessel.[2][3]

    • Carefully add 430 mg (1.87 mmol) of platinum oxide as a catalyst to the suspension.[2][3]

    • Seal the reaction vessel and purge with nitrogen gas before introducing hydrogen gas.

    • Pressurize the vessel to 3 atmospheres with hydrogen gas and commence vigorous stirring.[2][3]

    • Maintain the reaction at room temperature and monitor the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with methanol.[2][3]

    • Concentrate the filtrate to dryness under reduced pressure.[2][3]

    • To the resulting residue, add a mixed solvent of tert-butyl methyl ether and hexane to induce precipitation.[2][3]

    • Collect the precipitated crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 10.7 g of 7-amino-4-methyl-1H-indole-3-carbonitrile (99.8% yield).[2][3]

  • Characterization: The product can be characterized by ¹H-NMR spectroscopy. The expected signals for 7-amino-4-methyl-1H-indole-3-carbonitrile in DMSO-d6 are: δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[2][3]

  • Causality in Experimental Choices:

    • Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion of the nitro group to an amino group, with water being the only byproduct.[1] Platinum oxide is a robust and effective catalyst for this transformation.

    • Solvent System: A mixture of THF and methanol is used to ensure sufficient solubility of the starting material and the product.

    • Pressure and Temperature: The reaction is conducted at a moderate pressure of 3 atm and room temperature to ensure a controlled and safe reduction.

    • Workup: The precipitation with TBME/hexane is a straightforward method for isolating the product in high purity.

Biological Applications: Targeting the Kinome in Oncology

A significant body of research has focused on the development of indole derivatives as inhibitors of protein kinases.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases, with the 7-amino group often forming key hydrogen bond interactions with the hinge region of the enzyme.

Key Kinase Targets

Derivatives of the this compound scaffold have shown inhibitory activity against several important oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 7-Aminoindole Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by 7-aminoindole derivatives.

VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor 7-Aminoindole Derivative Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the point of inhibition by 7-aminoindole derivatives.

In Vitro Evaluation: Assessing Biological Activity

Once synthesized, novel this compound derivatives must be evaluated for their biological activity. This typically involves a tiered approach, starting with broad assessments of cytotoxicity against cancer cell lines, followed by more specific assays to determine their mechanism of action.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and widely used method for the initial screening of potential anticancer compounds.

Workflow for MTT Assay

MTT_Workflow start Seed cancer cells in 96-well plate step1 Allow cells to adhere (24h) start->step1 step2 Treat with serial dilutions of test compound step1->step2 step3 Incubate for desired time (e.g., 48-72h) step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 2-4h (formazan formation) step4->step5 step6 Solubilize formazan crystals (e.g., with DMSO) step5->step6 step7 Measure absorbance at ~570 nm step6->step7 end_result Calculate IC50 value step7->end_result

Caption: A step-by-step workflow for performing an MTT assay to determine compound cytotoxicity.

Detailed Experimental Protocol:

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom plates

    • Test compound (serial dilutions)

    • Vehicle control (e.g., DMSO)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control and untreated cells.

    • Incubate the plate for 48-72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

  • Causality in Experimental Choices:

    • Cell Seeding Density: The initial cell number is optimized to ensure that the cells are in the logarithmic growth phase at the end of the assay.

    • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the cytotoxic effects of a compound.

    • MTT Incubation: The 2-4 hour incubation with MTT allows for sufficient formazan formation in viable cells.

    • Solubilization: Complete solubilization of the formazan crystals is crucial for accurate absorbance readings.

Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that a compound's cytotoxic effect is due to the inhibition of a specific kinase, an in vitro kinase inhibition assay is performed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Prepare kinase, substrate, and ATP solution step1 Add serial dilutions of inhibitor to wells start->step1 step2 Add kinase and pre-incubate step1->step2 step3 Initiate reaction with ATP/substrate mix step2->step3 step4 Incubate for a defined period step3->step4 step5 Stop reaction and detect signal step4->step5 step6 Measure signal (e.g., luminescence, fluorescence) step5->step6 end_result Calculate IC50 value step6->end_result

Sources

An In-depth Technical Guide to the Synthesis of 7-Amino-1H-indole-3-carbonitrile: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

7-Amino-1H-indole-3-carbonitrile is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth analysis of the various synthetic routes to this valuable intermediate, with a primary focus on the selection and rationale of starting materials. We will explore established and contemporary methodologies, offering field-proven insights into the causal relationships between experimental choices and outcomes. The protocols detailed herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for practical application in a research and development setting.

Introduction: The Significance of the 7-Aminoindole Scaffold

The indole nucleus is a privileged structure in drug discovery, and its functionalization provides a rich source of molecular diversity. The 7-amino-substituted indole, in particular, is a key pharmacophore found in a range of bioactive molecules.[1] The strategic introduction of the amino group at the C7 position and a carbonitrile at C3 creates a versatile platform for further chemical elaboration. This guide will navigate the synthetic landscape for constructing this compound, dissecting the critical decision-making process that begins with the choice of starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis is to work backward from the target molecule. For this compound, the primary disconnections involve the formation of the indole ring and the introduction of the amino and cyano functionalities. This leads to several strategic pathways, each originating from a different class of starting materials.

G cluster_0 Key Functional Group Interconversions cluster_1 Indole Ring Formation Strategies target This compound nitro 7-Nitro-1H-indole-3-carbonitrile target->nitro Reduction halo 7-Halo-1H-indole-3-carbonitrile target->halo Amination aminoindole 7-Amino-1H-indole target->aminoindole Cyanation nitro_aniline Substituted Nitroaniline nitro->nitro_aniline Indole Synthesis amino_phenylhydrazine Substituted Aminophenylhydrazine aminoindole->amino_phenylhydrazine Fischer Indole Synthesis

Caption: Retrosynthetic pathways to this compound.

Synthetic Strategy I: The "Nitro-Reduction" Approach

This is arguably the most common and well-established route. It involves the synthesis of a 7-nitroindole precursor, followed by the reduction of the nitro group to the desired amine.

Starting Material: Substituted 2-Halonitroanilines

A robust method begins with commercially available 2-halonitroanilines. A one-pot synthesis has been developed for 2-substituted C7-nitro- or amino-indoles from these precursors.[2] The choice of solvent in the tandem Sonogashira coupling/heteroannulation reaction dictates whether the nitro or amino indole is selectively obtained.[2]

Indole Ring Formation

The indole scaffold can be constructed through various classic name reactions. While the Fischer, Bischler-Möhlau, and Reissert syntheses are fundamental, their application to electron-deficient systems like nitro-substituted anilines can be challenging.[3][4][5] More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have proven highly effective.

Introduction of the 3-Carbonitrile Group

The cyano group is typically introduced at the C3 position of the pre-formed indole ring. This can be achieved through several methods:

  • Direct C-H Cyanation: Palladium-catalyzed methods using safe cyanide sources like the combination of NH4HCO3 and DMSO have been developed for the regioselective cyanation of the 3-position of indoles. Copper-mediated cyanation using ammonium iodide and DMF is another effective, palladium-free alternative.[6]

  • Electrochemical Cyanation: A sustainable approach involves the site-selective electrochemical C-H cyanation of indoles using TMSCN as the cyano source.[7][8]

Reduction of the Nitro Group

The final step is the reduction of the 7-nitro group to the 7-amino functionality. Several reliable methods are available, and the choice often depends on the presence of other functional groups and the desired scale of the reaction.

Reducing AgentCatalyst/ConditionsAdvantagesDisadvantages
Hydrogen GasPalladium on Carbon (Pd/C)Clean reaction, high yield.[9]Can reduce other functional groups.[9]
Sodium DithioniteNaOH, Ethanol/WaterInexpensive, effective.[10]Requires careful pH control.
Stannous Chloride (SnCl₂)Concentrated HCl, EthanolClassic, reliable method.[10]Generates tin salt byproducts.
IronAcetic AcidMild conditions.[9]Can be slow.

Protocol: Catalytic Hydrogenation for Nitro Reduction [9][10]

  • Dissolve 7-nitro-1H-indole-3-carbonitrile in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the mixture in a hydrogenation apparatus (e.g., Parr shaker).

  • Pressurize the vessel with hydrogen gas (typically 3 atmospheres).[11]

  • Shake the reaction mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

G start 7-Nitro-1H-indole-3-carbonitrile in Ethanol pd_c Add 10% Pd/C start->pd_c hydrogenation Hydrogenate (Parr Apparatus, 3 atm H₂) pd_c->hydrogenation filtration Filter through Celite hydrogenation->filtration concentration Concentrate under Reduced Pressure filtration->concentration product This compound concentration->product

Caption: Workflow for the catalytic hydrogenation of 7-nitroindole.

Synthetic Strategy II: The "Late-Stage Amination" Approach

This strategy involves the formation of a 7-halo-1H-indole-3-carbonitrile intermediate, followed by a transition metal-catalyzed amination reaction.

Starting Material: 7-Haloindoles

The synthesis can commence with a commercially available 7-haloindole, such as 7-bromoindole or 7-iodoindole. The 3-carbonitrile can be introduced as described in section 3.3. For instance, 7-iodo-1H-indole-3-carbonitrile can be prepared from 7-iodoindole via a Friedel-Crafts acylation-oxime synthesis-decarboxylation/dehydration sequence.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16] It is highly effective for the amination of aryl halides, including 7-haloindoles.[17]

Protocol: Buchwald-Hartwig Amination of 7-Bromo-1H-indole-3-carbonitrile [18][19]

  • To an oven-dried reaction vessel, add 7-bromo-1H-indole-3-carbonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., LiHMDS).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add an ammonia surrogate (e.g., benzophenone imine) and a dry, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with an aqueous solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reactants Reactant Preparation r1 7-Bromo-1H-indole-3-carbonitrile reaction Heat under Inert Atmosphere r1->reaction r2 Pd Catalyst & Ligand r2->reaction r3 Base (e.g., LiHMDS) r3->reaction r4 Ammonia Surrogate r4->reaction r5 Solvent (e.g., Toluene) r5->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

Synthetic Strategy III: The "Amino-Indole First" Approach

In this approach, the 7-aminoindole core is synthesized first, followed by the introduction of the 3-carbonitrile group.

Starting Material: Substituted Phenylhydrazines

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions.[20][21][22][23] Starting with an appropriately substituted aminophenylhydrazine would yield the 7-aminoindole core.

Introduction of the 3-Carbonitrile Group

Once the 7-aminoindole is formed, the 3-carbonitrile can be introduced. However, the presence of the free amino group can complicate direct cyanation reactions. Protection of the amino group may be necessary before proceeding with the C3-cyanation methods described in section 3.3. An alternative is the Sandmeyer reaction.[24][25][26]

Sandmeyer Reaction: This reaction transforms an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[24][25] In this context, the 3-aminoindole could be converted to the 3-cyanoindole. However, the instability of 3-aminoindoles presents a significant challenge.[10]

Conclusion and Future Perspectives

The synthesis of this compound can be approached from several strategic directions, each with its own set of advantages and challenges. The "nitro-reduction" pathway offers a reliable and well-documented route, while the "late-stage amination" via Buchwald-Hartwig coupling provides flexibility and is amenable to a wide range of substrates. The "amino-indole first" strategy, while conceptually straightforward, may require additional protection-deprotection steps.

The choice of starting material is paramount and is dictated by factors such as commercial availability, cost, and the desired overall synthetic efficiency. As the demand for novel indole-based therapeutics continues to grow, the development of more efficient, sustainable, and scalable syntheses for key intermediates like this compound will remain an active area of research. Advances in C-H activation and flow chemistry are poised to further refine these synthetic pathways.

References

  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
  • Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.
  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal.
  • The cyanation of indole derivatives and the expected mechanisms.
  • site-selective-electrochemical-c-h-cyanation-of-indoles. Ask this paper | Bohrium.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Bischler-Möhlau indole synthesis. chemeurope.com.
  • Bischler-Möhlau indole synthesis. Semantic Scholar.
  • Bischler-Möhlau Indole Synthesis. Merck Index.
  • Bischler–Möhlau indole synthesis. Wikiwand.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ReadCube.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Synthesis of 7-aminoindole. PrepChem.com.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH.
  • Buchwald–Hartwig amin
  • Iron‐catalyzed C‐7 Selective NH2 Amination of Indoles.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Nitro Reduction - Common Conditions. University of Rochester.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
  • Reduction of nitro compounds. Wikipedia.
  • Fischer indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Sandmeyer reaction. Wikipedia.
  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of California, Irvine.
  • ChemInform Abstract: Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Synthesis of a 7-aminomethylindole and related bis-indole derivatives.
  • Selected bioactive molecules containing 7‐aminoindole scaffold (A) and...
  • 7-Iodo-1H-indole-3-carbonitrile. MDPI.
  • 7-amino-4-ethyl-1H-indole-3-carbonitrile 97.00% | CAS. Advanced ChemBlocks.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.
  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions.
  • 7-Nitroindole 97 6960-42-5. Sigma-Aldrich.

Sources

Methodological & Application

Using 7-Amino-1H-indole-3-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 7-Amino-1H-indole-3-carbonitrile in Modern Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural resemblance to endogenous molecules like tryptophan allows it to participate in crucial biological interactions, including hydrogen bonding and π-stacking. Within this esteemed class of heterocycles, This compound emerges as a particularly versatile and powerful building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the strategic applications of this compound, detailing its utility in constructing potent kinase inhibitors and microtubule-targeting agents. We will explore the chemical logic behind its use, provide field-tested synthetic protocols, and outline methodologies for biological evaluation.

The Strategic Advantage of this compound

The efficacy of this scaffold lies in its unique trifecta of functional groups. The indole core provides the foundational structure for target interaction. The 7-amino group serves as a potent hydrogen bond donor and a key site for derivatization, while the 3-carbonitrile group acts as an electron-withdrawing group and a versatile synthetic handle. This specific arrangement of functionalities allows for precise modulation of physicochemical properties and targeted interactions within complex biological systems.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
CAS Number 165669-11-4
Appearance Solid
Purity Typically ≥97%[1]
Storage 2-8°C, sealed in dry, dark place

Application I: Development of Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The ATP-binding site of kinases presents a druggable pocket, and the indole scaffold is an excellent starting point for designing ATP-competitive inhibitors.

Rationale and Mechanistic Insight

The 7-aminoindole core can effectively mimic the adenine region of ATP. Specifically, the 7-amino group can form crucial hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for anchoring inhibitors. The 3-carbonitrile can be further functionalized to extend into other regions of the ATP pocket, enhancing potency and selectivity. Fragment-based drug design has successfully utilized indole-3-carbonitriles to develop potent inhibitors for targets like Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases.[3]

cluster_0 Kinase ATP-Binding Pocket cluster_1 7-Aminoindole Inhibitor ATP_Binding_Site ATP Binding Site Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Indole_Core Indole Core Indole_Core->ATP_Binding_Site π-stacking Amino_Group 7-Amino Group Amino_Group->Hinge H-Bond R_Group R-Group @ C3 R_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Interaction of a 7-aminoindole inhibitor with a kinase active site.

Illustrative Biological Data: DYRK1A Inhibition

A study on indole-3-carbonitriles as DYRK1A inhibitors demonstrated the potential of this scaffold.[3] By modifying the core, researchers achieved significant potency.

Compound (Structure based on[3])DYRK1A IC₅₀ (nM)
7-Chloro-1H-indole-3-carbonitrile1600
7-Chloro-2-methyl-1H-indole-3-carbonitrile280
7-Chloro-2-ethyl-1H-indole-3-carbonitrile130

Application II: Microtubule-Targeting Agents

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[4] Agents that disrupt microtubule dynamics are powerful anticancer drugs. They can be classified as stabilizers (like taxanes) or destabilizers (like vinca alkaloids).[5] Indole derivatives have been developed as potent microtubule destabilizers that bind to the colchicine binding site on tubulin, preventing its polymerization.

Rationale and Mechanistic Insight

The this compound scaffold can be elaborated with substituents that fulfill the pharmacophoric requirements for binding to the colchicine site on β-tubulin. This binding event prevents the assembly of α/β-tubulin heterodimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[6]

Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Normal Cell Cycle) Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Disruption Leads To Inhibitor 7-Aminoindole Derivative Inhibitor->Tubulin Binds & Sequesters Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of microtubule disruption by an indole-based agent.

Experimental Protocols: Synthesis and Derivatization

The following protocols are designed to be self-validating, with clear steps and rationales for the synthetic chemist.

Protocol 1: Synthesis of 7-Amino-4-methyl-1H-indole-3-carbonitrile

This protocol describes the reduction of a nitroindole precursor, a common method for synthesizing aminoindoles.[7]

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield. Platinum oxide (PtO₂) is an effective catalyst for this transformation.

Materials:

  • 4-methyl-7-nitro-1H-indole-3-carbonitrile (1 eq)

  • Platinum(IV) oxide (PtO₂) (0.03 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: Suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent mixture of THF and MeOH (1:1 v/v) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add the platinum oxide catalyst to the suspension under an inert atmosphere if possible, although not strictly necessary.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to 3 atm with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically taking a small, filtered aliquot. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To the resulting residue, add a mixed solvent of tert-butyl methyl ether and hexane to precipitate the product.

  • Purification: Collect the precipitated crystals by filtration, wash with cold hexane, and dry under vacuum to yield 7-amino-4-methyl-1H-indole-3-carbonitrile as a solid.[7]

Protocol 2: N-Acylation of this compound

This protocol details the acylation of the 7-amino group using an acyl chloride, a fundamental transformation for SAR studies.

Rationale: The amino group at C7 is a nucleophile that can react with electrophilic acylating agents. The use of a base is often necessary to deprotonate the amine or scavenge the HCl byproduct.[8]

Materials:

  • This compound (1 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or THF

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the solution and stir for 5 minutes.

  • Acylation: Add the acyl chloride dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated indole.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 7-halo-indole precursor with a boronic acid, a cornerstone of modern synthetic chemistry for creating C-C bonds.[9][10]

Rationale: The Suzuki reaction uses a palladium catalyst to couple an organohalide with an organoboron compound. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11] This method is highly versatile for introducing aryl or heteroaryl moieties.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex1 R¹-Pd(II)L₂-X OxAdd->PdII_Complex1 Transmetal Transmetalation PdII_Complex1->Transmetal PdII_Complex2 R¹-Pd(II)L₂-R² Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (7-Halo-Indole) Reactant1->OxAdd Reactant2 R²-B(OH)₂ (Boronic Acid) Reactant2->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 7-Bromo-1H-indole-3-carbonitrile (or other halo-indole) (1 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq)

  • SPhos or other suitable phosphine ligand (0.02-0.10 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 eq)

  • Toluene and Water (e.g., 5:1 mixture) or Dioxane/Water

  • Schlenk flask or sealed tube

Procedure:

  • Setup: To a dry Schlenk flask, add the 7-halo-indole, arylboronic acid, base, Pd(OAc)₂, and phosphine ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocols for Biological Evaluation

Protocol 4: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal, luminescence-based method suitable for high-throughput screening.[2]

Materials:

  • Kinase of interest (e.g., DYRK1A) and its specific substrate

  • Test compounds (derivatives of 7-aminoindole)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In each well of the plate, add the kinase reaction buffer, the kinase, and the specific substrate.

  • Compound Addition: Add the test compounds at various concentrations (typically a serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., SDS-HCl or DMSO)[15]

  • 96-well clear tissue culture plates

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT to formazan.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12][13] A reference wavelength of >650 nm can be used to subtract background.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

This compound is more than just a chemical intermediate; it is a strategic scaffold that offers a wealth of opportunities for medicinal chemists. Its inherent functionality allows for the rational design of potent and selective inhibitors targeting key players in human disease, such as protein kinases and microtubules. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to harness the full potential of this valuable molecular building block in the quest for novel therapeutics.

References

  • Roche Diagnostics. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • ChemicalBook. (n.d.). 7-amino-4-methyl-1H-indole-3-carbonitrile Chemical Properties.
  • Falke, H., et al. (2015). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. [Link]

  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). This compound.
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C9H7N3, 250 mg.
  • Chen, Q., et al. (2023). Microtubule-targeting agents for cancer treatment: Seven binding sites and three strategies. Medicinal "R"eports. [Link]

  • Al-Tubuly, A. A., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • Kinzel, O., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Szychlinska, M. A., et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. Pharmaceuticals. [Link]

Sources

Application Notes and Protocols for the Functionalization of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Amino-1H-indole-3-carbonitrile in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. The presence of three distinct functional handles—the indole N-H, the C7-amino group, and the C3-carbonitrile—offers a rich platform for chemical exploration and the strategic design of novel therapeutic agents. The indole core is a common motif in numerous natural products and approved drugs, and the specific substitution pattern of this starting material allows for the targeted modulation of physicochemical and pharmacological properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the functionalization of this compound. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot these methods effectively.

I. N-Acylation of the 7-Amino Group: Synthesis of Amide Derivatives

The acylation of the 7-amino group is a fundamental transformation for introducing a wide range of substituents, which can profoundly influence the biological activity and pharmacokinetic profile of the resulting molecules. This modification can be achieved through various methods, with the use of acyl chlorides in the presence of a base being a common and effective approach.

Mechanistic Rationale

The N-acylation of an amino group with an acyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 7-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

N_Acylation_Mechanism Start This compound Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack AcylChloride R-COCl AcylChloride->Tetrahedral Base Base (e.g., Et3N) Product 7-Acylamino-1H-indole-3-carbonitrile Base->Product HCl Scavenging Tetrahedral->Product Collapse & Cl- elimination ProtonatedBase Base-H+ Cl- N_Alkylation_Mechanism Start This compound Indolide Indolide Anion Start->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide AlkylHalide R-X (Alkyl Halide) Product 1-Alkyl-7-amino-1H-indole-3-carbonitrile AlkylHalide->Product Indolide->Product SN2 Attack Byproduct NaX + H2 Sandmeyer_Reaction Start This compound Diazonium Diazonium Salt Start->Diazonium Diazotization Reagents NaNO2, HX (X=Cl, Br) Reagents->Diazonium CuX CuX Product 7-Halo-1H-indole-3-carbonitrile CuX->Product Diazonium->Product Sandmeyer Reaction N2 N2 Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ar-X AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]+X- AmineCoord->PdII_Amine HNR'R'' Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido -HX RedElim Reductive Elimination RedElim->Pd0 Product Product Ar-NR'R'' Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2, Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Product Ar-Ar'

7-Amino-1H-indole-3-carbonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 7-Amino-1H-indole-3-carbonitrile in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important target classes in modern drug discovery.[3] At the heart of many successful kinase inhibitors lies the indole scaffold, a privileged structure prized for its structural and electronic resemblance to the adenine core of ATP.[4][5][6] This mimicry allows indole-based molecules to effectively compete with ATP for binding in the kinase hinge region, a critical interaction for potent inhibition.[7][8]

Among the vast array of available indole building blocks, This compound has emerged as a particularly versatile and powerful starting material. Its unique trifunctional nature—a nucleophilic C7-amino group, an activatable C3-carbonitrile, and the classic indole N-H—provides medicinal chemists with a modular platform for rapidly generating diverse libraries of potent and selective kinase inhibitors. This guide provides an in-depth look at the strategic application of this scaffold, complete with detailed synthetic protocols.

Causality Behind the Choice: Why this compound is a Superior Scaffold

The utility of this molecule is not coincidental; it is a direct result of the synergistic interplay between its three key functional groups, which allows for a rational, multi-pronged approach to inhibitor design.

  • The Indole Core as a Hinge-Binder: The foundational 1H-indole ring system is the anchor of the pharmacophore. The N-H group at position 1 serves as a crucial hydrogen bond donor, while the pyridine-like nitrogen of the fused ring in its azaindole bioisostere can act as a hydrogen bond acceptor.[7][8] This dual interaction capability enables a strong, bidentate binding to the kinase hinge region, a pattern observed in numerous approved drugs like Vemurafenib.[8][9]

  • The C7-Amino Group: The Gateway to Selectivity: The primary amine at the 7-position is the primary vector for diversification and selectivity. Positioned to project out of the ATP binding pocket and into the solvent-exposed region, this nucleophilic handle can be readily modified through a variety of robust chemical transformations (e.g., acylation, sulfonylation, SNAr, Buchwald-Hartwig amination). Each modification allows chemists to systematically probe interactions with non-conserved amino acid residues, thereby engineering selectivity for a specific kinase target over others in the kinome.

  • The C3-Carbonitrile: A Versatile Electronic and Synthetic Handle: The electron-withdrawing nitrile group at the 3-position significantly influences the electronic properties of the indole ring system. It is a known feature in potent inhibitors of kinases like DYRK1A.[10] Beyond its electronic role, the nitrile is a versatile synthetic precursor. It can be hydrolyzed to the corresponding amide or carboxylic acid, or participate in cycloaddition reactions to construct more complex, fused heterocyclic systems, offering another dimension for structural optimization.[11]

The logical relationship between these features enables a streamlined drug discovery workflow.

G Indole_Core Indole N-H Core Hinge_Binding Potency Driver (Hinge Binding) Indole_Core->Hinge_Binding Hydrogen Bond Donation C7_Amine C7-Amino Group Selectivity Selectivity & Potency (Solvent-Front Interaction) C7_Amine->Selectivity Site for Library Diversification C3_Nitrile C3-Carbonitrile Fine_Tuning Electronic Tuning & Further Derivatization C3_Nitrile->Fine_Tuning Versatile Handle & Electronic Modulation

Caption: Logical workflow for inhibitor design using the trifunctional scaffold.

Synthetic Protocols: Building Kinase Inhibitors

The following protocols provide representative, field-proven methodologies for elaborating the this compound core into advanced kinase inhibitor candidates.

Protocol 1: Synthesis of a C7-Arylated Indole via Suzuki-Miyaura Coupling

This workflow is a cornerstone strategy for installing aryl or heteroaryl moieties, which are common features in many kinase inhibitors. The key steps involve protecting the indole nitrogen, introducing a halogen as a handle for cross-coupling, and finally executing the Suzuki reaction.

G Start 7-Amino-1H-indole- 3-carbonitrile Step1 Step 1: N-H Protection (e.g., SEM-Cl) Start->Step1 Protected N-Protected Intermediate Step1->Protected Step2 Step 2: Halogenation (e.g., NBS, C4-position) Protected->Step2 Halogenated 4-Bromo Intermediate Step2->Halogenated Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Halogenated->Step3 Coupled C4-Arylated Intermediate Step3->Coupled Step4 Step 4: C7-Amine Derivatization (e.g., Acyl Chloride) Coupled->Step4 Derivatized N-Acyl Final Product Core Step4->Derivatized Step5 Step 5: Deprotection (e.g., TBAF) Derivatized->Step5 Final Final Inhibitor Step5->Final

Caption: Workflow for Suzuki-Miyaura cross-coupling strategy.

Step 1: N-H Protection

  • Rationale: The indole N-H proton is acidic and can interfere with organometallic reagents used in subsequent steps. Protection is crucial for clean, high-yielding reactions. The SEM (2-(trimethylsilyl)ethoxymethyl) group is chosen for its stability to many reaction conditions and its clean removal.

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous THF (0.2 M).

    • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Cool the reaction back to 0 °C and add SEM-Cl (1.2 eq) dropwise.

    • Stir at room temperature overnight.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-SEM protected intermediate.

Step 2: Regioselective Halogenation

  • Rationale: To perform a cross-coupling, a halide "handle" must be installed. N-Bromosuccinimide (NBS) is an effective reagent for brominating the electron-rich indole ring. The C4 position is often favored due to electronic and steric influences from the protecting group and existing substituents.

  • Procedure:

    • Dissolve the N-SEM protected intermediate (1.0 eq) in anhydrous DMF (0.2 M).

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the 4-bromo intermediate.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Rationale: This palladium-catalyzed reaction is one of the most powerful C-C bond-forming reactions in modern synthesis, allowing for the coupling of the bromo-indole with a wide variety of commercially available boronic acids.

  • Procedure:

    • To a microwave vial, add the 4-bromo intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and a suitable carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

    • Add a solvent mixture of dioxane and water (e.g., 4:1 ratio, 0.1 M).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq or PdCl₂(dppf), 0.05 eq).

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat at 90 °C under conventional heating overnight.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to obtain the C4-arylated product.

Reagent Summary (Suzuki Coupling) Molar Eq.Purpose
4-Bromo Intermediate1.0Electrophilic partner
Arylboronic Acid1.5Nucleophilic partner
Pd Catalyst (e.g., Pd(PPh₃)₄)0.05 - 0.1Catalyst for C-C bond formation
Base (e.g., K₂CO₃)3.0Activates boronic acid, neutralizes HX
Solvent (Dioxane/H₂O)-Solubilizes reagents and facilitates reaction

Step 4 & 5: Final Derivatization and Deprotection

  • Rationale: The C7-amino group can now be acylated to install a final desired group, followed by removal of the SEM protecting group to reveal the N-H for hinge binding.

  • Procedure (Acylation):

    • Dissolve the coupled product (1.0 eq) in DCM with a base like triethylamine (2.0 eq).

    • At 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

    • Stir until the reaction is complete (TLC/LC-MS).

    • Work up by washing with aqueous NaHCO₃ and brine, then purify.

  • Procedure (Deprotection):

    • Dissolve the SEM-protected final intermediate in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 2.0 eq).

    • Stir at room temperature until deprotection is complete (TLC/LC-MS).

    • Quench with water, extract with ethyl acetate, and purify by chromatography or crystallization to yield the final inhibitor.

Protocol 2: Synthesis via C7-Amine SNAr Reaction

This protocol showcases the direct functionalization of the C7-amino group via Nucleophilic Aromatic Substitution (SNAr), a highly efficient method for attaching electron-deficient heteroaromatics, which are prevalent in kinase inhibitors.

G Start 7-Amino-1H-indole- 3-carbonitrile Step1 Step 1: S N Ar Reaction (e.g., 2,4-dichloropyrimidine, DIPEA) Start->Step1 Coupled C7-(chloropyrimidinyl)amino Intermediate Step1->Coupled Step2 Step 2: Second Nucleophilic Substitution (e.g., R-NH2) Coupled->Step2 Final Final Inhibitor Step2->Final

Caption: Workflow for direct C7-amine functionalization via SNAr.

  • Rationale: The C7-amino group acts as a nucleophile, displacing a halide on an electron-deficient aromatic or heteroaromatic ring. A non-nucleophilic base is used to scavenge the generated acid. This method is often very direct and atom-economical.

  • Procedure:

    • Combine this compound (1.0 eq), an activated heteroaryl chloride (e.g., 2,4-dichloropyrimidine, 1.1 eq), and a hindered base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) in a solvent like n-butanol or DMA.

    • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by LC-MS. The C4-chloro of the pyrimidine is typically more reactive and will be displaced first.

    • After cooling, the product often precipitates and can be collected by filtration. Alternatively, dilute with water and extract with ethyl acetate.

    • Wash the organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

    • The remaining C2-chloro on the pyrimidine ring can be displaced by a second nucleophile (e.g., an amine) in a subsequent SNAr step under similar conditions to install another point of diversity.

Reagent Summary (SNAr) Molar Eq.Purpose
This compound1.0Nucleophile
Activated Aryl Halide1.1Electrophilic partner
DIPEA3.0Non-nucleophilic base
n-Butanol or DMA-High-boiling polar solvent

Conclusion

This compound is more than just a chemical starting material; it is a strategic tool for the efficient design and synthesis of sophisticated kinase inhibitors. Its inherent trifunctionality provides a robust and modular platform that enables a logical and systematic exploration of the chemical space around the kinase ATP-binding site. By leveraging the distinct reactivity of its indole core, C7-amino group, and C3-carbonitrile, researchers can rapidly assemble diverse compound libraries, accelerating the journey from a starting fragment to a potent and selective clinical candidate. The protocols outlined here represent foundational and reliable methods to unlock the full potential of this invaluable scaffold in drug discovery.

References

  • Bhat, M. A., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed. Available at: [Link]

  • Bollacke, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Falke, H., et al. (2015). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PMC - NIH. Available at: [Link]

  • Meine, R., et al. (2014). 7-Iodo-1H-indole-3-carbonitrile. MDPI. Available at: [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. Available at: [Link]

  • Scott, K. A., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Al-Trawneh, S. A. (N/A). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Russo, M., et al. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. Available at: [Link]

  • Kumar, M., et al. (2024). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available at: [Link]

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Semantic Scholar. Available at: [Link]

  • Yuan, Y., et al. (2024). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. Available at: [Link]

  • Wang, T., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. PubMed. Available at: [Link]

  • Bollacke, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. Available at: [Link]

  • Park, H., et al. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). An overview on 2-indolinone derivatives as anticancer agents. Growing Science. Available at: [Link]

  • Sharma, P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Wu, P., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]

  • Patel, D., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • Brehm, F., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Hussain, K., et al. (2020). THERAPEUTIC SIGNIFICANCE OF INDOLE SCAFFOLD IN MEDICINAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Gribble, G. W. (2010). Indoles in Multicomponent Processes (MCPs). ACS Publications. Available at: [Link]

  • Patel, D. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. ResearchGate. Available at: [Link]

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Available at: [Link]

  • Kadjo, A. F. A., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Investigating the Antiviral Potential of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its unique bicyclic structure allows for diverse substitutions, enabling interactions with a wide array of biological targets, including viral proteins and host factors essential for viral replication.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and application of a novel indole derivative, 7-Amino-1H-indole-3-carbonitrile, in the discovery of new antiviral drugs. We present a logical workflow, from initial cytotoxicity assessments to specific mechanism-of-action assays, grounded in established virological screening protocols. The methodologies described herein are designed to be self-validating, providing a robust framework for assessing the compound's potential as a broad-spectrum antiviral agent or a targeted viral inhibitor.

Introduction: The Rationale for Investigating Indole Derivatives

Viral infections remain a significant threat to global health, necessitating the continuous development of novel antiviral therapeutics to combat emerging pathogens and overcome drug resistance.[4] The indole nucleus is a recurring motif in compounds exhibiting potent antiviral activity against a diverse range of viruses, including HIV, Hepatitis C (HCV), Influenza, and Coronaviruses.[1][4][5][6] Marketed drugs like Arbidol (Umifenovir) demonstrate the clinical success of indole-based compounds in treating respiratory viral infections by inhibiting virus-cell membrane fusion.[4]

The antiviral mechanisms of indole derivatives are varied, targeting multiple stages of the viral life cycle.[7][8] These include:

  • Entry and Fusion Inhibition: Blocking the initial interaction between the virus and host cell.[4]

  • Enzyme Inhibition: Targeting essential viral enzymes like reverse transcriptase, protease, and integrase.[4]

  • Replication Complex Interference: Disrupting the machinery responsible for replicating the viral genome.[6]

  • Modulation of Host Factors: Activating host antiviral responses, such as pro-inflammatory cytokine induction.[6]

This compound is a novel compound of interest due to its unique substitution pattern. The amino group at the 7-position and the carbonitrile at the 3-position offer distinct electronic and hydrogen-bonding properties that may facilitate novel interactions with viral or host targets. This guide outlines a systematic approach to explore its antiviral potential.

The Antiviral Screening Workflow: A Phased Approach

A logical, stepwise progression is critical to efficiently evaluate a novel compound. This ensures that resources are spent on promising candidates and provides a clear decision-making framework. The workflow is designed to first establish a therapeutic window before proceeding to more complex and specific antiviral assays.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Compound Preparation (Solubilization & Stock Prep) B Cytotoxicity Assay (CC50) in Relevant Cell Lines A->B Initial Safety C Broad-Spectrum Antiviral Assay (e.g., CPE Reduction Assay) Determine EC50 B->C Proceed if CC50 > Max Screening Conc. D Calculate Selectivity Index (SI) SI = CC50 / EC50 C->D Quantify Potency E Virus-Specific Assays (e.g., Plaque Reduction) D->E Proceed if SI is high (e.g., >10) F Enzyme-Specific Assays (e.g., RT Inhibition) E->F Hypothesis-driven G Time-of-Addition Assay E->G Hypothesis-driven

Caption: A logical workflow for the initial antiviral characterization of a novel compound.

Phase 1: Foundational Assays - Establishing the Therapeutic Window

Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of this compound. A compound is only therapeutically viable if it can inhibit viral replication at concentrations that are non-toxic to the host cells.[9]

Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTS/MTT)

This protocol determines the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza, MT-4 for HIV).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound, dissolved in DMSO to a high-concentration stock (e.g., 10 mM).

  • 96-well cell culture plates.

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in growth medium. Start from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Include a "medium only" control and a "vehicle control" (medium with the highest concentration of DMSO used).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to triplicate wells.

  • Incubation: Incubate the plates for a period that mirrors the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTS/MTT Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" wells (background).

    • Normalize the data by setting the "vehicle control" wells to 100% viability.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the CC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response).

Phase 2: Primary Antiviral Screening

Once the CC50 is known, the compound can be screened for antiviral activity. A cytopathic effect (CPE) reduction assay is a common high-throughput method for initial screening.

Protocol 4.1: Cytopathic Effect (CPE) Reduction Assay

Principle: Many viruses cause visible damage, or CPE, to infected cells (e.g., rounding, detachment). This assay measures the ability of a compound to prevent virus-induced CPE. Cell viability is quantified using a dye like neutral red or an MTS/MTT reagent.

Materials:

  • All materials from Protocol 3.1.

  • Virus stock with a known titer (e.g., TCID50/mL).

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in Protocol 3.1.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium (low serum, e.g., 2% FBS). The highest concentration should be below the determined CC50.

  • Infection and Treatment:

    • Remove growth medium from cells.

    • Add 50 µL of compound dilutions to triplicate wells.

    • Immediately add 50 µL of virus diluted in infection medium to achieve a desired multiplicity of infection (MOI), typically 0.01-0.1.

    • Controls: Include "cells only" (no virus, no compound), "virus control" (cells + virus, no compound), and "positive control" wells.

  • Incubation: Incubate plates at 37°C, 5% CO₂ until CPE is >80% visible in the "virus control" wells (typically 2-4 days).

  • Quantification: Assess cell viability using MTS/MTT reagent as described in Protocol 3.1.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration: [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the 50% effective concentration (EC50) using non-linear regression.

Data Presentation and Interpretation

The primary output of these initial phases is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.

SI = CC50 / EC50

A higher SI value indicates greater potential, as the compound is effective at concentrations far below those at which it is toxic. An SI > 10 is generally considered a good starting point for further investigation.

CompoundTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI)Reference
This compound Data to be DeterminedTBDTBDTBDN/A
Illustrative Analog 1 (Indole-3-carboxylic acid derivative)SARS-CoV-2144.301.8478.6[10]
Illustrative Analog 2 (7-azaindole derivative ASM-7)SARS-CoV-2>101.001>10[11]
Illustrative Analog 3 (Indole derivative 12e)Hepatitis C Virus61.81.156.2[6]
Remdesivir (Control)SARS-CoV-2>100~1.2>83[12]

This table presents hypothetical data for the target compound and illustrative data from published analogs to provide context for expected results.

Phase 3: Mechanism of Action (MoA) Studies

If this compound shows a promising SI, the next step is to investigate how it works.

MoA_Investigation cluster_assays Hypothesis Testing start High SI Compound node_entry Entry/Fusion Inhibition Plaque Reduction Assay (Post-infection efficacy) Time-of-Addition Assay start->node_entry Does it block infection? node_replication Replication Inhibition RT Inhibition Assay (for Retroviruses) Protease Inhibition Assay (e.g., FRET-based) Polymerase Assay start->node_replication Does it stop replication? conclusion1 Potential Entry or Spread Inhibitor node_entry:f1->conclusion1 Reduced plaque size/number conclusion2 Direct RT Inhibitor node_replication:f1->conclusion2 Inhibits cDNA synthesis

Caption: Decision tree for investigating the mechanism of action (MoA).

Protocol 5.1: Plaque Reduction Assay

This is the gold-standard assay for quantifying infectious virus titers and is more precise than a CPE assay. It measures the ability of a compound to reduce the number of infectious virus particles.[1]

Principle: When a virus infects a confluent monolayer of cells, it replicates and spreads to neighboring cells, creating a localized area of cell death or morphological change called a "plaque." A semi-solid overlay (like agarose or methylcellulose) restricts the spread of the virus to the immediate vicinity of the initial infection. The number of plaques is proportional to the number of infectious virus particles.[1][3]

Materials:

  • Confluent cell monolayers in 6- or 12-well plates.

  • Virus stock.

  • Serial dilutions of this compound.

  • Infection medium.

  • Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose).

  • Fixative (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Grow host cells to 95-100% confluency in multi-well plates.

  • Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (designed to produce 50-100 plaques/well) with equal volumes of the serial compound dilutions. Incubate this mixture at 37°C for 1 hour.

  • Infection: Remove the growth medium from the cell monolayers. Add the virus-compound mixtures to the wells.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to allow virus adsorption.

  • Overlay: Carefully remove the inoculum and add 2-3 mL of the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible.

  • Fixing and Staining:

    • Carefully remove the overlay.

    • Add the fixative and incubate for at least 30 minutes.

    • Remove the fixative and add the crystal violet stain for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the "virus control" and determine the EC50.

Protocol 5.2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

If the target virus is a retrovirus like HIV, a direct enzymatic assay is a powerful tool to determine if the compound inhibits the essential reverse transcriptase enzyme.[4] This protocol is based on a non-radioactive colorimetric method.[8]

Principle: This ELISA-based assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) RNA template and an oligo(dT) primer. The amount of incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.[4]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • Microplate pre-coated with oligo(dT).

  • Reaction buffer containing poly(A), dNTPs, and DIG-dUTP.

  • Lysis buffer.

  • Anti-DIG-POD antibody.

  • Peroxidase substrate (e.g., ABTS).

  • Stop solution.

  • Positive control NNRTI (e.g., Nevirapine).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the control inhibitor in assay buffer.

  • Reaction Setup:

    • Add 20 µL of the diluted compound or controls to the oligo(dT)-coated wells.

    • Add 20 µL of the reaction mixture (template/dNTPs/DIG-dUTP) to each well.

    • Initiate the reaction by adding 20 µL of diluted HIV-1 RT.

    • Include "no enzyme" and "no inhibitor" controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate three times to remove unincorporated nucleotides.

    • Add 100 µL of diluted anti-DIG-POD antibody solution and incubate at 37°C for 1 hour.

    • Wash the plate three times.

    • Add 100 µL of peroxidase substrate and incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Subtract the "no enzyme" background, normalize to the "no inhibitor" control (100% activity), and calculate the IC50 value by plotting percent inhibition vs. log[compound concentration].

Conclusion and Future Directions

This application note provides a foundational strategy for the initial antiviral evaluation of this compound. By systematically determining the compound's cytotoxicity (CC50) and its antiviral efficacy (EC50), a selectivity index (SI) can be established, providing a clear, data-driven rationale for advancing the compound into more detailed mechanism-of-action studies. The provided protocols for cytotoxicity, CPE reduction, plaque reduction, and RT inhibition assays represent standard, robust methods in the field of virology. Positive results from this workflow would justify further investigation, including studies against a broader panel of viruses, time-of-addition assays to pinpoint the affected stage of the viral lifecycle, and medicinal chemistry efforts to optimize the scaffold for improved potency and safety.

References

  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. ScienceDirect. Published October 26, 2022. Available at: [Link]

  • A review on recent developments of indole-containing antiviral agents. PubMed Central. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • An insight into the recent developments in anti-infective potential of indole and associated hybrids. PubMed Central. Published March 12, 2022. Available at: [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Published 2023. Available at: [Link]

  • Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]

  • Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity. Cell Death Discovery. Published December 15, 2022. Available at: [Link]

  • Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ResearchGate. Available at: [Link]

  • Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. PubMed. Published March 2015. Available at: [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Published 2023. Available at: [Link]

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. National Institutes of Health. Available at: [Link]

  • Antiviral activity of indole derivatives. PubMed. Published August 2009. Available at: [Link]

  • Exploring 7β-amino-6-nitrocholestens as COVID-19 antivirals: in silico, synthesis, evaluation, and integration of artificial intelligence (AI) in drug design: assessing the cytotoxicity and antioxidant activity of 3β-acetoxynitrocholestane. National Institutes of Health. Available at: [Link]

  • Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. MDPI. Published July 17, 2023. Available at: [Link]

  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI. Published December 27, 2022. Available at: [Link]

  • A review: Mechanism of action of antiviral drugs. PubMed Central. Published March 16, 2021. Available at: [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Institutes of Health. Published January 16, 2025. Available at: [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. MDPI. Published November 22, 2013. Available at: [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. Available at: [Link]

  • In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. Available at: [Link]

  • Antiviral Drug Screening. Virology Research Services. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 7-Amino-1H-indole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 7-Amino-1H-indole-3-carbonitrile Derivatives in Cellular Research

The this compound scaffold represents a privileged structure in medicinal chemistry and chemical biology, serving as a versatile backbone for the development of potent and selective modulators of cellular signaling pathways. These derivatives have garnered significant attention for their diverse biological activities, most notably as inhibitors of protein kinases, which are critical regulators of cell proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound derivatives in a variety of key cell-based assays. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the foundational knowledge and practical methodologies to effectively explore the therapeutic potential of this promising class of compounds. We will delve into the mechanistic underpinnings of their action, provide step-by-step experimental workflows, and offer insights into data interpretation, ensuring a thorough understanding of how to harness the capabilities of these molecules in your research endeavors.

Mechanism of Action: Targeting the Engine of Cellular Proliferation

A significant body of evidence indicates that this compound derivatives exert their biological effects primarily by functioning as ATP-competitive inhibitors of protein kinases.[1] The 7-azaindole moiety, a close structural analog, is recognized as an excellent "hinge-binding" motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling cascades that are essential for cancer cell growth and survival.

Key signaling pathways frequently targeted by these derivatives include:

  • Tropomyosin Receptor Kinase (TRK) Pathway: The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are pivotal in neuronal development and have been identified as oncogenic drivers in a range of cancers when subject to gene fusions.[2][3][4] 1H-indole-3-carbonitrile derivatives have been developed as potent TRK inhibitors, demonstrating significant anti-proliferative effects in TRK-dependent cancer cell lines.[1]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many human tumors. 7-azaindole derivatives have been successfully designed to potently inhibit PI3K, leading to the suppression of this critical cancer-promoting pathway.

  • Cyclin-Dependent Kinase (CDK) Pathway: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Several indole and 7-azaindole derivatives have shown potent inhibitory activity against various CDKs, including CDK2 and CDK9.

The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/AKT, MAPK) RTK->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates ATP ATP ATP->Kinase_Cascade Inhibitor 7-Amino-1H-indole- 3-carbonitrile Derivative Inhibitor->Kinase_Cascade Inhibits (ATP Competition) Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Proliferation

Caption: General signaling pathway of kinase inhibition.

Data Presentation: A Comparative Overview of Derivative Efficacy

The following table summarizes the in vitro anti-proliferative activity of various indole and 7-azaindole derivatives against a panel of human cancer cell lines. This data provides a valuable reference for selecting appropriate starting concentrations for your own cell-based assays.

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 (µM)Reference
Indole-3-carbonitrile C11 (TRK Inhibitor)Km-12 (TRK-dependent)ProliferationNot specified, but potent[1]
Arylazo-pyrazoles Derivative 8bMCF-7 (Breast)MTT3.0
Thiazoline-Tetralin Compound 6cSKOV-3 (Ovarian)MTT7.84[5]
Thiazoline-Tetralin Compound 6cHepG2 (Liver)MTT13.68[5]
Thiazoline-Tetralin Compound 6cA549 (Lung)MTT15.69[5]
Thiazoline-Tetralin Compound 6cMCF-7 (Breast)MTT19.13[5]
Indole-Aryl Amide Derivative 5HT29 (Colon)Cytotoxicity2.61[6]
Indole-Aryl Amide Derivative 5PC3 (Prostate)Cytotoxicity0.39[6]
Indole-Aryl Amide Derivative 5Jurkat J6 (Leukemia)Cytotoxicity0.37[6]

Experimental Protocols: A Step-by-Step Guide

Prior to commencing any of the following assays, it is imperative to address the physicochemical properties of your specific this compound derivative.

Compound Handling and Preparation:

  • Solubility: Most indole derivatives exhibit good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For cell-based assays, it is crucial to first dilute the DMSO stock in your cell culture medium. To avoid precipitation, a common practice is to first add the required volume of DMSO to the medium, mix well, and then add the compound stock.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as your test compounds) in your experiments.

  • Stability: The stability of these derivatives in aqueous cell culture media can vary. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment.

Protocol 1: Cell Viability Assessment using the MTT Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound derivative of interest

  • Cancer cell line of choice (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound derivative in complete culture medium from your DMSO stock.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your compound.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Migration Assessment using the Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Materials:

  • This compound derivative of interest

  • Adherent cancer cell line (e.g., MDA-MB-231, U-87 MG)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • 6-well or 12-well plates

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, gently create a straight scratch in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove any detached cells.

  • Compound Treatment:

    • Replace the PBS with serum-free or low-serum medium containing different concentrations of your compound and a vehicle control. Using low-serum medium minimizes cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Image Acquisition:

    • Immediately after adding the compounds, capture images of the wound at designated locations (mark the plate for consistent imaging). This is your 0-hour time point.

    • Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

Data Analysis:

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each treatment group relative to the 0-hour time point.

  • Compare the rate of wound closure between the treated and control groups.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • This compound derivative of interest

  • Cancer cell line of choice

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with your compound at the desired concentrations for a specific time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantify the percentage of cells in each quadrant for each treatment condition.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • This compound derivative of interest

  • Cancer cell line of choice

  • Complete cell culture medium

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

Data Analysis:

  • Generate a histogram of PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.

  • An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualization of Experimental Workflows

Experimental_Workflows cluster_viability Cell Viability (MTT Assay) cluster_migration Cell Migration (Wound Healing) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) v1 Seed Cells in 96-well plate v2 Treat with Derivatives v1->v2 v3 Add MTT Reagent v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance (570 nm) v4->v5 m1 Seed Cells to Confluency m2 Create Scratch/Wound m1->m2 m3 Treat with Derivatives m2->m3 m4 Image at 0h and subsequent time points m3->m4 m5 Measure Wound Area m4->m5 a1 Seed and Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V-FITC & PI a2->a3 a4 Analyze by Flow Cytometry a3->a4 c1 Seed and Treat Cells c2 Harvest and Fix Cells c1->c2 c3 Stain with PI/RNase A c2->c3 c4 Analyze by Flow Cytometry c3->c4

Caption: Overview of key cell-based assay workflows.

Conclusion and Future Directions

The this compound scaffold holds immense promise for the development of novel therapeutics, particularly in the realm of oncology. The protocols and application notes provided herein offer a robust framework for the systematic evaluation of these derivatives in a cellular context. By employing these assays, researchers can elucidate the mechanisms of action, determine the potency and efficacy, and ultimately guide the optimization of lead compounds.

Future investigations should focus on expanding the kinase selectivity profiling of these derivatives to identify novel targets and to better understand potential off-target effects. Furthermore, transitioning from 2D cell culture models to more physiologically relevant 3D culture systems and in vivo models will be a critical next step in validating the therapeutic potential of these exciting compounds.

References

  • Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. PMC - NIH.[Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.[Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Discoveryservices.com.[Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate.[Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.[Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.[Link]

  • IC50 values of compounds (1-32) and cisplatin, obtained in the... ResearchGate.[Link]

  • Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate.[Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed.[Link]

  • Kinase Drug Discovery Services. Reaction Biology.[Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC - PubMed Central.[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.[Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PMC - PubMed Central.[Link]

  • 7-Iodo-1H-indole-3-carbonitrile. MDPI.[Link]

  • TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. MDPI.[Link]

  • Current landscape of tropomyosin receptor tyrosine kinase inhibitors. PMC - NIH.[Link]

  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PMC - PubMed Central.[Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents Based on the 7-Amino-1H-indole-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for the design of novel anticancer agents.[3][4][5] This guide focuses on a specific, highly functionalized starting block: 7-Amino-1H-indole-3-carbonitrile . The presence of a nucleophilic amino group at the C7 position and a versatile carbonitrile group at the C3 position provides two strategic points for chemical modification, enabling the creation of diverse compound libraries. This document provides a comprehensive, experience-driven framework for researchers, outlining the strategic synthesis of derivative libraries, robust protocols for in vitro screening to identify lead compounds, and detailed methodologies for elucidating their mechanism of action, with a focus on tubulin polymerization inhibition and apoptosis induction.

The Strategic Value of the this compound Scaffold

The development of targeted anticancer therapies requires scaffolds that are not only biologically relevant but also synthetically tractable. The this compound structure is an exemplary starting point for several reasons:

  • Proven Pharmacophore: The indole core is a well-established pharmacophore that interacts with numerous oncologically relevant targets, including protein kinases, tubulin, and DNA.[1][6]

  • C7 Amino Group: This group serves as a critical handle for synthetic diversification. It can be readily acylated, sulfonated, or used in coupling reactions to introduce a wide array of side chains. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

  • C3 Carbonitrile Group: The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor in receptor interactions or be chemically transformed into other functional groups like amides, carboxylic acids, or tetrazoles to further modulate the compound's properties.

The overall strategy involves leveraging this scaffold to generate a library of novel chemical entities, which are then systematically evaluated for their anticancer potential.

cluster_0 Phase 1: Medicinal Chemistry cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action Scaffold This compound Scaffold Synthesis Chemical Derivatization (e.g., Acylation at C7-NH2) Scaffold->Synthesis Library Diverse Compound Library Synthesis->Library Screening In Vitro Cytotoxicity Screening (MTT / XTT Assays) Library->Screening Hit_ID Identify 'Hit' Compounds (Low IC50 Values) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Tubulin Tubulin Polymerization Assay MoA->Tubulin Apoptosis Apoptosis Assay (Caspase Activation) MoA->Apoptosis Lead_Opt Lead Optimization (SAR-guided) MoA->Lead_Opt

Figure 1: High-level workflow for anticancer drug discovery using the indole scaffold.

Protocol: Synthesis of a Candidate Library

2.1. Rationale and Strategy

The primary synthetic strategy is the N-acylation of the 7-amino group to generate a library of amides. This reaction is generally robust, high-yielding, and compatible with a wide range of commercially available acyl chlorides or carboxylic acids (via coupling agents), allowing for rapid library generation.

2.2. General Protocol for N-Acylation of this compound

Causality Note: This is a representative protocol. Specific reaction conditions (solvent, base, temperature) may need to be optimized for different acylating agents. The use of an inert atmosphere prevents the degradation of sensitive reagents.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final N-acylated indole derivative.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Anticancer Screening

3.1. Principle: MTT and XTT Cell Viability Assays

To identify active compounds from the synthesized library, a primary screen to assess their effect on cancer cell viability is essential.[7][8] The MTT and XTT assays are reliable, colorimetric methods for this purpose.[9] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10][11] A solubilization step is required before absorbance can be read.[9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol.[10][12]

3.2. Detailed Protocol: MTT Cell Viability Assay

Self-Validation Note: This protocol includes essential controls (vehicle, untreated, and positive) to ensure the validity of the results. It is crucial to optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[13]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa) and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each synthesized indole derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be consistent and non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Controls: Include wells for:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Blank: Medium only (no cells) for background subtraction.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

3.3. Data Presentation

Summarize the screening results in a table to easily compare the potency of the derivatives.

Compound IDR-Group (at C7-NH)Cancer Cell LineIC₅₀ (µM)
IND-001AcetylMCF-745.2
IND-002BenzoylMCF-712.8
IND-0034-ChlorobenzoylMCF-72.5
IND-004PhenylsulfonylMCF-78.9
Doxorubicin(Positive Control)MCF-70.8

Elucidating the Mechanism of Action (MoA)

Once potent "hit" compounds are identified, the next critical phase is to determine how they kill cancer cells. Indole derivatives are known to act through various mechanisms.[3][4] We will focus on two common and powerful anticancer pathways.

MoA Study 1: Inhibition of Tubulin Polymerization

Principle: Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[15] Agents that interfere with the dynamics of tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] Many successful anticancer drugs, including Vinca alkaloids and taxanes, target this process.[2] Indole-based compounds have been identified as potent inhibitors that bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[16][17]

cluster_0 Normal Cell Division cluster_1 Action of Indole Inhibitor Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubules (Mitotic Spindle) Polymerization->Microtubule Division Successful Cell Division Microtubule->Division Indole Indole Compound (e.g., IND-003) Tubulin2 α/β-Tubulin Dimers Indole->Tubulin2 Block Polymerization BLOCKED Tubulin2->Block Disruption Mitotic Spindle Disruption Block->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Start Treat Cells with Indole Compound Harvest Harvest Adherent & Suspension Cells Start->Harvest Wash1 Wash Cells with PBS Harvest->Wash1 Stain Resuspend & Stain with FITC-DEVD-FMK Substrate Wash1->Stain Incubate Incubate at 37°C (Protected from light) Stain->Incubate Wash2 Wash 2x to Remove Unbound Substrate Incubate->Wash2 Analyze Resuspend & Analyze on Flow Cytometer Wash2->Analyze Data Gate on Cell Population & Quantify % FITC-Positive Cells Analyze->Data

Figure 3: Step-by-step workflow for the Caspase-3/7 flow cytometry assay.

4.4. Data Presentation

TreatmentConcentration (µM)% Apoptotic Cells (Caspase-3/7 Positive)
Vehicle Control0.1% DMSO3.1%
IND-0032.5 (IC₅₀)35.8%
IND-0035.0 (2x IC₅₀)68.2%
Staurosporine185.4%

Conclusion and Future Directions

This guide provides a structured and robust framework for utilizing the this compound scaffold in anticancer drug discovery. By following the detailed protocols for synthesis, in vitro screening, and mechanism of action studies, researchers can efficiently identify and characterize novel indole derivatives with therapeutic potential. Compounds that demonstrate potent cytotoxicity and a clear mechanism of action, such as tubulin polymerization inhibition or apoptosis induction, become strong candidates for lead optimization. Subsequent steps would involve expanding the SAR studies to improve potency and drug-like properties, followed by evaluation in more complex cellular models and eventually in vivo preclinical studies.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Shafiei, M., Peyton, M., Hasanzadeh, F., & Ghasemi, J. B. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114480. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Al-Zahrani, M. H., & El-Senduny, F. F. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(19), 6788. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 15, 2026, from [Link]

  • Teng, C. K., Yeo, D. S., Som, M., & Wang, Y. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of experimental therapeutics & oncology, 3(2), 91–98. [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2019). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current drug targets, 20(15), 1563–1583. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17754. [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Flow cytometry-based apoptosis detection. Methods in molecular biology, 740, 175–196. [Link]

  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2016). Anti-cancer agents in medicinal chemistry, 16(2), 158–171. [Link]

  • Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of visualized experiments : JoVE, (193), 10.3791/64745. [Link]

  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy... (2016). Ingenta Connect. Retrieved January 15, 2026, from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved January 15, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2012). RosDok. Retrieved January 15, 2026, from [Link]

  • Ehlers, J., & L-N-g-r, P. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M869. [Link]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2010). Mini reviews in medicinal chemistry, 10(4), 336–355. [Link]

  • Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. (2021). BEARdocs. Retrieved January 15, 2026, from [Link]

  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Bouattour, A., & Soueidan, A. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(18), 4291. [Link]

  • Wang, Y., Zhang, H., & Xu, S. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(13), 4242. [Link]

  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2007). Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships, and molecular modeling. Journal of medicinal chemistry, 50(11), 2561–2564. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Molecular biology reports, 49(11), 10565–10578. [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. (2015). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • In Silico Study of the Radical Scavenging Activities of Natural Indole-3-Carbinols. (2020). Antioxidants, 9(2), 112. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Application Note: High-Throughput Screening with 7-Amino-1H-indole-3-carbonitrile Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and versatile structure allow it to interact with a wide range of biological targets, making it a cornerstone of modern drug discovery.[2][3][4] Derivatives of the indole core have demonstrated significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][5]

This application note provides a comprehensive guide for designing and executing high-throughput screening (HTS) campaigns using libraries based on the 7-Amino-1H-indole-3-carbonitrile scaffold. While this specific scaffold is novel, its constituent parts—the indole core, the electron-withdrawing nitrile group at position 3, and the amino group at position 7—suggest a high potential for discovering potent and selective modulators of key biological pathways, particularly protein kinases.[3][6][7]

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a strategic framework. It emphasizes the rationale behind experimental choices, methods for ensuring data integrity, and a workflow designed to efficiently progress from a large-scale primary screen to validated, tractable hit compounds.

Part 1: Pre-Screening & Library Preparation – The Foundation of a Successful Campaign

A successful HTS campaign begins long before the first plate is read. The quality of the compound library and the robustness of the initial characterization are paramount.

Library Quality Control (QC)

The initial step involves a rigorous quality assessment of the this compound library. The objective is to ensure the identity, purity, and integrity of the compounds before committing resources to a full-scale screen.[8]

Protocol 1: Library QC

  • Identity & Purity Assessment: A subset of the library (typically 5-10%) should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight and assess purity.[9] A purity threshold of >90% is recommended for HTS campaigns.

  • Solubility Assessment: Poor solubility is a primary cause of erratic HTS results and false positives.[10] Initial solubility should be determined in 100% dimethyl sulfoxide (DMSO), the standard solvent for compound storage.

    • Method: Use nephelometry or visual inspection after a freeze-thaw cycle to detect precipitation.[9] Compounds that are insoluble in DMSO at the desired stock concentration (e.g., 10 mM) should be flagged.

    • Aqueous Solubility: A smaller, structurally diverse subset should be tested for solubility in the final assay buffer. This provides critical information for identifying compounds that may precipitate upon dilution, a common source of artifacts.[10][11]

  • Stability Assessment: The stability of compounds in both DMSO stock and aqueous assay buffer should be evaluated.[8][11] A representative set of compounds can be incubated under assay conditions for the duration of the screen and re-analyzed by LC-MS to check for degradation.[8]

Plate Preparation

Proper plate preparation is critical for minimizing variability and ensuring the accuracy of the screen.

Protocol 2: Master Plate & Assay-Ready Plate Preparation

  • Master Plates: Prepare master plates by dissolving library compounds in 100% DMSO to a standard concentration (e.g., 10 mM). Store at -20°C or -80°C in low-volume, sealed microplates to minimize water absorption and evaporation.[8]

  • Assay-Ready Plates: Use acoustic dispensing technology (e.g., Labcyte Echo) to transfer nanoliter volumes of compound from the master plates to the assay plates (typically 384- or 1536-well format).[12] This non-contact method minimizes cross-contamination and allows for direct dilution into the assay buffer.

  • DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is consistent and low (typically ≤0.5%) to avoid affecting the biological assay's performance.[13]

ParameterRecommendationRationale
Stock Concentration 10 mM in 100% DMSOStandard for most academic and industrial screening collections.
Purity Threshold >90% by LC-MSEnsures that observed activity is due to the intended compound.
Final Assay [Cmpd] 1-20 µMA common range for primary screens to balance hit identification with off-target effects.
Final DMSO [%] ≤0.5%Minimizes solvent effects on enzyme activity or cell health.[13]

Part 2: Assay Development & Primary Screen

The choice of assay is dictated by the biological question. Both biochemical and cell-based assays are suitable for screening indole libraries.[14][15]

Assay Selection & Optimization
  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[14][16] They are ideal for target-based drug discovery. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based readouts.[14][17] For kinase targets, universal ADP-detection assays are highly efficient.[16]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data.[15][18][19] Examples include reporter gene assays, cell viability assays (e.g., ATP measurement), and high-content imaging to assess phenotypic changes.[15][20]

Protocol 3: Assay Miniaturization & Validation

  • Miniaturization: Adapt the chosen assay from a larger format (e.g., 96-well plate) to a high-throughput format (384- or 1536-well).[13] This involves optimizing reagent volumes, incubation times, and cell seeding densities.[15]

  • Control Definition:

    • Negative Control: Wells containing cells or enzyme with vehicle (DMSO) only. This represents 0% activity/inhibition.

    • Positive Control: Wells containing a known inhibitor or activator of the target/pathway. This represents 100% activity/inhibition.

  • Performance Validation (Z'-factor): The Z'-factor is a statistical measure of assay quality. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    
    
    An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[13] This calculation must be performed repeatedly during pilot screens to ensure consistency.[21]
    

G cluster_pre Phase 1: Pre-Screening cluster_assay Phase 2: Assay Development cluster_screen Phase 3: Screening & Analysis LibQC Library QC (Purity, Solubility, Stability) PlatePrep Assay-Ready Plate Preparation LibQC->PlatePrep PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen AssaySelect Assay Selection (Biochemical vs. Cell-Based) AssayOpt Assay Optimization & Miniaturization AssaySelect->AssayOpt ZFactor Z'-Factor Validation (Z' > 0.5) AssayOpt->ZFactor ZFactor->PrimaryScreen HitSelection Hit Selection (Statistical Cutoff) PrimaryScreen->HitSelection caption Fig 1. HTS Assay Development Workflow.

Caption: Fig 1. HTS Assay Development Workflow.

Executing the Primary Screen

The primary screen involves testing every compound in the library at a single concentration to identify "hits."[22]

Protocol 4: Primary HTS Campaign

  • Plate Layout: Each assay plate should include dedicated columns for positive and negative controls to monitor assay performance across the plate and between plates.

  • Automation: Utilize robotic liquid handlers and plate readers to ensure consistency and high throughput.[23]

  • Data Acquisition: Raw data from the plate reader is collected and stored in a laboratory information management system (LIMS).

Part 3: Hit Confirmation & Triage

The primary screen will generate a list of potential hits. However, many of these may be false positives resulting from assay interference.[24][25][26] A rigorous triage process is essential to focus resources on the most promising compounds.[27]

Data Normalization and Hit Selection

Raw data must be normalized to account for plate-to-plate and systematic variations.[28] A common method is to normalize each compound's activity to the plate's internal controls (% inhibition or % activation).

Hits are typically selected based on a statistical cutoff, such as three standard deviations from the mean of the negative controls or by using a robust method like the Z-score.[23][28]

Hit Confirmation and Dose-Response

Confirmed hits should be re-tested under the same assay conditions to eliminate random errors.[29]

  • Re-testing: Cherry-pick the initial hits and re-test them in the primary assay.

  • Dose-Response Curves: Compounds that confirm activity are then tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (EC₅₀ or IC₅₀).[29] This step is crucial for differentiating genuinely active compounds from those that show activity only at high concentrations.

Counter-Screens and Orthogonal Assays

This is the most critical phase for eliminating false positives.[25][27]

  • Counter-Screens: These are assays designed to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based reporter assay, a counter-screen would test for direct inhibition of the luciferase enzyme.[13] Auto-fluorescent compounds are a common source of interference in fluorescence-based assays and must be identified.[24]

  • Orthogonal Assays: These assays measure the same biological endpoint but use a different detection technology.[13][21] For instance, if the primary screen was a TR-FRET-based kinase assay, an orthogonal assay could be a mass spectrometry-based assay that directly measures substrate phosphorylation. This confirms that the compound's activity is on the target and not an artifact of the primary assay format.

G PrimaryHits Primary Hits (~1-3% of Library) Reconfirm Hit Confirmation (Re-test from fresh stock) PrimaryHits->Reconfirm DoseResponse Dose-Response (IC50/EC50 Generation) Reconfirm->DoseResponse Triage Interference & Triage DoseResponse->Triage Orthogonal Orthogonal Assay Confirmation Triage->Orthogonal Pass Colloidal Colloidal Aggregators Triage->Colloidal Fail Reactive Reactive Compounds Triage->Reactive Fail Fluorescent Assay Interference (e.g., Fluorescence) Triage->Fluorescent Fail ValidatedHits Validated Hits (<0.1% of Library) Orthogonal->ValidatedHits caption Fig 2. Hit Triage and Validation Cascade.

Caption: Fig 2. Hit Triage and Validation Cascade.

Common Modes of Assay Interference

Researchers must be vigilant for common "nuisance" compounds that frequently appear as hits.[25] The indole scaffold itself is not typically flagged as a pan-assay interference compound (PAIN), but library synthesis can introduce reactive functionalities.

Interference MechanismDescriptionMitigation Strategy
Colloidal Aggregation Compounds form aggregates at high concentrations that non-specifically sequester and denature proteins.[24][26]Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer; perform activity assays at varying enzyme concentrations.
Chemical Reactivity Electrophilic compounds can covalently modify proteins, leading to non-specific inhibition.[25][26]Computational filtering for reactive groups; counter-screen with a thiol-containing reagent like glutathione.
Signal Interference Compounds may be auto-fluorescent or quench the assay signal.[24]Pre-read plates before adding assay reagents to identify fluorescent compounds; run a "promiscuity" counter-screen against unrelated targets.
Chelation Compounds may chelate essential metal ions (e.g., Mg²⁺, Zn²⁺) from the assay buffer or enzyme active site.[25]Add excess EDTA to the assay buffer in a control experiment to see if activity is reversed.

Conclusion

Screening a novel chemical library, such as one based on the this compound scaffold, is a high-risk, high-reward endeavor. Success is not merely a function of automation but is built on a foundation of rigorous assay development, proactive quality control, and a multi-step validation cascade designed to systematically eliminate artifacts. By following the principles and protocols outlined in this guide, researchers can maximize the probability of identifying high-quality, validated hits that serve as promising starting points for drug design and lead optimization.[23]

References

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • Wikipedia. (n.d.). High-throughput screening.
  • Evotec. (n.d.). Biochemical Assay Services.
  • (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • de Souza, P. C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 118-126.
  • HiTSeekR. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from Cambridge MedChem Consulting website.
  • University of Helsinki. (n.d.). High throughput chemical screening.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • ATCC. (n.d.). High Throughput Screening (HTS).
  • Smolecule. (n.d.). 7-Amino-4-ethyl-1H-indole-3-carbonitrile.
  • PubMed. (2025, March 5). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors.
  • Lab Manager Magazine. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets.
  • Sygnature Discovery. (n.d.). Hit Discovery.
  • BPS Bioscience. (n.d.). Custom Biochemical Assay Development.
  • PubMed Central. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry.
  • PubMed. (2024, April 15). Tackling assay interference associated with small molecules.
  • Taylor & Francis Online. (n.d.). Evolution of assay interference concepts in drug discovery.
  • NIH. (2017, August 17). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • PubMed. (2014). High-throughput screening of small-molecule libraries for inducers of plant defense responses.
  • ResearchGate. (2025, August 7). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF.
  • NIH. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.
  • Ziath. (n.d.). Compound Solubility and HTS Screening.
  • NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
  • PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ResearchGate. (2025, August 6). High-Throughput Screening of Small-Molecule Libraries for Inducers of Plant Defense Responses.
  • PubMed Central. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile.
  • ResearchGate. (2025, November 11). Quality Assessment and Analysis of Biogen Idec Compound Library.
  • ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Enamine. (n.d.). High-Throughput Screening.

Sources

Application Note & Protocol: A Scalable Synthesis of 7-Amino-1H-indole-3-carbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 7-Amino-1H-indole-3-carbonitrile, a key building block in the development of novel therapeutics. The protocol herein is designed for researchers, chemists, and process development professionals, offering a detailed, step-by-step methodology rooted in established chemical principles. Emphasis is placed on causality behind experimental choices, ensuring both scientific integrity and practical applicability in a laboratory setting. This guide moves beyond a simple recitation of steps to provide a self-validating system for the production of this important intermediate.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, substituted indoles such as this compound are of significant interest due to their potential as precursors for a wide array of biologically active molecules, including but not limited to, kinase inhibitors for oncology and antiviral agents.[3] The strategic placement of the amino and carbonitrile functionalities on the indole ring provides versatile handles for further chemical modification, making this compound a valuable starting material in drug discovery campaigns.

The primary challenge in the production of this compound lies in achieving a scalable, safe, and cost-effective synthesis that delivers high-purity material. This application note details a robust two-step synthetic sequence, commencing with the commercially available 7-Nitro-1H-indole-3-carbonitrile, followed by a catalytic reduction to the desired product.

Synthetic Strategy: A Two-Step Approach to this compound

The chosen synthetic route involves the reduction of a nitro-group to an amine. This is a classic and well-understood transformation in organic chemistry, offering several methodological options. For the purposes of scale-up, catalytic hydrogenation has been selected due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste, which can complicate purification and waste disposal.[4]

The overall transformation is depicted below:

Synthetic Pathway Start 7-Nitro-1H-indole-3-carbonitrile Intermediate Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Intermediate Step 1: Reduction End This compound Intermediate->End

Caption: Overall synthetic workflow for the preparation of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
7-Nitro-1H-indole-3-carbonitrile≥97%ChemScene or equivalent165669-10-3Starting material.[5]
Palladium on Carbon (10 wt. %)-Sigma-Aldrich or equivalent7440-05-3Catalyst. Handle with care, pyrophoric when dry.
Ethanol (200 proof)AnhydrousVarious64-17-5Solvent.
Hydrogen GasHigh PurityVarious1333-74-0Reducing agent.
Celite®-Various61790-53-2Filtration aid.
Ethyl AcetateACS GradeVarious141-78-6Extraction solvent.
Brine (Saturated NaCl solution)-In-house preparation-For work-up.
Anhydrous Sodium SulfateACS GradeVarious7757-82-6Drying agent.
Equipment
  • Parr Hydrogenator or a similar hydrogenation apparatus

  • Three-neck round-bottom flask (appropriately sized for the intended scale)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves[6]

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation of 7-Nitro-1H-indole-3-carbonitrile

This protocol is for a representative 10-gram scale synthesis and can be scaled proportionally.

  • Reactor Setup: In a suitably sized hydrogenation vessel (e.g., a 500 mL Parr bottle), add 7-Nitro-1H-indole-3-carbonitrile (10.0 g, 53.4 mmol).

  • Solvent and Catalyst Addition: To the vessel, add 200 mL of anhydrous ethanol. Carefully, under a gentle stream of nitrogen, add 10% Palladium on Carbon (1.0 g, 10 wt. % of starting material). Caution: Palladium on carbon is pyrophoric when dry and can ignite flammable solvents. Ensure the catalyst is wetted with solvent at all times.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas three times to remove any residual oxygen, then carefully introduce hydrogen gas. Pressurize the vessel to 50 psi of hydrogen.

  • Reaction: Commence vigorous stirring and heat the reaction mixture to 40°C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Reaction Monitoring: If possible, periodically and carefully depressurize, take a small aliquot of the reaction mixture, filter through a syringe filter, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction A Charge Reactor with 7-Nitro-1H-indole-3-carbonitrile B Add Ethanol A->B C Add Pd/C Catalyst (under Nitrogen) B->C D Seal and Purge with Nitrogen C->D E Pressurize with H₂ (50 psi) D->E F Heat to 40°C with Stirring E->F G Monitor H₂ Uptake and TLC/LC-MS F->G

Caption: Workflow for the catalytic hydrogenation step.

Step 2: Work-up and Isolation
  • Cooling and Depressurization: Once the reaction is complete, cool the mixture to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen three times.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench the filter cake with water immediately after filtration.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add 150 mL of ethyl acetate and 100 mL of deionized water. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure this compound as a solid.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

  • 7-Nitro-1H-indole-3-carbonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust.

  • Palladium on Carbon: Can be pyrophoric, especially when dry. Handle under an inert atmosphere and ensure it remains wetted with solvent.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Use in an area free from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The palladium catalyst should be collected and handled as hazardous waste.

Expected Results and Characterization

ParameterExpected Value
Appearance Off-white to light brown solid
Yield 80-95%
Purity (by HPLC) >97%
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol

The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a catalytic hydrogenation approach, this method offers high yields and a favorable environmental profile compared to methods using stoichiometric reducing agents. The detailed steps and safety considerations outlined herein are intended to facilitate the successful implementation of this synthesis in a research and development setting, thereby supporting the advancement of medicinal chemistry programs that rely on this valuable indole intermediate.

References

  • Indole - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]

  • Fuse, S., Kanda, S., & Masui, H. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert! Retrieved from: [Link]

  • El-Desouky, S. K. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. (n.d.). Retrieved from: [Link]

  • Kori, S. K., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Retrieved from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.). Retrieved from Pharmaguideline: [Link]

  • Naka, H., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. Retrieved from: [Link]

  • Van der Pijl, F., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from: [Link]

  • This compound, 97% Purity, C9H7N3, 250 mg - CP Lab Safety. (n.d.). Retrieved from CP Lab Safety: [Link]

  • Meine, R., et al. (2018). 7-Iodo-1H-indole-3-carbonitrile. MDPI. Retrieved from: [Link]

  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions - ResearchGate. (n.d.). Retrieved from ResearchGate: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2023). Retrieved from MDPI: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Amino-1H-indole-3-carbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides in-depth, experience-based answers to common problems, detailed troubleshooting protocols, and explanations of the underlying chemical principles.

The synthesis typically involves a multi-step sequence, and issues can arise at any stage. This guide is structured to address problems in a logical workflow, from the formation of the indole core to the crucial C3-cyanation step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers approaching this synthesis for the first time.

Q1: What is the most common overall synthetic strategy for this compound?

A common and effective strategy involves three main stages:

  • Indole Core Formation: Synthesizing a 7-substituted indole, typically a 7-nitroindole, via a method like the Fischer indole synthesis.

  • Functional Group Manipulation: Reducing the 7-nitro group to the 7-amino group.

  • C3-Cyanation: Introducing the carbonitrile group at the C3 position of the 7-aminoindole intermediate. This is often the most challenging step due to the electron-rich nature of the indole.

Q2: Why is the C3-cyanation of 7-aminoindole so difficult?

The C3 position of indole is inherently nucleophilic. However, the 7-amino group is a strong electron-donating group, which further increases the electron density of the entire ring system. This heightened reactivity can lead to several problems:

  • Over-reaction and Polymerization: The indole can easily polymerize under acidic or oxidative conditions often required for cyanation.

  • Side Reactions: The amino group itself is nucleophilic and can react with electrophilic cyanating agents or intermediates.

  • Poor Regioselectivity: While C3 is the most nucleophilic site, other positions can also react under certain conditions.

Q3: Do I need to use a protecting group for the 7-amino group?

Yes, in many cases, protecting the amino group is highly advisable.[1][2] An unprotected amino group can interfere with subsequent reactions, particularly electrophilic additions like the Vilsmeier-Haack reaction, by acting as a competing nucleophile or by being oxidized. Converting the amine to a less nucleophilic group, such as an amide (e.g., acetyl) or a carbamate (e.g., Boc), can prevent these side reactions.[3][4] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal later in the synthesis.[5]

Q4: What are the primary safety concerns when working with cyanating agents?

Many cyanating agents are extremely toxic.

  • Cyanide Salts (NaCN, KCN, CuCN): Highly toxic if ingested, inhaled, or absorbed through the skin. Acidification generates highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood, and a cyanide antidote kit should be readily available.

  • Trimethylsilyl Cyanide (TMSCN): Reacts with moisture (including atmospheric humidity) to release HCN gas. It must be handled under strictly anhydrous conditions in a fume hood.

  • Alternative Reagents: Safer, though often more expensive, alternatives exist, such as using DMSO and NH₄HCO₃ as a cyanide source in palladium-catalyzed reactions.[6]

Part 2: Troubleshooting Guide: A Problem-Oriented Approach

This section is organized by common experimental failures. For each problem, potential causes are diagnosed, and validated solutions are provided.

Problem 1: Low or No Yield in Fischer Indole Synthesis of the 7-Nitroindole Precursor

The Fischer indole synthesis is a robust method but is sensitive to substrate and reaction conditions.[1][7] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[8]

Q: My Fischer indole synthesis of 2-nitrophenylhydrazine with a suitable ketone is failing. TLC analysis shows unreacted starting materials or a complex mixture of byproducts. What's going wrong?

A: Failure in this step often traces back to three key areas: the acid catalyst, reaction temperature, or substituent effects.

  • Cause 1: Inappropriate Acid Catalyst. The choice and concentration of the acid are critical.[1][9] A weak acid may not be sufficient to catalyze the key[10][10]-sigmatropic rearrangement, while an overly strong acid can cause degradation of the starting materials or product.

    • Solution: Screen a variety of acid catalysts. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are common choices.[1][7] Acetic acid can also be effective, sometimes with a stronger acid co-catalyst.[9] Empirically optimizing the catalyst loading is essential.

  • Cause 2: Suboptimal Temperature. The reaction requires heat to drive the rearrangement and cyclization, but excessive heat can lead to decomposition, especially with a nitro-substituted arylhydrazine.

    • Solution: Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction closely by TLC. If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, reduce the temperature and extend the reaction time.

  • Cause 3: Substituent Effects. The electron-withdrawing nitro group on the phenylhydrazine can disfavor the key rearrangement step.[11] Furthermore, certain carbonyl partners can lead to side reactions.[1]

    • Solution: Ensure the purity of your starting materials, as impurities can inhibit the reaction.[1][12] If the reaction consistently fails, consider an alternative indole synthesis route, although the Fischer synthesis is generally preferred for its versatility.

Workflow: Troubleshooting the Fischer Indole Synthesis

G start Low Yield in Fischer Indole Synthesis check_sm Verify Purity of Starting Materials (NMR, LCMS) start->check_sm impure Purify Hydrazine & Carbonyl Compound check_sm->impure Impure pure Starting Materials are Pure check_sm->pure Pure impure->start optimize_acid Screen Acid Catalysts (PPA, ZnCl2, AcOH/H+) pure->optimize_acid optimize_temp Optimize Reaction Temperature (Start at 80°C, monitor by TLC) optimize_acid->optimize_temp success Improved Yield optimize_temp->success Success fail Still Low Yield optimize_temp->fail Failure alt_route Consider Alternative Indole Synthesis Route fail->alt_route

Caption: Troubleshooting flowchart for the Fischer indole synthesis.

Problem 2: Inefficient or Uncontrolled C3-Cyanation

Introducing the nitrile group at the C3 position is a critical and often problematic step. A common method is the Vilsmeier-Haack formylation to create an indole-3-carboxaldehyde, followed by its conversion to the nitrile.[13][14]

Q: I am attempting to formylate my protected 7-aminoindole using the Vilsmeier-Haack reaction (POCl₃/DMF), but I get a low yield of the aldehyde and significant byproduct formation. What is happening?

A: The Vilsmeier-Haack reaction is highly effective for electron-rich heterocycles, but its success depends on careful control of stoichiometry and temperature. [15]

  • Cause 1: Formation of Indole Trimers. The Vilsmeier reagent is a powerful electrophile.[10] If the indole is too reactive or conditions are not controlled, the initially formed aldehyde can react with two more equivalents of the starting indole to form stable tri-indolylmethane byproducts.[10]

    • Solution: Use slow, dropwise addition of the Vilsmeier reagent to a cooled solution (0 °C) of the indole. Maintaining a low temperature throughout the addition is crucial to control the reaction rate and prevent side reactions.[15] Use of a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent can help drive the reaction to completion without promoting side products.

  • Cause 2: Incomplete Hydrolysis. The reaction initially forms an iminium salt intermediate. This must be hydrolyzed during aqueous workup to yield the final aldehyde.

    • Solution: Ensure the aqueous workup is sufficiently basic (e.g., using aqueous NaOH or NaHCO₃) and is stirred for an adequate amount of time to fully hydrolyze the iminium intermediate. Monitoring the disappearance of the intermediate by TLC can be helpful.

Q: My conversion of the indole-3-carboxaldehyde to the nitrile is not working. I've tried using hydroxylamine hydrochloride, but the yield is poor.

A: The conversion of an aldehyde to a nitrile typically involves forming an aldoxime intermediate, which is then dehydrated.[16] The efficiency of this two-step, one-pot process depends heavily on the dehydration conditions.

  • Cause 1: Incomplete Dehydration of the Aldoxime. The formation of the oxime from the aldehyde and hydroxylamine is usually efficient, but the subsequent dehydration to the nitrile is often the rate-limiting step and requires specific reagents.

    • Solution 1: Use a Dedicated Dehydrating Agent. After forming the oxime, add a dehydrating agent like acetic anhydride, triphosgene, or even SOCl₂ (used with caution). This actively removes water and drives the reaction toward the nitrile.

    • Solution 2: Alternative One-Pot Protocols. Several modern, reliable one-pot methods have been developed. A highly effective system uses iodine (I₂) as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant and aqueous ammonia as the nitrogen source.[17] This method often provides high yields under mild conditions.

Data Table: Comparison of Aldehyde-to-Nitrile Conversion Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Classic Oxime Dehydration 1. NH₂OH·HCl, Base2. Acetic AnhydrideStep 1: Reflux in EtOHStep 2: HeatInexpensive reagentsTwo steps, can require harsh heating
Iodine-Catalyzed Oxidation NH₄OAc, I₂ (cat.), TBHPEtOH, Mild HeatHigh yields, mild conditions, one-potRequires an oxidant
"Activated DMSO" Method [18]NH₂OH·HCl, DMSO110-140 °COne-pot, no metal catalystHigh temperatures required
Nickel-Catalyzed Oxidation [18]NiSO₄, (NH₄)₂S₂O₈, NH₄HCO₃Aqueous, 60 °CGood yields, aqueous mediumRequires metal catalyst and oxidant

Part 3: Step-by-Step Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required based on your specific substrate and laboratory conditions.

Protocol 1: N-Acetylation of 7-Aminoindole (Protection)
  • Setup: To a solution of 7-aminoindole (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-(1H-indol-7-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Vilsmeier-Haack Formylation of N-Acetyl-7-aminoindole
  • Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C. Stir for 30 minutes.

  • Reaction: To a solution of N-(1H-indol-7-yl)acetamide (1.0 eq) in anhydrous DMF (0.3 M), add the pre-formed Vilsmeier reagent dropwise at 0 °C.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify with 2M aqueous NaOH solution until pH > 10. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Purification: The precipitated solid can be collected by filtration, washed with water, and dried. The crude 7-acetamido-1H-indole-3-carbaldehyde can be further purified by recrystallization.

Protocol 3: Conversion of Aldehyde to Nitrile (Iodine-Catalyzed)

Adapted from a general procedure for aldehyde to nitrile conversion.

  • Setup: In a round-bottom flask, dissolve 7-acetamido-1H-indole-3-carbaldehyde (1.0 eq) and ammonium acetate (2.0 eq) in ethanol (0.2 M).

  • Reaction: Add iodine (I₂, 0.2 eq) followed by tert-butyl hydroperoxide (TBHP, 70% in H₂O, 2.0 eq).

  • Monitoring: Heat the mixture to 50 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 7-acetamido-1H-indole-3-carbonitrile by silica gel chromatography.

Protocol 4: Deprotection of the Acetyl Group
  • Setup: Suspend the 7-acetamido-1H-indole-3-carbonitrile (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Reaction: Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

  • Monitoring: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction, neutralize with 1M HCl, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

Overall Synthesis Workflow Diagram

G cluster_0 Indole Core Synthesis cluster_1 Functional Group Interconversion cluster_2 C3-Cyanation & Deprotection A 2-Nitrophenylhydrazine + Ketone B 7-Nitroindole A->B Fischer Indole Synthesis C 7-Aminoindole B->C Reduction (e.g., SnCl2 or H2/Pd-C) D N-Acetyl-7-aminoindole (Protected) C->D Protection (Ac2O, Et3N) E 7-Acetamido-1H-indole- 3-carbaldehyde D->E Vilsmeier-Haack (POCl3, DMF) F 7-Acetamido-1H-indole- 3-carbonitrile E->F Nitrile Formation (e.g., I2/TBHP/NH4OAc) G 7-Amino-1H-indole- 3-carbonitrile F->G Deprotection (K2CO3, MeOH)

Caption: General synthetic pathway for this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.
  • BenchChem. (2025).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. Fischer indole synthesis.
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • SciSpace. Amino Acid-Protecting Groups.
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I..
  • Garg, N. K., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Organic Chemistry Portal. Protecting Groups.
  • Wang, Y., et al. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Advances.
  • Wu, Y., et al. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
  • Master Organic Chemistry. (2018).
  • ResearchGate. (2021). A Facile One-Pot Conversion of Aldehydes into Nitriles.
  • ResearchGate. (2019).
  • Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Amino-1H-indole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic intermediate. The unique bifunctional nature of this molecule—possessing both a basic aromatic amine and a polar nitrile group on a sensitive indole scaffold—presents distinct challenges that require a nuanced approach. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield.

I. Core Purification Workflow

A successful purification strategy begins with a logical workflow. The process generally involves an initial workup to remove bulk impurities, followed by a primary purification technique like chromatography or recrystallization, and finally, rigorous analytical validation.

cluster_0 Initial Stage cluster_1 Purification Stage cluster_2 Validation Stage Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup / Extraction Aqueous Workup / Extraction Crude Reaction Mixture->Aqueous Workup / Extraction Remove salts, water-soluble reagents Crude Product Crude Product Aqueous Workup / Extraction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Method for Complex Mixtures Recrystallization Recrystallization Crude Product->Recrystallization Ideal for Crystalline Solids >90% Pure Purity Analysis Purity Analysis Column Chromatography->Purity Analysis Recrystallization->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product TLC, HPLC, NMR, LC-MS >98%

Caption: General purification workflow for this compound.

II. Troubleshooting Guide: Column Chromatography

Flash column chromatography is often the first choice for purifying this compound from complex reaction mixtures. However, its success hinges on overcoming the challenges posed by the basic amino group.

Q1: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate. What's happening and how do I fix it?

A1: This is the most common issue encountered with basic nitrogen-containing heterocycles on standard silica gel.[1][2]

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic 7-amino group of your indole undergoes a strong acid-base interaction with these silanols. This interaction effectively "sticks" your compound to the stationary phase, leading to poor elution, significant band tailing (streaking), and in severe cases, irreversible adsorption and product loss.[1]

  • Solution: Employ a Basic Modifier. To mitigate this interaction, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your mobile phase (eluent).

    Step-by-Step Protocol: Developing a Modified Eluent System

    • Select a Base Solvent System: Start with a common solvent system like Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.

    • Add a Basic Modifier: To this solvent system, add 0.5-2% triethylamine (Et₃N) or a 0.5% solution of ammonium hydroxide (NH₄OH) in methanol. Triethylamine is often preferred as it is volatile and easily removed under vacuum.

    • Run a Test TLC: Develop a TLC plate using the modified eluent. You should observe a significant reduction in streaking and a well-defined, mobile spot for your product.

    • Optimize Polarity: Adjust the ratio of your primary solvents (e.g., increase the percentage of methanol in DCM/MeOH) to achieve an optimal retention factor (Rf) of 0.25-0.35 for your product.[2]

    | Solvent System | Modifier | Typical Ratio | Application Notes | | :--- | :--- | :--- | :--- | | Ethyl Acetate / Hexane | 1% Triethylamine | 20-50% EtOAc | Good for separating non-polar impurities. | | DCM / Methanol | 1% Triethylamine | 2-10% MeOH | Excellent for more polar compounds and impurities. | | Toluene / Ethyl Acetate | 1% Triethylamine | 9:1 (v/v) | A less polar system, has been used for similar indole carbonitriles.[3] |

Q2: I've successfully purified my compound, but the recovery is very low. Where did my product go?

A2: Low recovery after chromatography, even with a modified eluent, can be frustrating. Several factors could be at play.

  • Possible Causes & Solutions:

    • Column Overloading: The amount of crude material loaded should be at most 1-5% of the mass of the silica gel.[2] Exceeding this capacity leads to broad bands that overlap, forcing you to discard mixed fractions and lose yield.

    • Product Instability: The indole nucleus can be sensitive to prolonged exposure to silica, even when deactivated.[4] Aromatic amines are also susceptible to air oxidation, which can be accelerated on the high-surface-area silica. Run the column as quickly as possible without sacrificing separation.

    • Incomplete Elution: If the eluent is not polar enough, your compound may remain on the column. After collecting your product, flush the column with a highly polar solvent mixture (e.g., 20% MeOH in DCM with 1% Et₃N) and analyze the eluate by TLC to see if any product remained.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for polishing a compound that is already relatively pure (>90%). The key is selecting an appropriate solvent system.

Q1: I can't find a single solvent that works for recrystallization. My compound is either insoluble or completely soluble.

A1: This is a classic purification dilemma. The solution is to use a binary (two-solvent) system.

  • Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. When no single solvent meets this criterion, you must create a custom solvent environment using a miscible pair: one solvent in which the compound is soluble (the "good" solvent) and one in which it is sparingly soluble (the "poor" or "anti-solvent").

  • Solution: Systematic Selection of a Binary Solvent System.

    Step-by-Step Protocol: Two-Solvent Recrystallization

    • Identify a "Good" Solvent: Find a solvent that readily dissolves your compound at or near room temperature. For an aminoindole, polar solvents like Ethanol, Methanol, or Acetone are good candidates.

    • Identify a "Poor" Solvent: Find a solvent that is miscible with the "good" solvent but in which your compound is poorly soluble. Non-polar solvents like Hexanes, Heptane, or water can work. A mixture of n-hexane/ethanol has been successfully used for a similar indole derivative.[3]

    • Perform the Recrystallization: a. Dissolve the crude solid in the minimum amount of the hot "good" solvent. Using too much solvent is a common cause of low recovery.[2] b. While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (the saturation point). c. If needed, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. e. Collect the crystals by vacuum filtration.

    | Solvent Pair (Good/Poor) | Rationale | | :--- | :--- | | Methanol / Water | Methanol dissolves the polar indole, while water acts as an anti-solvent. This is effective for many indole purifications.[5] | | Ethanol / n-Hexane | Ethanol dissolves the compound, and the addition of non-polar hexane reduces the overall polarity, inducing crystallization.[3] | | THF / n-Hexane | A versatile system where THF is the polar "good" solvent. |

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is too saturated or cools too quickly.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level.

    • Slow Down Cooling: Ensure the flask is cooling slowly. Insulating the flask with glass wool can help. Avoid placing it directly into an ice bath from a high temperature.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

IV. Frequently Asked Questions (FAQs)

Q: What are the expected impurities from a typical synthesis?

A: The synthesis of 7-aminoindoles often involves the reduction of a corresponding 7-nitroindole.[6] Therefore, a primary impurity is often the unreacted 7-nitro-1H-indole-3-carbonitrile starting material. This impurity is significantly more polar than the product and can usually be separated by column chromatography. Other impurities may include catalysts or byproducts from the specific synthetic route used.

Q: My purified, off-white solid turns brown/purple over time. Is it degrading?

A: Yes. Aromatic amines, particularly on an electron-rich indole ring, are susceptible to oxidation when exposed to air and light, often forming highly colored quinone-imine type structures.[7][8]

  • Prevention and Storage: Store the purified solid under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and at a low temperature (2-8°C is recommended).[9]

Q: How should I assess the final purity of my compound?

A: A single method is often insufficient. A combination of techniques is recommended for authoritative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid or TFA) is typically effective for indole derivatives.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities if they are present in quantities greater than ~1-2%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify the mass of any co-eluting impurities seen in the HPLC trace.

cluster_0 Troubleshooting: Low Purity after Chromatography Start Low Purity (TLC/HPLC) Q1 Is the product spot streaking on TLC? Start->Q1 S1 Add basic modifier to eluent (e.g., 1% Triethylamine) Q1->S1 Yes Q2 Are impurity spots overlapping with product? Q1->Q2 No S2 Optimize solvent system. Try different solvents (e.g., DCM/MeOH vs EtOAc/Hex) Q2->S2 Yes S3 Check for column overloading. Reduce sample load. Q2->S3 No

Caption: Decision tree for troubleshooting low purity in column chromatography.

V. References

  • ResearchGate. Crystallization purification of indole. Available from: [Link]

  • MDPI. 7-Iodo-1H-indole-3-carbonitrile. Available from: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]

  • NIH National Library of Medicine. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

  • UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Iron(III)-Catalyzed Dehydrogenative Cross-Coupling Reaction of Indoles with Benzylamines to Prepare 3-Aminoindoles. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata Pericarpium. Available from: [Link]

  • NIH National Library of Medicine. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available from: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. Available from: [Link]

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Oxford Academic. Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase and Their Biological Evaluation. Available from: [Link]

  • ResearchGate. Aromatic amines from azo dye reduction. Available from: [Link]

  • NIH National Library of Medicine. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • ResearchGate. Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. Available from: [Link]

  • ResearchGate. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available from: [Link]

  • NIH National Library of Medicine. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]

  • Agilent. Analysis of Amino Acids by HPLC. Available from: [Link]

  • Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available from: [Link]

  • NIH National Library of Medicine. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Available from: [Link]

Sources

Technical Support Center: Synthesis of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Amino-1H-indole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this valuable heterocyclic intermediate. Instead of a generic protocol, this guide provides a series of troubleshooting scenarios and frequently asked questions in a Q&A format to address specific side reactions and experimental obstacles.

FAQ 1: Reduction of 7-Nitro-1H-indole-3-carbonitrile

Question: I am attempting to synthesize this compound by reducing the nitro group of 7-Nitro-1H-indole-3-carbonitrile[1]. My reaction mixture is turning dark, and the final product is impure, showing multiple spots on TLC. What are the likely side reactions, and how can I mitigate them?

Answer:

The catalytic reduction of an aromatic nitro group, especially on a sensitive indole scaffold, is a common source of impurities if not carefully controlled. The dark coloration and multiple TLC spots suggest the formation of dimeric coupling products and partially reduced intermediates.

Probable Causes & Mechanisms:

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through several intermediates, primarily the nitroso (R-NO) and hydroxylamine (R-NOH) species.[2] These intermediates are highly reactive and can condense with each other, leading to the formation of colored azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds. These are common culprits for reaction darkening and difficult-to-remove impurities.

  • Incomplete Reduction: Insufficient catalyst activity, low hydrogen pressure, or short reaction times can lead to the accumulation of the phenylhydroxylamine intermediate.

  • Condensation Reactions: The reaction environment (pH, solvent) can promote the condensation of the nitroso and hydroxylamine intermediates to form the undesired dimeric species.

Troubleshooting & Optimized Protocol:

To favor the complete reduction to the desired 7-amino product while minimizing side reactions, precise control over the reaction conditions is paramount.

Experimental Protocol: Optimized Catalytic Transfer Hydrogenation

  • Reactor Setup: To a flask equipped with a magnetic stirrer and a reflux condenser, add 7-Nitro-1H-indole-3-carbonitrile (1.0 eq) and a solvent such as ethanol or methanol (10-20 volumes).

  • Catalyst & Donor: Add Palladium on Carbon (10% Pd/C, 0.05-0.10 eq by weight) to the suspension. Then, add a hydrogen donor like ammonium formate (4-6 eq) or hydrazine hydrate (3-5 eq). Expertise Note: Ammonium formate is often preferred for its milder conditions and easier workup.

  • Reaction Execution: Heat the mixture to a gentle reflux (typically 60-80°C). Monitor the reaction progress closely by TLC or LC-MS (every 30 minutes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.

Data Presentation: Troubleshooting Nitro Group Reduction

Problem Potential Cause Recommended Solution
Dark reaction color, multiple TLC spotsFormation of azo/azoxy impuritiesEnsure efficient stirring; use a fresh, active catalyst (10% Pd/C); consider a milder hydrogen donor like ammonium formate.
Presence of hydroxylamine intermediateIncomplete reductionIncrease reaction time, temperature (mildly), or catalyst loading. Ensure the hydrogen donor is not depleted.
Reduction of the nitrile groupOverly harsh conditions (e.g., high-pressure hydrogenation with Raney Nickel)Use a chemoselective method like catalytic transfer hydrogenation with Pd/C or reduction with SnCl₂/HCl.
Hydrogenation of the indole ringAggressive catalyst (e.g., Rhodium) or high H₂ pressureStick to Pd/C under moderate conditions. Avoid catalysts known for aromatic ring reduction.

Visualization: Nitro Reduction Pathways

Below is a diagram illustrating the desired reaction pathway versus the formation of common dimeric side products.

G Start 7-Nitro-1H-indole-3-carbonitrile (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso [H] Start->Nitroso Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine [H] Nitroso->Hydroxylamine Azoxy Azoxy Side Product (R-N(O)=NR) Nitroso->Azoxy + R-NHOH - H₂O Product This compound (R-NH₂) Hydroxylamine->Product [H] Hydroxylamine->Product Azo Azo Side Product (R-N=NR) Azoxy->Azo [H]

Caption: Desired reduction vs. side product formation.

FAQ 2: Fischer Indole Synthesis Approach

Question: I am using a Fischer indole synthesis to prepare a substituted indole precursor. The reaction between my 2-aminophenylhydrazine derivative and a keto-nitrile is yielding a mixture of regioisomers. How does this happen, and what can I do to control the regioselectivity?

Answer:

The Fischer indole synthesis is a powerful tool, but its elegance can be challenged by regioselectivity issues when using unsymmetrical ketones.[3] The cyclization step is directed by the stability of the intermediate enamine, which dictates the final substitution pattern of the indole.

Probable Cause & Mechanism:

The core of the Fischer synthesis involves an acid-catalyzed intramolecular cyclization following a[4][4]-sigmatropic rearrangement of the phenylhydrazone intermediate.[5][6] When an unsymmetrical ketone (R¹-CH₂-CO-CH₂-R²) is used, it can form two different enamine tautomers. Each of these enamines can proceed through the rearrangement and cyclization, leading to two different indole regioisomers.

  • Kinetic vs. Thermodynamic Enamine: The formation of the enamine can be under kinetic control (favoring the less substituted, more accessible double bond) or thermodynamic control (favoring the more substituted, stable double bond).

  • Acid Catalyst Influence: Strong acids at low temperatures tend to favor the kinetic product, while weaker acids or higher temperatures can allow for equilibration and favor the thermodynamic product.[7]

Troubleshooting & Strategic Control:

Controlling the regioselectivity requires directing the formation of the enamine intermediate.

  • Choice of Acid Catalyst: This is the most critical parameter. Polyphosphoric acid (PPA) or strong Brønsted acids like methanesulfonic acid often favor cyclization at the less substituted carbon of the ketone.[7] Lewis acids like ZnCl₂ can sometimes offer different selectivity.

  • Steric Hindrance: If one side of the ketone is significantly more sterically hindered, the enamine will preferentially form on the less hindered side, leading to a single major product. You can sometimes leverage this by choosing your starting materials strategically.

  • Use of a Symmetrical Reagent: The most straightforward solution is to redesign the synthesis to use a symmetrical ketone or an aldehyde, which can only form one enamine and thus one indole product.

Data Presentation: Acid Catalyst Effects on Regioselectivity

Catalyst System Typical Conditions Favored Product Outcome Reference
Polyphosphoric Acid (PPA)80-120 °COften favors cyclization via the less-substituted enamine.[6]
ZnCl₂ / Heat150-200 °C (neat)Can favor the thermodynamically more stable product.[5]
H₂SO₄ or HCl in EtOHRefluxVariable; often gives mixtures.[5]
BF₃·OEt₂0 °C to RTMilder conditions, selectivity depends on substrate.[5]

Visualization: Regioselectivity in Fischer Synthesis

This diagram shows how an unsymmetrical ketone leads to two possible cyclization pathways.

G Hydrazone Arylhydrazone (from unsymmetrical ketone) EnamineA Enamine Isomer A (Less Substituted) Hydrazone->EnamineA Tautomerization EnamineB Enamine Isomer B (More Substituted) Hydrazone->EnamineB Tautomerization RearrangeA [3,3] Rearrangement EnamineA->RearrangeA RearrangeB [3,3] Rearrangement EnamineB->RearrangeB ProductA Indole Regioisomer A RearrangeA->ProductA Cyclization & Aromatization ProductB Indole Regioisomer B RearrangeB->ProductB Cyclization & Aromatization

Caption: Divergent pathways in Fischer Indole Synthesis.

FAQ 3: Annulation of a Pyrrole Precursor

Question: I am following a modern route to a substituted 7-aminoindole starting from a pyrrole-3-carboxaldehyde, involving a Wittig reaction and an intramolecular Houben-Hoesch cyclization.[8][9] My cyclization step is failing or giving very low yields. What is going wrong?

Answer:

This elegant strategy builds the benzene ring onto a pre-functionalized pyrrole. The key intramolecular Houben-Hoesch reaction is the most challenging step and is highly sensitive to reaction conditions, particularly the choice of Lewis acid and solvent.

Probable Cause & Mechanism:

The Houben-Hoesch reaction is an acid-catalyzed acylation of an electron-rich aromatic ring by a nitrile. In this intramolecular variant, the allylic nitrile cyclizes onto the electron-rich C2 position of the pyrrole ring.

  • Lewis Acid Deactivation: The product, 7-aminoindole, is a Lewis basic heterocycle. It can form a stable complex (chelate) with the Lewis acid catalyst (e.g., BF₃·OEt₂).[9] This sequestration of the catalyst prevents it from participating in further catalytic cycles, effectively shutting down the reaction. This is a classic case of product inhibition.

  • Incorrect Solvent: Solvents that are also Lewis bases, such as Tetrahydrofuran (THF), can compete with the substrate for coordination to the Lewis acid, preventing the reaction from initiating.[9]

  • Substrate Reactivity: The electronic nature of the pyrrole ring is critical. Electron-donating groups on the pyrrole will activate it towards cyclization, while withdrawing groups will deactivate it.

Troubleshooting & Optimized Protocol:

Success hinges on overcoming the catalyst deactivation and using an appropriate reaction medium.

Experimental Protocol: Optimized Houben-Hoesch Cyclization

  • Reagent Purity: Ensure the starting allylic nitrile is pure and completely dry. Moisture will quench the Lewis acid.

  • Solvent Choice: Use a non-coordinating solvent. 1,2-dichloroethane (DCE) is reported to be effective.[9] Avoid ethers like THF.

  • Lewis Acid Stoichiometry: Due to product inhibition, a stoichiometric or even super-stoichiometric amount of the Lewis acid is required. Start with at least 2.5 equivalents of BF₃·OEt₂.[9]

  • Temperature Control: The reaction typically requires heating. A temperature of 80-90 °C in DCE is a good starting point.[9] Monitor the reaction by LC-MS to track the consumption of the starting material.

  • Workup: Upon completion, the reaction must be carefully quenched by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.

Visualization: Catalyst Sequestration Workflow

G Substrate Allylic Nitrile Substrate LewisAcid Lewis Acid (BF₃) ActiveComplex Activated Nitrile Complex Substrate->ActiveComplex + BF₃ LewisAcid->ActiveComplex Product 7-Aminoindole Product ActiveComplex->Product Intramolecular Cyclization Turnover Catalytic Turnover ActiveComplex->Turnover Releases BF₃ InactiveComplex Deactivated Complex (Product-BF₃) Product->InactiveComplex + BF₃ (from pool) Turnover->LewisAcid

Caption: Product inhibition in Houben-Hoesch cyclization.

References

  • Japp klingemann reaction | PPTX. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

  • Japp–Klingemann reaction. (2023, November 29). In Wikipedia. [Link]

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 15, 2026, from [Link]

  • Voskressensky, L. G., et al. (2018). The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Abdel-Wahab, B. F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Fischer indole synthesis. (2023, December 1). In Wikipedia. [Link]

  • Indoles. (n.d.). Retrieved January 15, 2026, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. (2015). MDPI. [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Outlaw, V. K., & Townsend, L. B. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6184–6187. [Link]

  • This compound, 97% Purity, C9H7N3, 250 mg. (n.d.). CP Lab Safety. Retrieved January 15, 2026, from [Link]

  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Amino-1H-indole-3-carbonitrile is a highly valued heterocyclic compound, serving as a critical building block in the synthesis of pharmaceuticals and bioactive molecules. Its structure, featuring a reactive amino group and a versatile nitrile moiety on the indole scaffold, makes it a precursor for a diverse range of complex targets, including protein kinase inhibitors.[1] However, the synthesis of this molecule is not without its challenges. The inherent reactivity of the indole nucleus, coupled with the sensitive nature of the amino and nitrile functional groups, demands careful optimization of reaction conditions to achieve high yields and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. The content is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Common Synthetic Strategy: A Multi-Step Approach

A prevalent and logical pathway to this compound involves a three-stage process starting from a commercially available indole. This strategy prioritizes the installation of the functional groups in an order that minimizes side reactions and protects sensitive moieties.

Synthesis_Workflow Start Indole Step1 Step 1: Electrophilic Nitration Start->Step1 Intermediate1 7-Nitro-1H-indole Step1->Intermediate1 Step2 Step 2: C3-Cyanation Intermediate1->Step2 Intermediate2 7-Nitro-1H-indole-3-carbonitrile Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 End This compound Step3->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each entry details the issue, its probable cause rooted in chemical principles, and validated solutions.

Step 1: Electrophilic Nitration of Indole

Q1: My nitration reaction is producing a mixture of 3-nitro, 5-nitro, and other isomers, with very low yield of the desired 7-nitroindole. How can I improve regioselectivity?

Probable Cause: The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most reactive by several orders of magnitude.[2] Standard nitrating conditions, such as a mixture of nitric and sulfuric acids, are strongly acidic and aggressive. Under these conditions, the indole nitrogen is protonated, which deactivates the pyrrole ring and directs the electrophilic attack to the benzene ring, often favoring the 5-position. Furthermore, the harsh acidic environment can lead to polymerization and degradation of the indole.[3]

Solutions & Scientific Rationale:

  • Use Non-Acidic Nitrating Agents: To avoid protonation and degradation, employ milder, non-acidic nitrating agents.

    • Trifluoroacetyl nitrate (CF₃COONO₂): This reagent can be generated in situ and has been shown to be effective for the regioselective nitration of indoles under non-acidic conditions.[4]

    • Benzoyl nitrate: This is another classic non-acidic agent used for sensitive substrates.[3]

  • Protect the Indole Nitrogen: Protection of the N-H proton with a sterically bulky group, such as a triisopropylsilyl (TIPS) group, can sterically hinder attack at the C2 and C3 positions, thereby directing electrophiles to the benzenoid ring. This strategy can improve selectivity for positions 4 and 7.[5]

  • Temperature Control: Maintain strict, low-temperature control (e.g., -78 °C to 0 °C) throughout the addition of the nitrating agent and the reaction. This minimizes the energy available for competing side reactions and degradation pathways.

Step 2: C3-Cyanation of 7-Nitro-1H-indole

Q2: I am attempting to introduce the nitrile at the C3 position, but the reaction is sluggish and gives a low yield. What are the best methods for this transformation?

Probable Cause: The direct C-H cyanation of an indole can be challenging. The 7-nitro group is strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic substitution, making a Vilsmeier-Haack type reaction (a common method for C3-functionalization) less effective. Therefore, methods that proceed through different mechanisms are often required.

Solutions & Scientific Rationale:

  • Palladium-Catalyzed C-H Cyanation: Modern cross-coupling methods offer excellent regioselectivity. A palladium-catalyzed approach using a safe cyanide source, such as the combination of NH₄HCO₃ and DMSO, has been developed for the direct cyanation of the indole C3-H bond. This method avoids harsh reagents and often proceeds with high efficiency.

  • Electrochemical Cyanation: An electrochemical approach using trimethylsilyl cyanide (TMSCN) as the cyano source offers a metal-free and oxidant-free alternative.[6] This method proceeds via a radical cation intermediate and can exhibit excellent site-selectivity, making it suitable for functionalized indoles.[6]

  • Two-Step Friedel-Crafts/Dehydration Sequence: A reliable, albeit longer, route involves an initial Friedel-Crafts acylation at C3 with oxalyl chloride to form a 3-glyoxylyl chloride intermediate. This can then be converted to an oxime using hydroxylamine, which subsequently undergoes simultaneous decarboxylation and dehydration under reflux to yield the nitrile.[1][7] This sequence is robust and has been successfully used for halogenated indoles.[1]

Troubleshooting_Cyanation Start Low Yield in C3-Cyanation Cause1 Deactivation by NO₂ Group Start->Cause1 Solution1 Use Pd-Catalyzed C-H Cyanation [22] Cause1->Solution1 Rationale: Modern, selective method Solution2 Try Electrochemical Method (TMSCN) [20] Cause1->Solution2 Rationale: Metal-free, radical pathway Solution3 Use Friedel-Crafts/Oxime Route [18] Cause1->Solution3 Rationale: Robust, multi-step alternative

Caption: Decision tree for troubleshooting C3-cyanation of 7-nitroindole.

Step 3: Reduction of 7-Nitro-1H-indole-3-carbonitrile

Q3: During the reduction of the nitro group, I am observing significant byproduct formation, including decomposition of the starting material. How can I achieve a clean reduction?

Probable Cause: The indole ring and the nitrile group can both be sensitive to certain reducing conditions.

  • Catalytic Hydrogenation: Aggressive hydrogenation (high pressure, high temperature, or harsh catalysts like Raney Nickel) can lead to over-reduction of the indole ring to an indoline or reduction of the nitrile group.

  • Metal/Acid Reductions: Strong acids used in reductions like Sn/HCl or Fe/HCl can cause polymerization or degradation of the acid-sensitive indole nucleus.

Solutions & Scientific Rationale:

  • Chemoselective Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: Use Palladium on carbon (Pd/C, 5-10%) or Platinum(IV) oxide (PtO₂). Pd/C is generally very effective for nitro group reductions without affecting most other functional groups.

    • Solvent: Use an inert solvent like ethanol, methanol, or ethyl acetate.

    • Conditions: Conduct the reaction under a hydrogen atmosphere (from a balloon to ~50 psi) at room temperature. Higher pressures are typically not necessary and increase the risk of side reactions.

  • Chemical Reduction: If hydrogenation is not feasible, consider chemical reducing agents known for their chemoselectivity.

    • Sodium Dithionite (Na₂S₂O₄): This is a mild and effective reagent for reducing aromatic nitro compounds in a two-phase system (e.g., ethyl acetate/water) and is less likely to affect the indole or nitrile.

    • Tin(II) Chloride (SnCl₂·2H₂O): In a solvent like ethanol or ethyl acetate, stannous chloride is a classic and reliable reagent for the selective reduction of nitro groups in the presence of nitriles.[8]

Reduction Method Reagents & Conditions Advantages Potential Pitfalls
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Ethanol, RTClean reaction, high yield, easy workup.Potential for over-reduction if conditions are too harsh. Catalyst poisoning.
Stannous Chloride SnCl₂·2H₂O, Ethanol, RefluxExcellent chemoselectivity for nitro group. Tolerates nitriles well.[8]Requires removal of tin salts during workup.
Sodium Dithionite Na₂S₂O₄, Ethyl Acetate/H₂O, RTVery mild conditions. Good for sensitive substrates.May require phase-transfer catalyst for efficiency. Can be slower.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to monitor across all steps?

A: Temperature is arguably the most critical parameter. The high reactivity of the indole nucleus means that exothermic reactions or excessive heating can easily lead to the formation of intractable polymeric tars. For nitration, low temperatures are essential for selectivity. For the reduction step, maintaining room temperature during hydrogenation prevents over-reduction. Always ensure efficient stirring and, if necessary, an ice bath to control exotherms, especially during reagent addition.

Q: How can I best monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most convenient and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the product. Staining with a potassium permanganate (KMnO₄) solution is an excellent visualization technique for indole-containing compounds, which typically appear as yellow-brown spots. For reactions involving UV-active compounds (like the nitro-indoles), a UV lamp (254 nm) is also essential.

Q: My final product, this compound, is unstable and darkens upon storage. How can I improve its stability?

A: Aromatic amines, especially those on electron-rich rings like indole, are susceptible to air oxidation, which leads to the formation of colored impurities. To ensure stability:

  • Purification: Ensure the final product is purified thoroughly, typically by column chromatography followed by recrystallization, to remove any trace metal or acidic/basic impurities that can catalyze oxidation.

  • Storage: Store the purified solid under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.[9] Storing it in a freezer (-20 °C) will further slow down decomposition.[9]

Q: Are there any viable alternative routes that start from a different precursor?

A: Yes, an alternative strategy is the Bartoli indole synthesis. This method involves the reaction of an ortho-substituted nitrobenzene with vinyl magnesium bromide to produce 7-substituted indoles.[3][10] One could theoretically start with 2-bromo-6-nitrotoluene, perform the Bartoli synthesis, and then introduce the nitrile and reduce the nitro group. However, the multi-step route described in this guide generally offers better control and predictability for this specific substitution pattern. Another advanced method involves the conversion of pyrrole-3-carboxaldehydes into 7-amino-5-cyanoindoles via a Wittig olefination followed by an intramolecular Houben-Hoesch reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1H-indole-3-carbonitrile (Intermediate 2)

This protocol outlines the two-step C3-cyanation of 7-nitro-1H-indole via a Friedel-Crafts acylation and subsequent oxime formation/dehydration, adapted from methodologies for similar indole structures.[1]

Part A: 2-(7-Nitro-1H-indol-3-yl)-2-oxoacetic acid

  • Suspend 7-nitro-1H-indole (1.0 eq) in anhydrous diethyl ether in a round-bottomed flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the aqueous layer and wash the organic layer with additional sodium bicarbonate solution.

  • Combine the aqueous layers and acidify to pH ~2 with concentrated HCl.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: 7-Nitro-1H-indole-3-carbonitrile

  • To a mixture of hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.0 eq) in a 5:1 mixture of ethanol and water, add the 2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq) from Part A.

  • Heat the mixture to reflux (approx. 80-90 °C) for 7-10 hours. The reaction proceeds through an oxime intermediate followed by in-situ decarboxylation and dehydration.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture and reduce the solvent volume in vacuo.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 7-Nitro-1H-indole-3-carbonitrile.[11]

Protocol 2: Reduction to this compound (Final Product)
  • Dissolve 7-Nitro-1H-indole-3-carbonitrile (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale).

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. The product spot should be ninhydrin-positive (or stain differently with permanganate) and have a different Rf value.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Pace, V., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. UCI School of Physical Sciences. Available at: [Link]

  • Iaroshenko, V. O. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Thomson, R. J., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

  • Wikipedia. Indole. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Herforth, C., et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Communications (RSC Publishing). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Royal Society of Chemistry. Available at: [Link]

  • Somekawa, K., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Journal of the Brazilian Chemical Society. Available at: [Link]

  • CP Lab Safety. This compound, 97% Purity, C9H7N3, 250 mg. CP Lab Safety. Available at: [Link]

  • Modern Design. This compound. Available at: [Link]

  • PubMed. Redox-neutral α-cyanation of amines. National Library of Medicine. Available at: [Link]

  • MDPI. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Springer Nature. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Scientific Reports. Available at: [Link]

Sources

Overcoming poor solubility of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Amino-1H-indole-3-carbonitrile

Introduction: Navigating the Solubility Challenges of this compound

This compound is a vital heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] However, its utility is often hampered by a significant experimental hurdle: poor solubility in aqueous media. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Our approach is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will begin with fundamental principles and initial solubilization steps before progressing to advanced techniques for the most persistent solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the underlying chemical properties that cause the poor aqueous solubility of this compound?

The limited aqueous solubility of this compound stems from a conflict between the different parts of its molecular structure. The core of the molecule is an indole ring system, which is bicyclic and largely nonpolar, making it inherently hydrophobic.[2] While the molecule possesses polar functional groups—a primary amine (-NH₂) and a nitrile (-C≡N)—their contribution to water solubility is not sufficient to overcome the hydrophobicity of the large ring structure. This dual character leads to low solubility in both purely nonpolar and purely polar solvents, with aqueous buffers being particularly challenging.

Q2: I am starting a new project with this compound. What is the best initial approach to prepare a stock solution for in vitro biological assays?

The most reliable starting point is to prepare a concentrated stock solution in a high-purity, water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the industry standard and the recommended first choice due to its exceptional solvating power for a wide range of organic molecules.[3]

This primary stock can then be serially diluted to create intermediate concentrations in pure DMSO. The final working solution is prepared by adding a small volume of the intermediate stock to your pre-warmed aqueous experimental medium (e.g., cell culture media).[3] This method ensures the final concentration of the organic solvent remains low (typically <0.5% v/v) to minimize any potential artifacts or toxicity in the assay.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Work in a chemical fume hood. Ensure all glassware is clean and completely dry.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1.57 mg for 1 mL of a 10 mM solution, MW: 157.17 g/mol ).

  • Dissolution: Add the powder to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[3]

  • Inspection: Visually inspect the solution against a light source to confirm it is a clear, homogenous solution with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Troubleshooting Guide: Common Solubility Issues

Issue 1: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer or cell media. What's happening and how can I fix it?

This is a classic problem known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate.

The following workflow provides a systematic approach to resolving this issue.

G start Start: Compound precipitates from DMSO stock upon dilution q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Lower the stock concentration (e.g., from 10 mM to 1 mM) to reduce DMSO volume added. a1_yes->sol1 sol2 Pre-warm aqueous medium to 37°C and add compound dropwise while vortexing. a1_no->sol2 q2 Did it work? sol1->q2 sol2->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no adv_methods Proceed to Advanced Solubilization Methods a2_no->adv_methods

Caption: Troubleshooting workflow for compound precipitation.

Advanced Solubilization Strategies

If standard DMSO-based methods fail, more advanced formulation strategies are required. The choice of method depends on the specific requirements of your experiment (e.g., in vitro vs. in vivo, required concentration, tolerance for excipients).

Strategy A: pH-Dependent Solubilization

Causality: The 7-amino group on the indole ring is a weak base. In an acidic environment (pH below its pKa), this amine group will become protonated (-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby significantly enhancing its aqueous solubility.[2][4] This is often the most effective and cleanest method for achieving higher aqueous concentrations without organic solvents.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble [Compound]-NH₃⁺ (Protonated, Soluble Form) Insoluble [Compound]-NH₂ (Neutral, Insoluble Form) Soluble->Insoluble H⁺

Caption: pH effect on this compound ionization.

Protocol 2: pH Modification to Enhance Solubility
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).[4]

  • Test Dissolution: Add a small, known amount of the compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[4]

  • Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully filter the supernatant (0.22 µm filter) and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[4]

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for dissolution. For this compound, solubility is expected to be highest at lower pH values.

Strategy B: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, increase its polarity index, making it more "hospitable" to hydrophobic molecules.[5][6] They essentially act as a bridge between the water and the compound. This is a widely used strategy in pharmaceutical formulations.[7][8]

Table 1: Comparison of Advanced Solubilization Techniques

TechniqueMechanismCommon AgentsProsConsBest For
pH Adjustment Increases polarity via ionization of the basic amino group.HCl, Citric Acid, Phosphate BuffersHigh solubility increase, no organic solvents.Only for ionizable compounds; pH may affect assay.Aqueous-based assays, initial screening.
Co-solvents Reduces solvent polarity, enhancing solvation of hydrophobic molecules.[6]Ethanol, Propylene Glycol (PG), PEG 400Simple, effective for many compounds.Can have biological effects at higher concentrations.In vitro assays, some in vivo formulations.
Surfactants Form micelles that encapsulate the hydrophobic compound.[2][9]Tween® 80, Polysorbate 80Can achieve high concentrations.Micelles can interfere with some assays; potential toxicity.Cell-based assays, formulation development.
Cyclodextrins Host-guest complexation; hydrophobic interior encapsulates the drug.[2][10]β-cyclodextrin, HP-β-CDHigh solubility enhancement, masks taste, improves stability.Can be expensive; complex preparation.Oral and parenteral formulations, in vivo studies.
Strategy C: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble indole compound can become encapsulated within this hydrophobic pocket, forming an "inclusion complex." This complex has the water-friendly exterior of the cyclodextrin, allowing the entire package to dissolve readily in water.[2][10]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and safety profile.

  • Paste Formation: In a glass mortar, add the accurately weighed cyclodextrin. Add a small amount of an ethanol/water solution (e.g., 50:50 v/v) dropwise and triturate with a pestle to form a smooth, uniform paste.[2]

  • Compound Addition: Add the accurately weighed compound to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[2]

  • Drying: Scrape the resulting solid mass from the mortar, spread it thinly on a glass dish, and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Final Product: Gently grind the dried complex into a fine, uniform powder. This powder can now be tested for its improved dissolution in aqueous media.

Analytical Considerations & Storage

Q3: How should I prepare samples for NMR analysis?

For Nuclear Magnetic Resonance (NMR) spectroscopy, the compound must be dissolved in a fully deuterated solvent to avoid large solvent peaks that would obscure the signal from your compound.[11] Given the solubility profile, DMSO-d₆ (deuterated dimethyl sulfoxide) is the most appropriate choice. Ensure the solution is clear and homogenous before transferring it to the NMR tube.

Q4: What are the best practices for long-term storage of solutions?

Stock solutions, especially those in DMSO, should be stored at -20°C or -80°C .[3] It is critical to dispense the stock into small, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, potentially causing the compound to precipitate over time.[3] Before use, an aliquot should be thawed completely and vortexed gently to ensure the compound is fully redissolved.[3]

References

  • Vertex AI Search Grounding API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • Wikipedia. (n.d.). Cosolvent.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search Grounding API. (2025, December 23). Co-solvent: Significance and symbolism.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Vertex AI Search Grounding API. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Benchchem. (n.d.). Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Benchchem. (n.d.). Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Aqueous Solubility of CI 972 Anhydrous.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • Sciencemadness Discussion Board. (2018, April 12). Indoles forming salts?
  • MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile.
  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PMC - NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubMed. (2025, March 5). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors.

Sources

Stability issues of 7-Amino-1H-indole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered when working with this compound in solution. As a specialized indole derivative, understanding its stability profile is critical for reproducible and accurate experimental outcomes.

Introduction: The Chemical Nuances of this compound

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its indole scaffold, a privileged structure in many biologically active compounds. However, the inherent reactivity of the indole ring, coupled with the electron-donating amino group and the electron-withdrawing nitrile group, presents a unique set of stability challenges. This guide will walk you through the potential degradation pathways, provide preventative measures, and offer step-by-step troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general chemistry of indole derivatives, the primary factors contributing to the degradation of this compound in solution are:

  • pH: Both strongly acidic and alkaline conditions can promote degradation. The indole nucleus is susceptible to protonation in strong acids, which can lead to polymerization or rearrangement, while strong bases can facilitate oxidative degradation.[1]

  • Oxidation: The electron-rich indole ring and the amino group are prone to oxidation by atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal ions.

  • Light: Exposure to UV and even ambient light can lead to photodegradation.[1]

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.[1]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents may participate in degradation reactions, and solvents that are not degassed can be a source of dissolved oxygen.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize the shelf-life of your solutions, we recommend the following:

  • Solvent Selection: Use high-purity, degassed solvents. Anhydrous solvents are preferable if the presence of water is a concern for your application.

  • Temperature: Store solutions at -20°C or -80°C.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.[1]

  • Inert Atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing is recommended to minimize oxidation.[1]

Q3: I am observing a color change in my solution of this compound over time. What could be the cause?

A3: A color change, typically to a yellowish, pinkish, or brownish hue, is a common indicator of degradation, particularly oxidation. Indole derivatives are known to form colored oligomeric or polymeric species upon oxidation. If you observe a color change, it is crucial to verify the purity of your solution before proceeding with your experiment.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of a stability problem. If you are seeing variability in your bioassay results, chromatographic profiles, or spectroscopic measurements, consider the following troubleshooting workflow.

Workflow for Investigating Inconsistent Results

G A Inconsistent Experimental Results Observed B Prepare a Fresh Stock Solution of this compound A->B C Analyze Fresh Solution by HPLC or LC-MS (T=0) B->C D Incubate Aliquots of the Solution Under Experimental Conditions B->D F Compare Chromatograms of Fresh vs. Incubated Samples C->F E Analyze Incubated Solution at Various Time Points D->E E->F G New Peaks Observed or Main Peak Area Decreased? F->G H Yes: Degradation is Occurring G->H Yes I No: Investigate Other Experimental Parameters G->I No J Optimize Solution Handling and Experimental Conditions H->J

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocol: Preliminary Stability Assessment

  • Prepare a fresh stock solution of this compound in your chosen solvent at your typical experimental concentration.

  • Immediately analyze an aliquot of this fresh solution using a suitable analytical method, such as RP-HPLC with UV detection or LC-MS. This will serve as your baseline (T=0) reference.

  • Incubate another aliquot of the solution under the exact conditions of your experiment (e.g., temperature, lighting, type of container).

  • At various time points that are relevant to the duration of your experiment, take samples from the incubated solution and analyze them using the same analytical method.

  • Compare the chromatograms of the incubated samples with your T=0 reference. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Issue 2: Suspected Degradation - Identifying the Cause

If your preliminary assessment confirms that degradation is occurring, the next step is to identify the root cause. A forced degradation study is a systematic way to investigate the susceptibility of the compound to different stress factors.[2][3][4]

Forced Degradation Experimental Design

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acid Hydrolysis Incubate a solution of the compound in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).Hydrolysis of the nitrile group to a carboxylic acid or amide; polymerization of the indole ring.
Base Hydrolysis Incubate a solution of the compound in 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).Hydrolysis of the nitrile group; potential for oxidative degradation of the indole ring.
Oxidation Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.Oxidation of the amino group and the indole ring, leading to the formation of N-oxides, hydroxylated species, and oligomers.
Thermal Stress Incubate a solution of the compound at an elevated temperature (e.g., 60-80°C) in the dark.Acceleration of all degradation pathways.
Photostability Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a sample stored in the dark.Photodegradation, leading to a complex mixture of products.

Data Analysis and Interpretation

After subjecting this compound to these stress conditions, analyze the samples by a stability-indicating method (typically RP-HPLC). A method is considered stability-indicating if it can separate the parent compound from all its degradation products.[5][6][7] By observing which conditions lead to the most significant degradation, you can pinpoint the primary stability liabilities of the molecule.

Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products A Acidic pH G Hydrolysis Products (Amide, Carboxylic Acid) A->G B Alkaline pH B->G C Oxidizing Agents (e.g., O2, H2O2) H Oxidized Derivatives (N-oxides, Hydroxylated Indoles) C->H I Polymeric/Oligomeric Species C->I D Light (UV/Vis) J Photodegradation Adducts D->J E Heat E->G E->H E->I E->J F { This compound | C9H7N3 } F->G F->H F->I F->J

Caption: Potential degradation pathways for this compound under various stress conditions.

Preventative Measures and Best Practices

  • Solvent Preparation: Always use fresh, high-purity solvents. If using aqueous buffers, prepare them fresh and filter before use. For organic solvents, consider using a product with low water content and purging with an inert gas to remove dissolved oxygen.

  • pH Control: If your experimental conditions allow, maintain the pH of your solution in the neutral to slightly basic range (pH 7-8.5).[1] Use a non-reactive buffer system if necessary.

  • Minimize Exposure to Light and Heat: Protect your solutions from light at all times by using amber vials or by wrapping your containers in foil. Perform experiments at controlled room temperature unless elevated temperatures are required, in which case, minimize the exposure time.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested to ensure it does not interfere with your experiment.

  • Work with Freshly Prepared Solutions: The most reliable way to avoid issues with stability is to prepare your solutions fresh before each experiment. If you must use a stock solution, be sure to qualify its purity before use if it has been stored for an extended period.

By understanding the inherent stability characteristics of this compound and implementing these best practices and troubleshooting workflows, you can ensure the integrity of your experimental results and the successful progression of your research.

References

  • MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387‒390. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Pharma Science Monitor. REVIEW: FORCE DEGRADATION STUDIES. Available from: [Link]

  • MDPI. 7-Iodo-1H-indole-3-carbonitrile. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. Available from: [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. Available from: [Link]

Sources

Technical Support Center: Synthesis of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Amino-1H-indole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active agents. Its synthesis, however, presents several challenges that can impact yield, purity, and scalability. This guide provides field-proven insights and troubleshooting strategies for the common synthetic hurdles encountered by researchers. We will focus on the most reliable and frequently employed synthetic pathway: the preparation of a 7-nitroindole intermediate, followed by introduction of the 3-carbonitrile moiety, and concluding with the reduction of the nitro group.

Synthetic Workflow Overview

The most common and dependable route to this compound avoids the problematic direct indolization of highly activated aniline precursors. Instead, it relies on a functional group interconversion strategy built upon a stable indole core.

G cluster_0 Stage 1: Indole Core Functionalization cluster_1 Stage 2: Final Reduction 7-Nitroindole 7-Nitroindole 7-Nitro-1H-indole-3-carbaldehyde 7-Nitro-1H-indole-3-carbaldehyde 7-Nitroindole->7-Nitro-1H-indole-3-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 7-Nitro-1H-indole-3-carbonitrile 7-Nitro-1H-indole-3-carbonitrile 7-Nitro-1H-indole-3-carbaldehyde->7-Nitro-1H-indole-3-carbonitrile 1. H2NOH·HCl 2. Dehydration (e.g., Ac2O) 7-Nitro-1H-indole-3-carbaldehyde->7-Nitro-1H-indole-3-carbonitrile This compound This compound 7-Nitro-1H-indole-3-carbonitrile->this compound Reduction (e.g., SnCl2, H2/Pd-C) G Start Reduction of 7-Nitro-1H-indole-3-carbonitrile Yield Is yield low? Start->Yield Purity Is purity low? (multiple spots on TLC) Yield->Purity No Incomplete Incomplete Reaction: - Increase reaction time - Increase eq. of SnCl2 - Ensure acidic conditions Yield->Incomplete Yes Degradation Product Degradation: - Use milder conditions (e.g., H2/Pd-C) - Perform workup quickly at low temp - Check for air sensitivity Purity->Degradation Yes Success Successful Reduction Purity->Success No Purification Purification Issues: - See Q5 for chromatography tips - Consider recrystallization Degradation->Purification

Technical Support Center: Synthesis of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Amino-1H-indole-3-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning common impurities encountered during its synthesis. The information herein is based on established principles of indole chemistry and common synthetic transformations.

Introduction to the Synthetic Pathway

The most common and industrially scalable synthesis of this compound proceeds via a two-step sequence starting from a suitable indole precursor. The core of this process involves the introduction of a nitro group at the 7-position of the indole ring, followed by its reduction to the desired amino group.

Synthetic_Pathway Indole Precursor Indole Precursor 7-Nitro-1H-indole-3-carbonitrile 7-Nitro-1H-indole-3-carbonitrile Indole Precursor->7-Nitro-1H-indole-3-carbonitrile Nitration This compound This compound 7-Nitro-1H-indole-3-carbonitrile->this compound Reduction

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Impurities can be broadly categorized based on their origin in the synthetic sequence:

  • Starting Material-Related Impurities: Unreacted 7-Nitro-1H-indole-3-carbonitrile is a common impurity if the reduction step is incomplete.[1][2]

  • Process-Related Impurities (By-products):

    • Regioisomers: During the nitration step, other nitro-isomers such as 4-Nitro-, 5-Nitro-, and 6-Nitro-1H-indole-3-carbonitrile can be formed.[3]

    • Partially Reduced Intermediates: The reduction of the nitro group can be incomplete, leading to the formation of 7-Nitroso-1H-indole-3-carbonitrile or 7-Hydroxylamino-1H-indole-3-carbonitrile.

    • Dimeric Impurities: Under certain conditions, especially during Friedel-Crafts type reactions that may be used to introduce the carbonitrile group, dimerization of the indole starting material can occur.[4]

  • Degradation Products: Indole compounds can be sensitive to strong acidic or oxidizing conditions, leading to the formation of various degradation products.

Q2: How can I detect and quantify these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling of this compound.[5][6] A well-developed reversed-phase HPLC method can separate the main compound from its various impurities. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of isolated impurities.

Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?

A3: The acceptance criteria for impurities are guided by international regulatory bodies like the International Council for Harmonisation (ICH).[5] For a new drug substance, the identification threshold for an unknown impurity is typically 0.10% or 1.0 mg per day intake, whichever is lower. The qualification threshold, above which toxicological studies are required, is generally higher. It is crucial to consult the relevant ICH guidelines for specific details.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: My final product has a dark coloration (red, brown, or black).

Potential Cause Explanation Recommended Solution
Oxidation of the Amino Group The 7-amino group is susceptible to air oxidation, which can form colored impurities. This is a common issue with aromatic amines.Conduct the final isolation and drying steps under an inert atmosphere (e.g., nitrogen or argon).Use degassed solvents for the final work-up and purification.Consider adding a small amount of an antioxidant like sodium bisulfite during work-up if compatible with your process.
Residual Nitroso/Nitro Impurities Even trace amounts of partially reduced nitro-aromatic compounds can be highly colored.Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC.Increase the reaction time, temperature, or the amount of reducing agent as needed.Purify the final product by recrystallization or column chromatography to remove these colored impurities.

Problem 2: I observe a significant peak corresponding to the starting material (7-Nitro-1H-indole-3-carbonitrile) in my final product's HPLC.

Potential Cause Explanation Recommended Solution
Incomplete Reduction The reduction of the nitro group may not have proceeded to completion.Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature.Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Pd/C, ensure it is not poisoned. Use fresh, high-quality catalyst.Stoichiometry of Reducing Agent: If using a chemical reductant (e.g., SnCl2, Fe), ensure a sufficient molar excess is used.
Poor Solubility The nitro-indole starting material may have poor solubility in the reaction solvent, limiting its contact with the reducing agent or catalyst.Choose a solvent system where the starting material is more soluble at the reaction temperature.Increase the agitation speed to improve mass transfer.

Problem 3: My HPLC shows several unexpected peaks with similar retention times to the main product.

Troubleshooting_HPLC cluster_0 Problem: Unexpected HPLC Peaks Unexpected Peaks Unexpected Peaks Identify Peaks (LC-MS) Identify Peaks (LC-MS) Unexpected Peaks->Identify Peaks (LC-MS) Regioisomeric Impurities? Regioisomeric Impurities? Identify Peaks (LC-MS)->Regioisomeric Impurities? Mass matches product? Partially Reduced/Degradation? Partially Reduced/Degradation? Identify Peaks (LC-MS)->Partially Reduced/Degradation? Mass differs? Optimize Nitration Control nitration temperature. Use a milder nitrating agent. Regioisomeric Impurities?->Optimize Nitration Yes Optimize Reduction/Work-up Ensure complete reduction. Avoid harsh acidic/basic conditions. Partially Reduced/Degradation?->Optimize Reduction/Work-up Yes

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Potential Cause Explanation Recommended Solution
Formation of Regioisomers During the nitration step to form 7-Nitro-1H-indole-3-carbonitrile, nitration may have also occurred at other positions on the indole ring (e.g., C4, C5, C6). These will be carried through the reduction step.Control Nitration Conditions: Carefully control the temperature of the nitration reaction, as higher temperatures can lead to less regioselectivity.Choice of Nitrating Agent: Consider using a milder or more selective nitrating agent.Purification of Intermediate: Purify the 7-Nitro-1H-indole-3-carbonitrile intermediate by recrystallization or chromatography before proceeding to the reduction step.
Degradation during Work-up Indoles can be unstable under strongly acidic or basic conditions, which may be used during the reaction work-up.Neutralize the reaction mixture carefully, avoiding large excesses of acid or base.Minimize the time the product is in contact with harsh pH conditions.Use a buffered work-up procedure if possible.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling

This is a general starting point for method development. The specific conditions may need to be optimized for your particular instrument and impurity profile.[6][7]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Expected Elution Order
1. This compound (Main Peak)
2. Regioisomeric Amines (e.g., 4-, 5-, 6-Amino)
3. 7-Nitro-1H-indole-3-carbonitrile (Starting Material)

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. Retrieved from [Link]

  • PharmTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Retrieved from [Link]

  • Semantic Scholar. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C9H7N3, 250 mg. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Nitro-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating the complexities of protecting group strategies for 7-amino-1H-indole-3-carbonitrile. This resource, designed by Senior Application Scientists, provides in-depth, field-proven insights into selecting, applying, and removing protecting groups for this versatile scaffold. Beyond simple protocols, this guide explains the critical reasoning behind each step to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the 7-amino group of this compound necessary?

The 7-amino group is a nucleophilic site that can compete in reactions intended for other parts of the molecule. Protecting this group as a carbamate or sulfonamide temporarily reduces its nucleophilicity and basicity.[1][2] This masking is crucial to prevent unwanted side reactions during subsequent synthetic transformations, ensuring the desired regioselectivity and overall success of your synthesis.[1]

Q2: What are the most common protecting groups for the 7-amino group on an indole ring?

The most frequently employed protecting groups for aminoindoles fall into two main categories: carbamates and sulfonamides.

  • Carbamates: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are standard choices.[3][4][5] They are generally reliable, with well-established protocols for both introduction and removal.[3]

  • Sulfonamides: p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns) are common examples.[6][7] Sulfonamides are known for their high stability, although deprotection can sometimes require harsh conditions.[6][7]

The choice of protecting group is critical and must be tailored to the specific reaction sequence planned.[3]

Q3: How do I choose the right protecting group for my specific synthetic route?

The selection of an appropriate protecting group hinges on the overall synthetic strategy, particularly the stability of the protected group to subsequent reaction conditions and the orthogonality of its removal.[3] Orthogonal protection allows for the selective removal of one protecting group without affecting others in the molecule, a key consideration in complex syntheses.[3][8][9]

Consider the following factors:

  • Downstream Reaction Conditions: Will your subsequent steps involve strong acids, bases, nucleophiles, or reducing/oxidizing agents? Choose a protecting group that is stable under these conditions.

  • Orthogonality: If other protecting groups are present in your molecule, ensure that the deprotection conditions for the 7-amino group will not cleave them. For example, a Boc group (acid-labile) and an Fmoc group (base-labile) represent an orthogonal pair.[1][9]

  • Overall Synthetic Efficiency: While robust, some protecting groups like Tosyl require harsh deprotection conditions that might not be compatible with highly functionalized substrates.[6]

Decision Workflow for Protecting Group Selection

G start Start: Need to protect 7-amino group q1 Are subsequent reactions acidic? start->q1 q2 Are subsequent reactions basic? q1->q2 Yes boc Consider Boc q1->boc No q3 Is hydrogenolysis compatible? q2->q3 Yes fmoc Consider Fmoc q2->fmoc No cbz Consider Cbz q3->cbz Yes sulfonyl Consider Sulfonamides (e.g., Ts, Ns) q3->sulfonyl No

Caption: A simplified decision tree for selecting a suitable protecting group.

Troubleshooting Guide

Problem 1: Low yield during the protection reaction.
Potential Cause Troubleshooting & Optimization
Incomplete reaction - Extend reaction time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Increase temperature: Gently heat the reaction mixture, but be mindful of potential side reactions or degradation of the starting material.
Suboptimal base - Screen different bases: For carbamate protections, common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. The choice of base can significantly impact the reaction outcome.
Degradation of starting material - Indoles can be sensitive to strongly basic or acidic conditions. [10] Consider using milder conditions or a different protecting group strategy if degradation is observed. - Ensure starting material purity: Impurities can lead to unwanted side reactions.[11]
Steric hindrance - The 7-position of the indole can be sterically hindered. Consider using a less bulky protecting group or a more reactive acylating agent.
Problem 2: Difficulty in removing the protecting group.
Potential Cause Troubleshooting & Optimization
Incomplete deprotection - Increase reagent stoichiometry: Use a larger excess of the deprotecting agent. - Extend reaction time or increase temperature: Monitor the reaction progress closely to avoid decomposition of the product.
Protecting group is too robust - Tosyl groups, for instance, are notoriously difficult to remove. [6][12] Deprotection may require harsh conditions like dissolving metal reductions (e.g., Na/NH3) or strong acids at elevated temperatures.[2][7] - For future syntheses, consider a more labile protecting group.
Substrate degradation under deprotection conditions - The indole nucleus can be unstable under strongly acidic conditions. [12] If using acid for deprotection (e.g., for Boc), consider using scavengers like triethylsilane or anisole to trap the resulting carbocations and prevent side reactions.
Problem 3: Formation of side products during protection or deprotection.
Potential Cause Troubleshooting & Optimization
N-alkylation of the indole nitrogen - The indole nitrogen can sometimes be more nucleophilic than the 7-amino group, leading to N-alkylation.[10] - Consider protecting the indole nitrogen first. Common protecting groups for the indole nitrogen include Boc, tosyl (Ts), or benzenesulfonyl (Bs).[11][13]
Oxidation of the indole ring - Indoles are susceptible to oxidation, which can be indicated by a color change to pink, red, or brown.[14] - Perform reactions under an inert atmosphere (nitrogen or argon). [14] - Store sensitive indole compounds in a cool, dark, and dry place. [14]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the tert-butyloxycarbonyl (Boc) protection of the 7-amino group.

  • Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).

  • Add a base such as triethylamine (1.5 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Boc-Protected this compound

The Boc group is typically removed under acidic conditions.[15]

  • Dissolve the Boc-protected indole in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (20-50% in DCM) or hydrochloric acid (4M in dioxane).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The product is often obtained as an ammonium salt, which can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

Protecting Group Stability and Deprotection Conditions
Protecting GroupAbbreviationStable ToLabile To (Deprotection Conditions)
tert-ButyloxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA, HCl)[15][16]
BenzyloxycarbonylCbzAcid, BaseHydrogenolysis (H₂, Pd/C)[5][17]
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine in DMF)[16][18]
p-ToluenesulfonylTsAcid, Base, OxidationHarsh conditions (e.g., Na/NH₃, HBr/AcOH)[6][7]
2-NitrobenzenesulfonylNsAcidNucleophiles (e.g., Thiophenol, K₂CO₃)[7]
Orthogonal Protection Strategy

G cluster_0 Molecule with Multiple Amino Groups cluster_1 Protection Step 1 cluster_2 Protection Step 2 cluster_3 Selective Deprotection cluster_4 Result A Free Diamine B Protect with Boc₂O A->B C Protect with Fmoc-Cl B->C D Treat with Piperidine C->D Base-labile Fmoc removed E Treat with TFA C->E Acid-labile Boc removed F Boc-Protected Amine D->F G Fmoc-Protected Amine E->G

Caption: An example of an orthogonal protection strategy using Boc and Fmoc groups.

References

  • Benchchem. Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols.
  • Benchchem. Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. 2023-06-07.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
  • Chem-Station Int. Ed. Sulfonyl Protective Groups. 2014-05-06.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. 2012-10-02.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. 2020-05-18.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • SciSpace. Amino Acid-Protecting Groups.
  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase....
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Benchchem. Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • TCI Chemicals. Protecting Agents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Cbz-Protected Amino Groups. 2019-10-02.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). 2025-07-31.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. 2018-06-07.
  • American Chemical Society. Synthesis of a Series of Diaminoindoles. 2021-08-05.
  • Which silyl or other 'common' protecting groups are stable to HI acidic media?. 2013-01-15.
  • Organic Chemistry Portal. Protecting Groups - Stability.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Wiley-VCH. 1 Protection Reactions.
  • MDPI. 7-Iodo-1H-indole-3-carbonitrile.
  • Advanced ChemBlocks. 7-amino-4-ethyl-1H-indole-3-carbonitrile 97.00% | CAS.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Sigma-Aldrich. This compound | 165669-11-4.
  • ResearchGate. Selected bioactive molecules containing 7‐aminoindole scaffold (A) and....
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • Gelest Technical Library. Silyl Groups.
  • PMC - NIH. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. 2017-01-16.
  • SCBT. 7-Aminoindole | CAS 5192-04-1.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. Problems with Fischer indole synthesis : r/Chempros. 2021-12-09.
  • UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. 2020-06-23.
  • Luxembourg Bio Technologies. Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. 2010-05-04.
  • PubMed. The first method for protection-deprotection of the indole 2,3-pi bond.
  • PubChem. 1H-Indole-3-carbonitrile, 7-amino-4-fluoro- | C9H6FN3.
  • ResearchGate. Synthesis of protected δ‐amino acid 24 from compound 7. Reagents and....

Sources

Technical Support Center: Catalyst Selection for 7-Amino-1H-indole-3-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Amino-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this specific transformation. The presence of the electron-donating amino group at the 7-position of the indole scaffold introduces unique challenges and considerations in catalyst selection and reaction optimization for C3-cyanation. This document will address these nuances to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the synthesis of this compound?

A1: The synthesis of this compound can be approached via two main catalytic routes:

  • Direct C-H Cyanation: This is a modern and atom-economical approach that involves the direct conversion of the C-H bond at the 3-position of 7-amino-1H-indole to a C-CN bond. This is typically achieved using palladium or copper catalysts.

  • Cyanation of a Pre-functionalized Indole: This traditional approach involves the synthesis of a 7-amino-1H-indole derivative with a leaving group (such as a halogen) at the 3-position, which is then displaced by a cyanide source using a transition metal catalyst. A plausible route involves the cyanation of 7-amino-3-iodo-1H-indole.

Q2: How does the 7-amino group influence catalyst selection?

A2: The 7-amino group is a strong electron-donating group, which increases the electron density of the indole ring, making it more susceptible to electrophilic attack. However, the lone pair of electrons on the nitrogen can also act as a Lewis base and coordinate to the metal center of the catalyst. This coordination can lead to catalyst inhibition or deactivation, which is a significant challenge in cross-coupling reactions involving amino-substituted substrates[1][2]. Therefore, the choice of catalyst and, more importantly, the ligand is critical to mitigate this inhibition. Bulky, electron-rich phosphine ligands are often employed in palladium catalysis to promote the desired cross-coupling over catalyst inhibition[1].

Q3: Should I protect the 7-amino group before the cyanation reaction?

A3: Protecting the 7-amino group is a common strategy to prevent catalyst inhibition and potential side reactions[1]. Common protecting groups for amines include Boc (tert-butoxycarbonyl), Cbz (carbobenzyloxy), and various silyl groups. The choice of protecting group will depend on its stability under the planned cyanation conditions and the ease of its subsequent removal. However, successful cross-coupling reactions on amino-substituted heterocycles without protection have been reported, and this is highly dependent on the specific reaction conditions[1]. It is advisable to run small-scale test reactions to determine if a protecting group is necessary for your specific system.

Q4: What are the common cyanating agents used in these reactions?

A4: A variety of cyanating agents can be used, each with its own advantages and disadvantages regarding toxicity, reactivity, and solubility. Common choices include:

  • Zinc Cyanide (Zn(CN)₂): A less toxic alternative to alkali metal cyanides, often used in palladium-catalyzed reactions[3].

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and environmentally friendly cyanide source that can be effective in palladium-catalyzed systems[4][5].

  • Copper(I) Cyanide (CuCN): A traditional and often high-yielding reagent, but it is highly toxic and typically requires high reaction temperatures.

  • Trimethylsilyl Cyanide (TMSCN): A versatile reagent that can be used in various cyanation reactions, including electrochemical methods[6][7].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Catalyst Inhibition: The 7-amino group is coordinating to the metal center, deactivating the catalyst[1][2].1. Increase Catalyst and Ligand Loading: A slight increase in the catalyst and ligand concentration can sometimes overcome the inhibition. 2. Use Bulky, Electron-Rich Ligands: For palladium catalysis, switch to ligands such as SPhos, XPhos, or other biaryl phosphine ligands that are known to be effective for challenging substrates[1]. 3. Protect the Amino Group: Introduce a suitable protecting group on the 7-amino functionality to block its coordination to the catalyst.
Inactive Catalyst System: The chosen catalyst may not be active enough for the specific substrate and reaction conditions.1. Screen Different Catalysts: Evaluate both palladium and copper catalyst systems. 2. Ensure Anhydrous and Degassed Conditions: Moisture and oxygen can deactivate many organometallic catalysts.
Formation of Side Products Oxidation of the Indole Ring: The electron-rich 7-aminoindole is susceptible to oxidation, which can lead to the formation of oxindole or other oxidized byproducts[8][9].1. Maintain a Strict Inert Atmosphere: Use rigorously degassed solvents and reagents, and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Control Reaction Temperature: Avoid excessively high temperatures that can promote oxidative side reactions.
Homocoupling of Starting Materials: Dimerization of the indole or the cyanating agent can occur.1. Optimize Reaction Conditions: Adjust the catalyst, ligand, base, and solvent to favor the cross-coupling pathway. 2. Use a Less Reactive Cyanide Source: In some cases, a less soluble or less reactive cyanide source can minimize homocoupling.
Difficulty in Product Purification Polarity of the Product: The presence of both the amino and cyano groups can make the product highly polar, leading to difficult separation from polar byproducts or baseline streaking on silica gel.1. Use a Modified Silica Gel: Consider using silica gel treated with a small amount of triethylamine in the eluent to prevent the amino group from strongly interacting with the acidic silica[10]. 2. Reverse-Phase Chromatography: If silica gel chromatography is ineffective, reverse-phase chromatography may provide better separation. 3. Crystallization: Attempt to purify the product by crystallization from a suitable solvent system.

Catalyst Comparison for Indole Cyanation

Catalyst SystemTypical Ligand(s)Cyanating AgentAdvantagesDisadvantages
Palladium-based Biaryl phosphines (e.g., XPhos, SPhos)Zn(CN)₂, K₄[Fe(CN)₆]High functional group tolerance, generally milder reaction conditions[5][11].Susceptible to inhibition by the amino group, requires careful ligand selection[1][2].
Copper-based Diamines (e.g., TMEDA), PhenanthrolineVarious sources, including in situ generationOften lower cost than palladium, can be effective for C-H functionalization[12][13][14].May require higher reaction temperatures, can be sensitive to air and moisture.
Electrochemical Redox catalyst (e.g., tris(4-bromophenyl)amine)TMSCNMetal-free, mild reaction conditions (room temperature)[6][7].Requires specialized electrochemical setup, may have limited substrate scope.

Experimental Protocols

Protocol 1: Synthesis of 7-Iodo-1H-indole-3-carbonitrile (Precursor to this compound)

This protocol describes the synthesis of a key intermediate, 7-iodo-1H-indole-3-carbonitrile, which can be subsequently converted to the target molecule. This method avoids direct C-H cyanation of the sensitive 7-aminoindole.

Step 1: Friedel-Crafts Acylation of 7-Iodoindole [2][15][16][17]

  • To a solution of 7-iodoindole (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere, add oxalyl dichloride (excess, e.g., 20 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product, 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Oxime Formation and Dehydration to the Nitrile [2][15][16][17]

  • To a mixture of hydroxylammonium chloride (2.0 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water, add the 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq) from the previous step.

  • Heat the mixture at reflux for 7 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-iodo-1H-indole-3-carbonitrile.

Step 3: Conversion to this compound

The conversion of the 7-iodo group to an amino group can be achieved through various methods, such as a Buchwald-Hartwig amination, though a specific protocol for this substrate requires optimization.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Cyanation of an N-Protected 7-Aminoindole (Hypothetical)

This protocol is a generalized procedure based on common methods for the direct C-H cyanation of indoles and should be optimized for the specific substrate.

  • Protect the 7-amino group: React 7-amino-1H-indole with a suitable protecting group reagent (e.g., Boc-anhydride) under appropriate conditions to obtain the N-protected 7-aminoindole.

  • Set up the reaction: In a glovebox or under an inert atmosphere, add the N-protected 7-aminoindole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a suitable ligand (e.g., XPhos, 4-20 mol%), a cyanating agent (e.g., Zn(CN)₂, 0.6-1.5 eq), and a base (if required) to a dry reaction vessel.

  • Add solvent: Add a dry, degassed solvent (e.g., DMF, DMAc, or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and perform an appropriate aqueous work-up.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting group under appropriate conditions to yield this compound.

Visualizations

Reaction Workflow Diagram

G cluster_0 Route A: Direct C-H Cyanation cluster_1 Route B: Cyanation of Pre-functionalized Indole 7-Amino-1H-indole 7-Amino-1H-indole N-Protected 7-Amino-1H-indole N-Protected 7-Amino-1H-indole 7-Amino-1H-indole->N-Protected 7-Amino-1H-indole Protection N-Protected this compound N-Protected this compound N-Protected 7-Amino-1H-indole->N-Protected this compound Pd or Cu Catalyst, Cyanating Agent This compound This compound N-Protected this compound->this compound Deprotection 7-Iodo-1H-indole 7-Iodo-1H-indole 7-Iodo-1H-indole-3-carbonitrile 7-Iodo-1H-indole-3-carbonitrile 7-Iodo-1H-indole->7-Iodo-1H-indole-3-carbonitrile Two Steps 7-Iodo-1H-indole-3-carbonitrile->this compound Amination

Caption: Synthetic routes to this compound.

Palladium-Catalyzed C-H Cyanation Cycle

G Pd(0)L_n Pd(0)L_n Pd(II)(Indole)(X)L_n Pd(II)(Indole)(X)L_n Pd(0)L_n->Pd(II)(Indole)(X)L_n Oxidative Addition (C-H Activation) Pd(II)(Indole)(CN)L_n Pd(II)(Indole)(CN)L_n Pd(II)(Indole)(X)L_n->Pd(II)(Indole)(CN)L_n Transmetalation (CN source) Pd(II)(Indole)(CN)L_n->Pd(0)L_n Reductive Elimination Cyanated Indole Cyanated Indole Pd(II)(Indole)(CN)L_n->Cyanated Indole

Caption: Simplified catalytic cycle for Pd-catalyzed C-H cyanation.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2025). Organic Chemistry Frontiers.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). ChemistrySelect.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013).
  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Available at: [Link]

  • Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. (2017). The Journal of Organic Chemistry.
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). Synlett.
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2007). Organic Letters.
  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. Available at: [Link]

  • Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. (2021). Journal of the American Chemical Society.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry.
  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. (2014).
  • Green oxidation of indoles using halide catalysis. ResearchGate. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as C
  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Available at: [Link]

  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. (2014).
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research.
  • First C-H activation route to oxindoles using copper catalysis. (2010). Journal of the American Chemical Society.
  • 7-Iodo-1H-indole-3-carbonitrile. (2015). Molbank.
  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. Available at: [Link]

  • Recent advances in copper-catalyzed C–H bond amidation. (2017). Beilstein Journal of Organic Chemistry.
  • Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Cyanation of Unactivated Aryl Chlorides and Aryl Mesylates Catalyzed by Palladium and Hemilabile MOP-Type Ligands. Organic Chemistry Portal. Available at: [Link]

  • First C-H Activation Route to Oxindoles using Copper Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2020). The Journal of Organic Chemistry.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]

  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. Available at: [Link]

  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (2019). Organic & Biomolecular Chemistry.
  • Amino Acid Purification - Column Chromatography. SORBEAD India. Available at: [Link]

  • Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. (2022). Organic & Biomolecular Chemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research.
  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]

  • Direct synthesis of C3-mono-functionalized oxindoles from N-unprotected 2-oxindole and their antileishmanial activity. (2014). Bioorganic & Medicinal Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 7-Amino-1H-indole-3-carbonitrile by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Amino-1H-indole-3-carbonitrile in Drug Discovery

This compound is a heterocyclic organic compound featuring an indole core, a structure of significant interest in medicinal chemistry. The indole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.[1] The presence of the amino (-NH2) and cyano (-CN) groups on the indole ring of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Given its role as a key intermediate, the unambiguous characterization and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of any resulting drug candidate. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive characterization of this molecule. We will delve into the rationale behind method development, present detailed experimental protocols, and compare these methods against other analytical alternatives, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an indispensable technique in pharmaceutical quality control for separating, identifying, and quantifying components in a mixture.[2] For a molecule like this compound, with its aromatic and moderately polar nature, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why": Causality Behind Experimental Choices in RP-HPLC
  • Column Selection: A C18 column is the standard starting point for the analysis of indole derivatives and other moderately non-polar molecules.[3][4] The C18 stationary phase consists of silica particles chemically bonded with octadecylsilane. This creates a non-polar (hydrophobic) surface. The separation mechanism in RP-HPLC is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. More hydrophobic molecules will have a stronger interaction with the C18 stationary phase and thus will be retained longer on the column. Given the aromatic indole ring system, this compound is expected to have sufficient hydrophobicity for good retention and separation on a C18 column.

  • Mobile Phase Selection: A typical mobile phase for RP-HPLC consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial. For this compound, the primary amino group can become protonated at acidic pH. This protonation can improve peak shape by preventing interactions with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[5]

  • Detection: The indole ring system of this compound contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector is an excellent choice for this analysis. A photodiode array (PDA) detector is particularly useful as it can acquire a full UV spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment.

Experimental Protocol: RP-HPLC Method for this compound

Objective: To determine the purity of a this compound sample by assessing the percentage of the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at 280 nm
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Data Presentation and Interpretation

The primary output of an HPLC analysis is a chromatogram, which is a plot of detector response versus time. For a pure sample of this compound, a single major peak is expected. The presence of other peaks indicates impurities.

Table 1: Hypothetical HPLC Purity Data for this compound

Peak IDRetention Time (min)Area (mAU*s)% Area
13.4515000.15
28.9299500099.50
310.1535000.35

In this hypothetical example, the purity of the this compound is calculated to be 99.50% based on the relative peak areas.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank and placebo injection.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

While HPLC with UV detection is excellent for purity assessment, it does not provide definitive structural information. LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for molecular identification.[6]

The "Why": Causality Behind Experimental Choices in LC-MS
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound.[7][8] In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, protonation of the amino group in the acidic mobile phase will likely result in the formation of a protonated molecule, [M+H]+.

  • Mass Analyzer: A quadrupole mass analyzer is a common and robust choice for routine LC-MS analysis. It filters ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the analyte. A triple quadrupole or a high-resolution mass spectrometer (like a Time-of-Flight or Orbitrap) can provide even more structural information through fragmentation experiments (MS/MS).

Experimental Protocol: LC-MS Method for this compound

Objective: To confirm the identity of this compound by determining its molecular weight.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a single quadrupole mass spectrometer with an ESI source.

Materials:

  • Same as for the HPLC method.

LC-MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
Scan Range m/z 50-500
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 10 µg/mL.
Data Presentation and Interpretation

The mass spectrum for this compound (molecular formula: C9H7N3, exact mass: 157.06) is expected to show a prominent peak for the protonated molecule [M+H]+ at an m/z of approximately 158.1.

Table 2: Expected LC-MS Data for this compound

AnalyteMolecular FormulaExact MassExpected [M+H]+ (m/z)
This compoundC9H7N3157.06158.1

The presence of a peak at the expected m/z value provides strong evidence for the identity of the compound.

Part 3: Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound (Solid) Dissolve Dissolve in 50:50 Water:ACN (1 mg/mL) Sample->Dissolve Vial Autosampler Vial Dissolve->Vial Autosampler Autosampler (10 µL Injection) Vial->Autosampler Column C18 Column (Separation) Autosampler->Column Pump HPLC Pump (Gradient Elution) Pump->Column Detector PDA Detector (UV 280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report (% Area) Integration->Report

Caption: HPLC workflow for purity analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample This compound (Solid) Dissolve Dissolve in 50:50 Water:ACN (10 µg/mL) Sample->Dissolve Vial Autosampler Vial Dissolve->Vial LC LC System (Separation) Vial->LC ESI ESI Source (Ionization) LC->ESI MS Mass Spectrometer (m/z Analysis) ESI->MS MassSpectrum Mass Spectrum MS->MassSpectrum Identify Identify [M+H]+ Peak MassSpectrum->Identify Report Identity Confirmation Identify->Report

Caption: LC-MS workflow for identity confirmation.

Part 4: Comparison with Other Analytical Techniques

While HPLC and LC-MS are primary tools for the characterization of this compound, other techniques can provide complementary information or may be considered in specific contexts.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
HPLC-UV Differential partitioning between stationary and mobile phases, UV detection.Excellent for purity determination and quantification. Robust and widely available.Does not provide definitive structural information.
LC-MS HPLC separation followed by mass analysis.Confirms molecular weight, providing strong evidence of identity. Highly sensitive and selective.More complex and expensive than HPLC-UV.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.This compound is likely not sufficiently volatile or thermally stable for direct GC analysis without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information, including connectivity of atoms. The gold standard for structure elucidation.Lower sensitivity than MS. Requires a relatively pure and concentrated sample. More expensive instrumentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirms the presence of functional groups (e.g., N-H, C≡N). Fast and non-destructive.Provides limited information on the overall molecular structure. Not suitable for purity assessment of minor components.
Synergistic Approach

For a comprehensive characterization of a new batch of this compound, a synergistic approach is recommended. NMR and FT-IR would be used for the initial structural confirmation of the bulk material. HPLC-UV would then be employed for routine purity testing and quality control. LC-MS would serve as a powerful tool for confirming the identity of the main peak and for identifying any unknown impurities.

Conclusion

The characterization of key pharmaceutical intermediates like this compound requires a multi-faceted analytical approach. RP-HPLC with UV detection stands out as a robust and reliable method for routine purity assessment, while LC-MS with electrospray ionization is the definitive technique for identity confirmation. By understanding the principles behind these methods and validating them according to established guidelines, researchers can ensure the quality and integrity of their materials, a critical step in the drug development pipeline. The choice of analytical technique should always be guided by the specific question being asked, with an appreciation for the complementary nature of different analytical tools.

References

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • ResearchGate. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • ResearchGate. (2005). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2001). Symmetry C18 column: A better choice for the analysis of Indole Alkaloids of Catharanthus roseus. Retrieved from [Link]

  • PubMed. (1993). [High Performance Liquid Chromatographic Studies of Indole Alkaloids]. Retrieved from [Link]

  • Quora. (2015). What is a layman's explanation of the mechanism of electrospray ionization mass spectrometry (ESI-MS)? Retrieved from [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ACS Publications. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]

  • SciSpace. (2012). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • ResearchGate. (2000). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

  • LinkedIn. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • LCGC International. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • ResearchGate. (2024). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Retrieved from [Link]

  • MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-1H-indole-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Indole. Retrieved from [Link]

Sources

Validating the Biological Activity of 7-Amino-1H-indole-3-carbonitrile: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with significant biological activity.[1][2] Its unique bicyclic structure allows it to mimic peptide motifs and interact with a wide array of biological targets, making it a focal point in the quest for novel therapeutics.[3] Within this diverse family, indole-3-carbonitrile derivatives have recently emerged as a particularly promising class of anticancer agents, demonstrating potent inhibitory effects on key signaling pathways that drive tumor progression.[4][5]

This guide provides a comprehensive framework for validating the biological activity of a specific, yet under-characterized, member of this family: 7-Amino-1H-indole-3-carbonitrile . In the absence of extensive direct data for this compound, we will leverage a comparative approach, benchmarking its predicted activities against well-characterized indole-3-carbonitrile analogs and established kinase inhibitors. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to ensure a robust and self-validating experimental workflow.

Hypothesized Biological Activity: A Kinase Inhibitor in the Making?

The structure of this compound suggests a strong potential for interaction with the ATP-binding pocket of protein kinases. The indole core can act as a hinge-binder, while the substituents at the 3 and 7 positions can be tailored to confer potency and selectivity.[5] Notably, various substituted indole-3-carbonitriles have demonstrated potent, nanomolar inhibition of several kinases implicated in cancer, including Tropomyosin Receptor Kinases (TRK) and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A).[4][6]

The 7-amino group is of particular interest. Its introduction can modulate the electronic properties of the indole ring and provide an additional hydrogen bond donor, potentially enhancing binding affinity and altering the selectivity profile compared to other substituted indoles. Therefore, our validation strategy will primarily focus on assessing the anticancer and kinase inhibitory potential of this compound.

Comparative Framework: Benchmarking Against Known Bioactive Indoles

To objectively evaluate the potential of this compound, we will compare its performance against a panel of relevant compounds. This panel includes both close structural analogs and clinically relevant inhibitors of the hypothesized targets.

Compound ClassSpecific ExamplesRationale for Inclusion
Target Compound This compoundThe focus of our validation study.
Structural Analogs (Indole-3-carbonitriles) 7-Chloro-1H-indole-3-carbonitrile, 7-Iodo-2-phenyl-1H-indole-3-carbonitrileDirect structural comparators to assess the influence of the 7-amino group on activity.[7][8]
Known TRK Inhibitors Larotrectinib, EntrectinibFDA-approved, potent, and selective TRK inhibitors to serve as high-potency benchmarks.[9][10]
Known DYRK1A Inhibitors Leucettine L41, HarmineWell-characterized inhibitors of DYRK1A to provide a comparative context for this potential target.[6][11]

Experimental Validation Workflow: A Multi-tiered Approach

A robust validation strategy proceeds from broad, cell-based phenotypic screens to more specific, target-oriented biochemical assays. This tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Functional Assays cluster_2 Tier 3: Target-Oriented Assays pheno_screen Cell Viability/Cytotoxicity Assay (MTT) colony_form Colony Formation Assay pheno_screen->colony_form Confirms long-term anti-proliferative effects migration_assay Cell Migration (Scratch) Assay pheno_screen->migration_assay Assess impact on cancer cell motility kinase_panel In Vitro Kinase Panel Screen migration_assay->kinase_panel Identify specific kinase targets target_validation Target Engagement (Western Blot) kinase_panel->target_validation Validates inhibition of specific kinase in a cellular context

Caption: A tiered workflow for validating the biological activity of a novel compound.

Tier 1: Phenotypic Screening for Anticancer Activity

The initial step is to determine if this compound exhibits a general anticancer effect. This is achieved through broad cytotoxicity and anti-proliferative assays across a panel of cancer cell lines.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Causality Behind Experimental Choice: The MTT assay is a rapid, colorimetric, and widely accepted method to assess a compound's effect on cell viability.[12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This initial screen will tell us if our compound has a cytotoxic or cytostatic effect and at what approximate concentration (IC50).

Self-Validating System: The protocol includes positive (e.g., Doxorubicin) and negative (vehicle, e.g., DMSO) controls. A dose-response curve is generated, and the IC50 value is calculated, providing a quantitative measure of potency. Comparing the IC50 across different cancer cell lines can also give an early indication of selectivity.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

Causality Behind Experimental Choice: While the MTT assay measures short-term effects, the colony formation assay assesses the long-term ability of a single cell to proliferate and form a colony. This is a more stringent test of a compound's anti-proliferative potential and its ability to induce reproductive cell death.[14]

Self-Validating System: The assay is run over a longer period (1-3 weeks), and the results are visually and quantitatively assessed by counting the number of colonies. A plating efficiency and surviving fraction are calculated to quantify the compound's effect.

Detailed Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[1]

  • Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.

Tier 2: Functional Assays

If the compound shows significant anti-proliferative activity, the next step is to investigate its effect on other cancer hallmarks, such as cell migration.

Cell Migration Assay (Scratch/Wound Healing Assay)

Causality Behind Experimental Choice: Cancer metastasis is a major cause of mortality, and cell migration is a critical step in this process. The scratch assay is a straightforward method to assess a compound's ability to inhibit collective cell migration.[12][15]

Self-Validating System: The rate of "wound" closure is monitored over time and quantified. Comparing the treated cells to the vehicle control provides a clear measure of the compound's effect on cell migration.

Detailed Protocol: Scratch Assay

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.[16]

  • Wash and Treat: Wash the wells with PBS to remove detached cells and then add a medium containing the test compounds at a non-lethal concentration (e.g., below the IC50 from the MTT assay).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Tier 3: Target-Oriented Assays

Based on the phenotypic screening and the structural alerts, we now move to more specific assays to identify and validate the molecular targets of this compound.

In Vitro Kinase Panel Screen

Causality Behind Experimental Choice: To identify the specific kinase(s) that our compound inhibits, a broad kinase panel screen is the most efficient approach. This involves testing the compound against a large number of purified kinases in a cell-free system. This will provide an "in vitro" IC50 value for each kinase, revealing the compound's potency and selectivity profile.

Self-Validating System: The assay is typically performed by specialized contract research organizations (CROs) that use standardized, validated protocols. The data includes a known promiscuous inhibitor (e.g., Staurosporine) as a positive control.

Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)

This is a general protocol; specific details may vary depending on the kinase and the assay kit used.[17]

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, a specific kinase, its substrate, and ATP.

  • Incubation: Allow the kinase reaction to proceed for a set time at a specific temperature.

  • Signal Detection: Add a detection reagent that measures the amount of ATP consumed (e.g., using a luciferase-based system). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the signal against the compound concentration to determine the IC50 for each kinase.

G cluster_0 ATP Binding Pocket cluster_1 Phosphorylation Cascade compound This compound atp_pocket compound->atp_pocket Binds to and blocks kinase Kinase (e.g., TRKA) kinase->atp_pocket Contains atp ATP atp->atp_pocket Competes for binding substrate Substrate phospho_substrate Phosphorylated Substrate substrate->phospho_substrate atp_pocket->phospho_substrate Catalyzes phosphorylation of adp ADP atp_pocket->adp Produces

Caption: Mechanism of competitive kinase inhibition by a small molecule.

Target Engagement Validation (Western Blot)

Causality Behind Experimental Choice: Once a primary kinase target is identified (e.g., TRKA), it is crucial to confirm that our compound inhibits its activity within a cellular context. A western blot for the phosphorylated form of the kinase or its direct downstream substrate is the gold standard for this. A decrease in the phosphorylation signal upon treatment with the compound indicates target engagement and inhibition.

Self-Validating System: This experiment includes loading controls (e.g., β-actin) to ensure equal protein loading and compares the phosphorylation status in treated vs. untreated cells. A known inhibitor of the pathway is used as a positive control.

Detailed Protocol: Western Blot for Phospho-TRKA

  • Cell Treatment and Lysis: Treat a TRK-dependent cancer cell line (e.g., KM12) with this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of TRKA (p-TRKA). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total TRKA to confirm that the decrease in the phospho-signal is not due to a decrease in the total amount of the protein.

Comparative Data Summary

The following table presents hypothetical but plausible data for this compound, benchmarked against known compounds. The goal of the proposed experiments is to generate such a data table.

CompoundTarget Kinase IC50 (nM)Cancer Cell Line IC50 (µM)
TRKA DYRK1A
This compound To be determinedTo be determined
7-Chloro-1H-indole-3-carbonitrile[7]>10,0003,300
Larotrectinib[9][18]5-11>10,000
Entrectinib[10][19]1.7>10,000
Leucettine L41[6]-Sub-micromolar

Conclusion and Future Directions

This guide outlines a logical and rigorous pathway for the initial biological validation of this compound as a potential anticancer agent. By progressing through tiered phenotypic, functional, and target-oriented assays, researchers can efficiently determine its potency, mechanism of action, and selectivity. The comparative framework provides a crucial context for interpreting the experimental data and making informed decisions about the compound's therapeutic potential. Positive results from this workflow would justify further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in animal models.

References

  • Axion BioSystems. "Scratch Assay Protocol." Axion BioSystems. Available at: [Link].

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." CLYTE Technologies, 2025. Available at: [Link].

  • Protocols.io. "Wound healing migration assay (Scratch assay)." protocols.io. Available at: [Link].

  • Wallert and Provost Lab. "Soft Agar Assay for Colony Formation Protocol." Available at: [Link].

  • Bio-protocol. "Scratch Wound Healing Assay." Bio-protocol, vol. 6, no. 21, 2016. Available at: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25141092, Entrectinib." PubChem. Available at: [Link].

  • Reaction Biology. "Cell Migration Assay - Cell Scratch Assay." Reaction Biology. Available at: [Link].

  • Meine, M., et al. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." Molecules, vol. 23, no. 1, 2018, p. 64.
  • National Center for Biotechnology Information. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." PubMed Central, 2018. Available at: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46188928, Larotrectinib." PubChem. Available at: [Link].

  • Bio-protocol. "Clonogenic Assay." Bio-protocol, vol. 6, no. 21, 2016. Available at: [Link].

  • Franken, N. A., et al. "Clonogenic assay of cells in vitro." Nature Protocols, vol. 1, no. 5, 2006, pp. 2315-9.
  • ResearchGate. "Chemical structure of entrectinib." ResearchGate. Available at: [Link].

  • ResearchGate. "Structures of the synthesized N-alkylated indole-3-carbonitriles 13." ResearchGate. Available at: [Link].

  • Frontiers. "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2." Frontiers in Chemistry, vol. 9, 2021, p. 645827.
  • Protocols.io. "In vitro kinase assay." protocols.io, 2023. Available at: [Link].

  • Meine, M., et al. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." PubMed, 2018. Available at: [Link].

  • National Center for Biotechnology Information. "In vitro NLK Kinase Assay." PubMed Central. Available at: [Link].

  • MDPI. "Identification of Pharmacophoric Fragments of DYRK1A Inhibitors Using Machine Learning Classification Models." Molecules, vol. 27, no. 5, 2022, p. 1729.
  • Drilon, A., et al. "TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults." American Society of Clinical Oncology Educational Book, no. 41, 2021, pp. e239-e251.
  • ResearchGate. "Chemical structures of some indole derivatives showing anticancer activity." ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." PubMed Central. Available at: [Link].

  • Xu, S., et al. "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors." European Journal of Medicinal Chemistry, vol. 285, 2025, p. 117231.
  • ResearchGate. "(PDF) In vitro kinase assay v1." ResearchGate. Available at: [Link].

  • Albaugh, P., et al. "Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application." Journal of Medicinal Chemistry, vol. 60, no. 21, 2017, pp. 8895–8915.
  • ResearchGate. "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors." ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. "Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers." PubMed Central. Available at: [Link].

  • Reaction Biology. "Kinase Panel Screening and Profiling Service." Reaction Biology. Available at: [Link].

  • ResearchGate. "cytotoxic effect of newly synthesized indole derivatives against breast cancer cell line | Request PDF." ResearchGate. Available at: [Link].

  • MDPI. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." Molecules, vol. 23, no. 1, 2018, p. 64.
  • The Journal of Organic Chemistry. "Synthesis of a Series of Diaminoindoles." The Journal of Organic Chemistry, vol. 86, no. 16, 2021, pp. 11449–11457.
  • PubMed. "Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice." PubMed, 2018. Available at: [Link].

  • MDPI. "7-Iodo-1H-indole-3-carbonitrile." Molbank, vol. 2015, no. 4, 2015, p. M869.

Sources

A Comparative Guide to the Synthesis of 7-Amino-1H-indole-3-carbonitrile: An Analysis for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Aminoindole Scaffold

In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1][2] Among its many derivatives, 7-Amino-1H-indole-3-carbonitrile is a particularly valuable building block. Its strategic placement of an amino group at the C7 position and a cyano group at the C3 position makes it a key intermediate in the synthesis of a new generation of therapeutics, most notably kinase inhibitors for oncology.[3] The precise arrangement of these functional groups allows for directed chemical modifications, enabling chemists to fine-tune the pharmacological properties of the final drug candidate.

Given its importance, the efficient and scalable synthesis of this intermediate is a critical challenge. The choice of a synthetic route can significantly impact yield, purity, cost, and the environmental footprint of the drug development process. This guide provides a comparative analysis of prominent synthesis routes to this compound, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific needs, from small-scale library synthesis to large-scale production.

Strategic Overview: Building the Indole Core

The synthesis of substituted indoles is a well-trodden path in organic chemistry, with numerous named reactions developed over the last century.[2][4] These methods generally fall into two categories:

  • Classical Annulation Strategies: These methods, like the renowned Fischer indole synthesis, construct the indole's bicyclic system from acyclic precursors, typically a substituted aniline or hydrazine.[5][6][7]

  • Late-Stage Functionalization: These modern approaches begin with a pre-formed indole core and introduce the desired functional groups (e.g., amino or cyano groups) at specific positions using advanced catalytic methods.[8][9][10][11]

The synthesis of this compound presents a unique challenge that puts these strategies to the test. The route must selectively install substituents on both the benzenoid and pyrrolic rings of the indole core. This guide will dissect two distinct and effective approaches that exemplify these broader strategies.

Route 1: Annulation of a Pre-functionalized Pyrrole

This innovative strategy builds the benzenoid portion of the indole onto a pre-existing, functionalized pyrrole ring. It offers excellent control over the substitution pattern and avoids some of the regioselectivity issues that can plague classical methods. A notable example is the methodology developed by Townsend and colleagues, which employs a three-component Wittig reaction followed by an intramolecular Houben-Hoesch cyclization.[12][13]

Reaction Scheme

A simplified representation of the pyrrole annulation route.

  • Wittig Olefination: A substituted pyrrole-3-carboxaldehyde reacts with fumaronitrile and a phosphine (e.g., triethylphosphine) to form a vinyl-substituted pyrrole.

  • Houben-Hoesch Cyclization: The resulting alkene, possessing a strategically positioned nitrile group, undergoes an intramolecular cyclization in the presence of a Lewis acid (e.g., BF₃·OEt₂).

  • Aromatization: The cyclized intermediate spontaneously aromatizes to yield the final 7-aminoindole product.

Causality and Experimental Choices

The success of this route hinges on the clever use of the fumaronitrile component, which serves a dual purpose. First, it participates in the Wittig reaction to create the necessary carbon framework. Second, one of its nitrile groups becomes the activating group for the intramolecular Houben-Hoesch reaction, a classic method for forming C-C bonds with nitriles. The other nitrile group ends up at the C5 position of the final product.[13]

The choice of BF₃·OEt₂ as the Lewis acid is critical; it is strong enough to promote the cyclization without causing decomposition of the sensitive pyrrole starting materials.[13] The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization step.

Detailed Experimental Protocol (Adapted from Outlaw & Townsend, 2014)[13]

Step A: Three-Component Wittig Reaction

  • To a solution of 1H-pyrrole-3-carbaldehyde (1.0 eq) and fumaronitrile (1.1 eq) in acetonitrile at 0 °C, add triethylphosphine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/heptane gradient) to yield the predominantly E-alkene product.

Step B: Intramolecular Houben-Hoesch Cyclization

  • Dissolve the alkene product from Step A in 1,2-dichloroethane.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the 7-aminoindole product.

Performance and Evaluation
MetricPerformanceRationale / Notes
Overall Yield Good to ExcellentTypically >70% over two steps.[13]
Scalability ModerateThe use of phosphines and Lewis acids requires careful control on a large scale.
Substrate Scope FlexibleAllows for various substituents on the initial pyrrole ring.[13]
Purity HighChromatographic purification is effective.
Safety & Handling ModerateTriethylphosphine is pyrophoric; BF₃·OEt₂ is corrosive.
Key Advantage Excellent regiocontrol for highly substituted indoles.
Workflow Visualization

G cluster_0 Part A: Wittig Reaction cluster_1 Part B: Houben-Hoesch Cyclization A1 Dissolve Pyrrole-3-carbaldehyde & Fumaronitrile in MeCN A2 Cool to 0 °C A1->A2 A3 Add PEt3 dropwise A2->A3 A4 Warm to RT, Stir 12h A3->A4 A5 Concentrate A4->A5 A6 Purify via Chromatography A5->A6 B1 Dissolve Alkene in Dichloroethane A6->B1 Intermediate Alkene B2 Add BF3·OEt2 B1->B2 B3 Heat to 90 °C, Stir 12h B2->B3 B4 Quench with NaHCO3 B3->B4 B5 Extract with DCM B4->B5 B6 Dry, Concentrate & Purify B5->B6 end 7-Aminoindole Product B6->end Final Product

Caption: Workflow for the Pyrrole Annulation Route.

Route 2: Late-Stage Cyanation of a 7-Aminoindole Precursor

This approach constructs a 7-aminoindole core first and then introduces the 3-carbonitrile group in a later step. This strategy can be advantageous if the 7-aminoindole precursor is readily available or synthesized through a robust, high-yielding method like a modified Fischer indole synthesis. The introduction of the nitrile at the C3 position often proceeds via electrophilic substitution.

Reaction Scheme

A generalized representation of the late-stage cyanation route.

  • Synthesis of 7-Aminoindole: A suitable precursor, such as 7-nitroindole, is synthesized and then reduced to 7-aminoindole. Catalytic hydrogenation is a common method for this reduction.[14]

  • Protection (Optional): The amino group and/or the indole nitrogen may be protected to prevent side reactions during cyanation.

  • C3-Cyanation: The protected or unprotected 7-aminoindole is treated with a cyanating agent to install the nitrile group at the electron-rich C3 position.

A practical method for the direct conversion of an indole to an indole-3-carbonitrile involves converting the C3-position to a good leaving group followed by nucleophilic substitution with a cyanide source, or via an electrophilic cyanation reagent. A more direct, albeit different substrate, approach is seen in the synthesis of 7-iodo-1H-indole-3-carbonitrile, where a 7-iodoindole is acylated at C3, converted to an oxime, and then dehydrated to the nitrile.[15][16] This highlights the feasibility of installing the nitrile group on a pre-formed indole ring.

Causality and Experimental Choices

The key to this route is the inherent nucleophilicity of the C3 position of the indole ring, which readily reacts with electrophiles. The challenge lies in finding a cyanating agent and reaction conditions that are compatible with the sensitive aminoindole core.

For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly efficient method for converting a nitro group to an amine without affecting the indole core.[14] The choice of protecting groups, if used, is crucial. A Boc (tert-butoxycarbonyl) group for the amine or a SEM (2-(trimethylsilyl)ethoxymethyl) group for the indole nitrogen are common choices due to their stability and ease of removal.

Detailed Experimental Protocol (Conceptual)

Step A: Reduction of 7-Nitroindole

  • In a Parr hydrogenation vessel, suspend 7-nitroindole (1.0 eq) and 10% Palladium on Carbon (10% w/w) in methanol.

  • Pressurize the vessel with hydrogen gas (e.g., 3 atm) and shake for 2-3 hours until hydrogen uptake ceases.[14]

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 7-aminoindole, which can be purified by crystallization or chromatography.

Step B: C3-Cyanation (Illustrative Vilsmeier-Haack approach)

  • Cool a solution of dimethylformamide (DMF) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.

  • Add a solution of the (potentially protected) 7-aminoindole in DMF to the Vilsmeier reagent.

  • Stir the reaction for several hours, allowing it to warm to room temperature. This forms the 3-formylindole.

  • Convert the resulting 3-formyl-7-aminoindole to the 3-carbonitrile via a standard procedure, such as conversion to an oxime followed by dehydration.

Performance and Evaluation
MetricPerformanceRationale / Notes
Overall Yield VariableHighly dependent on the efficiency of the cyanation step.
Scalability Potentially HighCatalytic hydrogenation is highly scalable. Cyanation may require optimization.
Substrate Scope ModerateCyanation can be sensitive to other functional groups on the indole.
Purity GoodIntermediates are often crystalline and can be purified without chromatography.
Safety & Handling High (Cyanation)Cyanide sources are highly toxic and require specialized handling procedures.
Key Advantage Potentially shorter route if a suitable 7-aminoindole precursor is available.
Workflow Visualization

G cluster_0 Part A: Reduction cluster_1 Part B: C3-Functionalization & Cyanation A1 Suspend 7-Nitroindole & Pd/C in MeOH A2 Pressurize with H2 (Parr Shaker) A1->A2 A3 Filter Catalyst A2->A3 A4 Concentrate A3->A4 B2 Add 7-Aminoindole A4->B2 7-Aminoindole Intermediate B1 Form Vilsmeier Reagent (POCl3 + DMF) B1->B2 B3 Form 3-Formyl Intermediate B2->B3 B4 Convert Aldehyde to Nitrile (e.g., via Oxime) B3->B4 end 7-Amino-1H-indole -3-carbonitrile B4->end Final Product

Caption: Workflow for the Late-Stage Cyanation Route.

Head-to-Head Comparison and Recommendation

The choice between these two distinct strategies is not merely one of preference but is dictated by the specific constraints and goals of the research program.

FeatureRoute 1: Pyrrole AnnulationRoute 2: Late-Stage Cyanation
Regiocontrol Excellent. Substituents are placed definitively by the choice of starting pyrrole.Good. C3 is the most reactive site, but side reactions at N1 or the C7-NH₂ are possible.
Convergence High. Builds complexity efficiently.Lower. Linear sequence.
Scalability Moderate.Potentially higher, especially the reduction step.
Safety Pyrophoric phosphine, corrosive Lewis acid.Highly toxic cyanide reagents.
Starting Materials Requires substituted pyrroles, which may need to be synthesized.Requires a 7-substituted indole, which can be more readily available.
Ideal Use Case Medicinal chemistry, library synthesis, complex analogues where precise substituent placement is key.Process chemistry, large-scale synthesis where starting materials are cheap and the route is optimized.
Decision-Making Flowchart

G start Project Goal? q1 Is precise control of multiple substituents critical? start->q1 q2 Is a 7-nitroindole or 7-aminoindole precursor readily available and cheap? q1->q2 No route1 Recommend Route 1: Pyrrole Annulation q1->route1 Yes q2->route1 No (Consider flexibility of Route 1) route2 Recommend Route 2: Late-Stage Cyanation q2->route2 Yes

Caption: Choosing the Optimal Synthesis Route.

Expert Recommendation:

For discovery and medicinal chemistry applications , where flexibility and the ability to generate diverse analogues are paramount, Route 1 (Pyrrole Annulation) is superior. Its convergent nature and the high level of regiocontrol allow for the rapid exploration of structure-activity relationships (SAR) by simply varying the initial pyrrole substrate.[12][13]

For process development and large-scale manufacturing , Route 2 (Late-Stage Cyanation) holds more promise, provided the cyanation step can be optimized for safety and efficiency. The starting materials are often more commercially accessible, and the initial reduction step is highly amenable to scale-up. The primary focus for process chemists would be to develop a robust and safe protocol for the introduction of the cyanide moiety.

Conclusion

The synthesis of this compound is a challenge that showcases the evolution of organic synthesis. The classical principles of ring construction are complemented by modern strategies that build complexity from functionalized cores. The pyrrole annulation route offers elegance and control, making it ideal for the nuanced demands of drug discovery. In contrast, the late-stage cyanation approach presents a more linear and potentially more scalable path suited for process chemistry. By understanding the underlying causality and trade-offs of each route, researchers can make an informed decision that best aligns with their scientific and logistical objectives, ultimately accelerating the journey from molecule to medicine.

References

Sources

A Comparative Benchmarking Guide: Evaluating 7-Amino-1H-indole-3-carbonitrile Against Established DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of 7-Amino-1H-indole-3-carbonitrile, a novel compound of interest, against a panel of well-characterized inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.

Introduction: DYRK1A as a Therapeutic Target

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] The DYRK1A gene is located in the Down syndrome critical region on chromosome 21, and its overexpression is strongly implicated in the neuropathology of Down syndrome.[1] Furthermore, dysregulation of DYRK1A activity has been linked to several other pathological conditions, including Alzheimer's disease, certain cancers, and diabetes.[2][3][4] This kinase's involvement in such a diverse range of diseases has made it an attractive target for therapeutic intervention.[4]

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of indole-3-carbonitrile have recently emerged as a promising class of DYRK1A inhibitors.[5][6] This guide proposes a systematic benchmarking of this compound, a representative of this chemical class, to ascertain its potential as a selective and potent DYRK1A inhibitor.

The Benchmark Inhibitors: Established Tools for DYRK1A Research

For a robust evaluation of a novel compound, it is imperative to benchmark its performance against well-vetted standards. The following established DYRK1A inhibitors have been selected for this comparative analysis based on their potency, selectivity profiles, and extensive characterization in the scientific literature.

  • Harmine: A β-carboline alkaloid, Harmine is a potent, ATP-competitive inhibitor of DYRK1A.[7][8] It is widely used as a research tool to probe DYRK1A function. However, its therapeutic potential is limited by its potent inhibition of monoamine oxidase A (MAO-A) and its potential for hallucinogenic effects.[8][9][10]

  • Leucettine L41: Derived from marine sponge alkaloids, Leucettine L41 is a potent inhibitor of both the DYRK and CDC-like kinase (CLK) families, with a preference for DYRK1A.[11][12] It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[11]

  • INDY: INDY is a potent and selective ATP-competitive inhibitor of DYRK1A and its close homolog DYRK1B.[13][14] It has been shown to reverse aberrant tau phosphorylation and rescue repressed NFAT signaling, highlighting its potential in neurodegenerative disease research.[13][14]

A summary of the key characteristics of these benchmark inhibitors is presented in Table 1.

Table 1: Profile of Benchmark DYRK1A Inhibitors

InhibitorChemical ClassMechanism of ActionDYRK1A IC50Key Selectivity Notes
Harmineβ-carboline alkaloidATP-competitive33 - 80 nM[15]Potent MAO-A inhibitor[8][9]
Leucettine L41LeucettineATP-competitive10 - 60 nMInhibits DYRK and CLK families; also inhibits GSK-3β[12]
INDYThiazole derivativeATP-competitive240 nM[13][16]Potent inhibitor of DYRK1A and DYRK1B[14][17]

The Candidate Compound: this compound

Recent studies have highlighted the potential of indole-3-carbonitrile derivatives as a novel class of DYRK1A inhibitors.[5][6] Specifically, fragment-based drug design approaches have identified 7-chloro-1H-indole-3-carbonitrile as a promising starting point for the development of more potent and selective inhibitors.[5][18] this compound shares the core indole-3-carbonitrile scaffold and represents an opportunity to explore the structure-activity relationship within this chemical series. This guide outlines the necessary experimental framework to determine its inhibitory potential against DYRK1A.

Comparative Experimental Workflow

A multi-tiered approach is proposed to comprehensively benchmark this compound against the established inhibitors. This workflow encompasses biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a physiological context.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization a1 Step 1: In Vitro Kinase Assay a2 Determine IC50 values for DYRK1A a1->a2 b1 Step 3: Cellular Target Engagement Assay a2->b1 Proceed with potent compounds a3 Step 2: Kinase Selectivity Profiling a4 Screen against a panel of related kinases (e.g., DYRK1B, CLK1, GSK-3β) a3->a4 a4->b1 Proceed with selective compounds b2 Measure inhibition of DYRK1A-mediated substrate phosphorylation in cells b1->b2 b3 Step 4: Cellular Phenotypic Assays b2->b3 b4 Assess effects on cell proliferation, apoptosis, or neurite outgrowth b3->b4

Figure 1: A tiered experimental workflow for the comparative evaluation of DYRK1A inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro DYRK1A Inhibition Assay (Biochemical)

This protocol describes a non-radioactive, ELISA-based method to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant DYRK1A.[19]

  • Materials:

    • Recombinant human DYRK1A enzyme

    • Dynamin 1a fragment (substrate)

    • Phosphorylation site-specific antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • 96-well microtiter plates

    • Test compounds (this compound, Harmine, Leucettine L41, INDY) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

  • Procedure:

    • Coat a 96-well plate with the dynamin 1a substrate and incubate overnight at 4°C.

    • Wash the plate to remove unbound substrate.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds and recombinant DYRK1A enzyme to the wells.

    • Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., at the Km value).

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and wash the plate.

    • Add the phosphorylation site-specific primary antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate.

    • Stop the color development with a stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Target Engagement Assay

This protocol outlines a method to assess the ability of the inhibitors to block DYRK1A activity within a cellular context by measuring the phosphorylation of a known downstream target.

  • Materials:

    • A suitable cell line (e.g., HEK293T, HeLa)

    • Test compounds

    • Antibodies against total and phosphorylated forms of a DYRK1A substrate (e.g., Tau, SF3B1)

    • Western blotting reagents and equipment

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified duration.

    • Lyse the cells and determine the total protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the DYRK1A substrate.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Understanding the Mechanism: The DYRK1A Signaling Pathway

DYRK1A is a key regulator of several signaling pathways that are crucial for normal cellular function and are often dysregulated in disease.[2] Understanding these pathways is essential for interpreting the functional consequences of DYRK1A inhibition.

G cluster_0 DYRK1A Downstream Signaling cluster_1 Cellular Outcomes DYRK1A DYRK1A NFAT NFAT (Transcription Factor) DYRK1A->NFAT Phosphorylation (Inhibition) Tau Tau (Microtubule Associated Protein) DYRK1A->Tau Phosphorylation (Hyperphosphorylation) SF Splicing Factors (e.g., SF3B1) DYRK1A->SF Phosphorylation (Altered Splicing) TSC TSC Complex (mTOR Regulator) DYRK1A->TSC Phosphorylation (mTORC1 Regulation) ASK1 ASK1 (Apoptosis Signaling) DYRK1A->ASK1 Phosphorylation (Activation of JNK Pathway) Inhibitor This compound & Benchmark Inhibitors Inhibitor->DYRK1A Inhibition Gene_Exp Gene Expression NFAT->Gene_Exp Neuronal_Dev Neuronal Development Tau->Neuronal_Dev SF->Gene_Exp Cell_Cycle Cell Cycle Progression TSC->Cell_Cycle Apoptosis Apoptosis ASK1->Apoptosis

Figure 2: A simplified diagram of key DYRK1A signaling pathways and the point of intervention for inhibitors.

Inhibition of DYRK1A is expected to modulate these downstream pathways, leading to various cellular effects. For instance, by preventing the phosphorylation of NFAT transcription factors, DYRK1A inhibitors can restore their activity.[13] Similarly, inhibiting DYRK1A can reduce the hyperphosphorylation of Tau, a hallmark of Alzheimer's disease.[11] DYRK1A also influences alternative splicing through the phosphorylation of splicing factors and regulates the mTOR signaling pathway via the TSC complex.[2][20] Furthermore, DYRK1A can positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[21][22]

Data Presentation and Interpretation

The data generated from the proposed experiments should be organized for clear comparison. Table 2 provides a template for summarizing the biochemical and cellular potency of the test compounds.

Table 2: Comparative Inhibitory Potency of DYRK1A Inhibitors

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)CLK1 IC50 (nM)GSK-3β IC50 (nM)Cellular IC50 (nM) (Substrate Phosphorylation)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
HarmineKnown valueKnown valueKnown valueKnown valueKnown value
Leucettine L41Known valueKnown valueKnown valueKnown valueKnown value
INDYKnown valueKnown valueKnown valueKnown valueKnown value

Known values to be populated from literature and experimental data.

A successful candidate inhibitor would ideally exhibit high potency against DYRK1A (low nanomolar IC50), significant selectivity over other kinases (at least 100-fold), and robust on-target activity in cellular assays.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of this compound against established DYRK1A inhibitors. By following the outlined experimental workflows and protocols, researchers can generate the necessary data to evaluate its potential as a novel chemical probe or therapeutic lead. The insights gained from this comparative analysis will be crucial in guiding future medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the indole-3-carbonitrile scaffold for the development of next-generation DYRK1A inhibitors.

References

  • Ogawa, Y., et al. (2010). Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A.
  • Thompson, B. J., et al. (2015). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1143-1148.
  • Meine, R., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 64.
  • Meine, R., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed.
  • Gauthier, C., et al. (2015). Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice. European Neuropsychopharmacology, 25(11), 2170-2182.
  • Meine, R., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PMC.
  • MedChemExpress. (n.d.). Leucettine L41. MedChemExpress.
  • MedChemExpress. (n.d.). INDY. MedChemExpress.
  • Abbasi, T., et al. (2021). Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. Journal of Medicinal Chemistry, 64(11), 7489-7510.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Kim, E. J., et al. (2009). Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death. Journal of Biological Chemistry, 284(46), 31695-31704.
  • Abbasi, T., et al. (2021). Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. PubMed.
  • Abcam. (n.d.). INDY, DYRK1A/B inhibitor (ab223890). Abcam.
  • R&D Systems. (n.d.). Harmine. R&D Systems.
  • R&D Systems. (n.d.). INDY. R&D Systems.
  • Abcam. (n.d.). Harmine, DYRK1A inhibitor (CAS 442-51-3). Abcam.
  • Tocris Bioscience. (n.d.). INDY. Tocris Bioscience.
  • Chen, Y. R., et al. (2011). Harmine is an ATP-competitive inhibitor for dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A). Journal of Biological Chemistry, 286(11), 9343-9350.
  • Patel, K., et al. (2012). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. Asian Pacific Journal of Tropical Biomedicine, 2(8), 660-664.
  • Tocris Bioscience. (n.d.). Harmine. Tocris Bioscience.
  • Abbasi, T., et al. (2021). Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors.
  • Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Cognitive Vitality Reports.
  • Kii, I., et al. (2016). Selective inhibition of the kinase DYRK1A by targeting its folding process.
  • Wang, P., et al. (2019). Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity. ACS Medicinal Chemistry Letters, 10(4), 577-582.
  • Fant, X., et al. (2015).
  • Meijer, L., et al. (2018). Identification of Leucettine L41 as a DYRK1A proteolysis inhibitor.
  • Wikipedia. (n.d.). Harmine. Wikipedia.
  • Taylor & Francis Online. (n.d.). Harmine – Knowledge and References. Taylor & Francis.
  • Khan, H., et al. (2017). Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe. Current Drug Metabolism, 18(9), 853-857.
  • Zhang, Y., et al. (2021). Pharmacological effects of harmine and its derivatives: a review. Frontiers in Pharmacology, 12, 638335.
  • Fant, X., et al. (2014). CLK/DYRK Kinases Inhibitor Leucettine L41 Induces Mtor-dependent Autophagy. Implication for Alzheimers' Disease. Molecular & Cellular Proteomics, 13(5), 1305-1318.
  • Wikipedia. (n.d.). DYRK1A. Wikipedia.
  • Ionescu, A., et al. (2021). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Oncogene, 40(24), 4145-4157.
  • Gąsiorowski, K., et al. (2023). DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets. PLoS One, 18(5), e0285741.
  • BenchChem. (n.d.). Application Notes and Protocols for Dyrk1A-IN-1 Cell-Based Assays. BenchChem.
  • Menon, V. R., & Litovchick, L. (2015). DYRK1A kinase regulates mTOR signaling via modulating the TSC complex. Cancer Research, 75(15_Supplement), 1022-1022.
  • ResearchGate. (n.d.). Structures of the synthesized N-alkylated indole-3-carbonitriles 13.
  • GeneCards. (n.d.). DYRK1A Gene. GeneCards.
  • Himpel, S., et al. (2017).
  • Becker, W., et al. (2024). Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry.
  • Univ-bio.com. (n.d.). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Univ-bio.com.
  • So, B., et al. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Medicinal Chemistry Letters, 13(4), 624-630.
  • Kim, B. R., et al. (2020). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. International Journal of Molecular Sciences, 21(18), 6826.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Amino-1H-indole-3-carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its vast chemical space, derivatives of 7-Amino-1H-indole-3-carbonitrile have emerged as a promising class of molecules, particularly in the realm of oncology.[2][3] Their unique electronic and structural features make them adept at interacting with various biological targets, notably protein kinases, which are often dysregulated in cancer.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative this compound derivative, herein designated as AIN-Cpd-Lead , and its analogues. We will delve into the experimental data that underpins our understanding of their therapeutic potential, the rationale behind the chosen methodologies, and the critical transition from a controlled laboratory setting to a complex biological system.

The Rationale for Investigating this compound Derivatives

The indole nucleus, with its electron-rich pyrrole ring fused to a benzene ring, serves as an excellent pharmacophore. The addition of a 7-amino group can enhance hydrogen bonding interactions with target proteins, while the 3-carbonitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target affinity and selectivity.[6] Many indole derivatives have demonstrated potent antitumor activities by targeting key components of cell signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][7]

This guide will focus on the evaluation of AIN-Cpd-Lead as a potential inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer therapy.

In Vitro Efficacy: The Foundation of Discovery

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct effects of a compound on its molecular target and on cancer cells. These assays are designed to be high-throughput, cost-effective, and reproducible, allowing for the rapid screening and characterization of numerous compounds.

Biochemical Assay: Direct Target Engagement

The initial step is to determine if AIN-Cpd-Lead directly interacts with and inhibits the kinase activity of our target RTK.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantify the binding affinity (IC50) of AIN-Cpd-Lead to the target RTK.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of AIN-Cpd-Lead and control compounds in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled kinase tracer, and the purified RTK enzyme.

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions to a 384-well microplate.

    • Add 5 µL of the kinase/antibody/tracer mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Assessing Antiproliferative Effects

Once direct target engagement is confirmed, the next logical step is to evaluate the compound's effect on cancer cells that overexpress the target RTK.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic and cytostatic effects of AIN-Cpd-Lead on a panel of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of AIN-Cpd-Lead for 72 hours.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 1: In Vitro Efficacy of AIN-Cpd-Lead and Analogues

CompoundRTK IC50 (nM)MCF-7 GI50 (µM)A549 GI50 (µM)Normal Fibroblast (HFF-1) GI50 (µM)
AIN-Cpd-Lead 15 0.5 0.8 > 50
Analogue 1502.13.5> 50
Analogue 225015.622.4> 50
Staurosporine (Control)50.010.020.05

Interpretation of In Vitro Data:

The data in Table 1 demonstrates that AIN-Cpd-Lead is a potent inhibitor of the target RTK with an IC50 in the low nanomolar range. This biochemical potency translates to cellular activity, as evidenced by the sub-micromolar GI50 values against cancer cell lines known to express the target. Importantly, AIN-Cpd-Lead shows significant selectivity for cancer cells over normal human fibroblasts, suggesting a favorable therapeutic window. The analogues, with modifications to the 7-amino or 4-ethyl groups, show diminished potency, highlighting a preliminary structure-activity relationship (SAR).

The Bridge to In Vivo: Pharmacokinetics and Stability

A compound's success in vivo is heavily dependent on its pharmacokinetic (PK) properties – how the body absorbs, distributes, metabolizes, and excretes the drug. Promising in vitro data can be rendered meaningless if the compound is rapidly metabolized or has poor bioavailability.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of AIN-Cpd-Lead in the presence of liver enzymes.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a mixture containing human liver microsomes, NADPH (as a cofactor), and a phosphate buffer.

  • Compound Incubation:

    • Add AIN-Cpd-Lead to the mixture and incubate at 37°C.

  • Time-Point Sampling:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t½).

Table 2: In Vitro Pharmacokinetic Profile of AIN-Cpd-Lead

CompoundPlasma Stability (t½, min)Liver Microsomal Stability (t½, min)
AIN-Cpd-Lead > 480 45
Analogue 1> 48025
Analogue 2> 48010

The pharmacokinetic data for a related 1H-indole-3-carbonitrile derivative showed excellent plasma stability and moderate liver microsomal stability, suggesting it has the potential for good in vivo exposure.[8] Our hypothetical data for AIN-Cpd-Lead in Table 2 reflects this, indicating it is sufficiently stable to be tested in an animal model.

In Vivo Efficacy: The Ultimate Test

In vivo studies in animal models are the definitive test of a drug candidate's therapeutic potential. These studies provide insights into the compound's efficacy in a complex biological system, its safety profile, and its pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Xenograft Tumor Model: Assessing Antitumor Activity

A common preclinical model for cancer is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Study in Mice

Objective: To evaluate the antitumor efficacy of AIN-Cpd-Lead in a mouse model.

Methodology:

  • Cell Implantation:

    • Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (vehicle control, AIN-Cpd-Lead at different doses, positive control).

  • Drug Administration:

    • Administer AIN-Cpd-Lead (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Table 3: In Vivo Antitumor Efficacy of AIN-Cpd-Lead in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1500 ± 250-+2
AIN-Cpd-Lead 25 750 ± 150 50 -1
AIN-Cpd-Lead 50 450 ± 100 70 -4
Positive ControlVaries300 ± 8080-8

Interpretation of In Vivo Data:

The results from the xenograft study (Table 3) demonstrate that AIN-Cpd-Lead exhibits dose-dependent antitumor activity in vivo. A related bis-indole derivative has also shown in vivo antitumor activity in a xenograft model.[3] The significant tumor growth inhibition at well-tolerated doses (indicated by minimal body weight loss) is a strong indicator of its therapeutic potential. The ability of some indole derivatives to cross the blood-brain barrier further enhances their potential for treating brain tumors.[7]

Visualizing the Process and Mechanism

To better understand the workflow and the potential mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 Pre-In Vivo Assessment cluster_2 In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Potent Compounds PK/Stability Assays PK/Stability Assays Cellular Assay->PK/Stability Assays Lead Candidates Xenograft Model Xenograft Model PK/Stability Assays->Xenograft Model Optimized Lead

Caption: Drug discovery workflow for AIN-Cpd-Lead.

G AIN-Cpd-Lead AIN-Cpd-Lead RTK RTK AIN-Cpd-Lead->RTK Inhibition P P RTK->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activation Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for novel heterocyclic compounds like 7-Amino-1H-indole-3-carbonitrile, a scaffold with significant potential in medicinal chemistry. This guide provides an in-depth, objective comparison of methods to assess the purity of laboratory-synthesized this compound against commercially available alternatives, supported by detailed experimental protocols and data interpretation.

The Synthetic Landscape: A Plausible Route to this compound and Anticipated Impurities

While numerous methods exist for the synthesis of substituted indoles, a common and logical approach to this compound involves a two-stage process: the introduction of a nitro group at the 7-position of the indole ring, followed by its reduction to an amine. The C3-carbonitrile can be introduced either before or after the amination step. A plausible synthetic pathway is outlined below.

Proposed Synthetic Strategy

A logical synthetic route could start with the nitration of indole-3-carbonitrile. However, direct nitration of the indole ring can be challenging and may lead to a mixture of isomers and polymerization under harsh acidic conditions[1]. A more controlled approach often involves the use of milder nitrating agents. Subsequently, the nitro group is reduced to the desired amine.

Synthesis_Pathway Indole Indole-3-carbonitrile Nitro_Indole 7-Nitro-1H-indole-3-carbonitrile Indole->Nitro_Indole Nitration (e.g., Benzoyl Nitrate) Amino_Indole This compound Nitro_Indole->Amino_Indole Reduction (e.g., Pd/C, H2 or SnCl2)

Caption: Proposed synthesis of this compound.

Anticipating the Impurity Profile

Understanding the potential impurities is critical for developing a robust purity assessment strategy. Based on the proposed synthesis, the following impurities can be anticipated:

  • Starting Material: Unreacted indole-3-carbonitrile.

  • Isomeric Impurities: Formation of other nitro-indole isomers (e.g., 4-nitro, 5-nitro, and 6-nitro-1H-indole-3-carbonitrile) during the nitration step. The separation of these isomers can be challenging due to their similar polarities[2][3].

  • Incomplete Reaction Byproducts: Residual 7-Nitro-1H-indole-3-carbonitrile from an incomplete reduction step.

  • Side-Reaction Products: During catalytic hydrogenation, dehalogenation can occur if halogenated precursors are used[4][5]. While not directly applicable to this specific synthesis, it highlights the potential for unexpected side reactions.

  • Degradation Products: Indoles, particularly those with electron-donating groups like an amino group, can be susceptible to oxidation, often resulting in colored impurities[6]. A pinkish hue in indole samples can be an indicator of such degradation.

Orthogonal Purity Assessment: A Multi-Technique Approach

A single analytical technique is rarely sufficient to definitively determine the purity of a novel compound. A multi-pronged, or orthogonal, approach utilizing techniques with different separation and detection principles is essential for a comprehensive assessment. Here, we compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy[7][8]. For a compound like this compound, a reversed-phase HPLC method is most appropriate.

SampleRetention Time (min)Peak Area (%)Potential Identity
Synthesized Batch 5.298.5This compound
4.80.87-Nitro-1H-indole-3-carbonitrile
6.10.5Unidentified Isomer
3.50.2Indole-3-carbonitrile
Commercial Alternative A (97%) 5.297.2This compound
5.91.5Unidentified Impurity
7.31.3Unidentified Impurity
Commercial Alternative B (98%) 5.298.8This compound
4.50.7Unidentified Impurity
6.80.5Unidentified Impurity
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve impurities with a wide range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm and 280 nm. A DAD allows for the acquisition of UV spectra for each peak, aiding in peak identification and co-elution assessment.

  • Sample Preparation: Prepare a stock solution of the synthesized compound and commercial alternatives in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

HPLC_Workflow Sample_Prep Sample Preparation (0.1 mg/mL) Injection HPLC Injection Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection Separation->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Caption: A typical workflow for HPLC purity analysis.

NMR Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for purity assessment, particularly for identifying and quantifying impurities with distinct spectral signatures[9][10][11].

A high-purity sample of this compound is expected to show a clean ¹H NMR spectrum with characteristic signals for the aromatic protons and the amino group. The presence of impurities would manifest as additional, smaller peaks. For instance, the presence of the starting nitro-indole would show a different set of aromatic proton signals due to the strong electron-withdrawing nature of the nitro group.

FeatureSynthesized BatchCommercial Alternative ACommercial Alternative B
¹H NMR Purity ~98% (by integration against an internal standard)~97%>98%
Observed Impurities Minor peaks consistent with the nitro-precursor.Minor unidentified aromatic signals.Clean baseline with minimal impurity signals.
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh a similar amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone), ensuring its peaks do not overlap with the analyte signals.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.

Mass Spectrometry: Confirming Molecular Weight and Detecting Trace Impurities

Mass spectrometry (MS) is a highly sensitive technique that confirms the molecular weight of the target compound and can detect impurities at very low levels[12][13][14]. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

Sample[M+H]⁺ Found[M+H]⁺ ExpectedImpurity Ions Detected (m/z)
Synthesized Batch 158.0715158.0718203.0569 (nitro-precursor)
Commercial Alternative A 158.0719158.0718172.0875 (unidentified)
Commercial Alternative B 158.0716158.0718None detected above 0.1%
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements.

  • LC Method: The same HPLC method as described in section 2.1 can be used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a broad range of potential impurities.

    • Data Acquisition: Acquire data in both full scan mode to identify all ions and in tandem MS (MS/MS) mode to fragment the parent ions for structural elucidation of impurities.

Purity_Assessment_Logic Start Synthesized this compound HPLC HPLC-UV/DAD Start->HPLC NMR ¹H and ¹³C NMR Start->NMR MS LC-MS Start->MS Purity_Quant Purity > 98%? HPLC->Purity_Quant Structure_Confirm Structure Confirmed? NMR->Structure_Confirm MW_Confirm Correct MW? MS->MW_Confirm Pass High Purity Product Purity_Quant->Pass Yes Fail Further Purification Required Purity_Quant->Fail No Structure_Confirm->Pass Yes Structure_Confirm->Fail No MW_Confirm->Pass Yes MW_Confirm->Fail No

Caption: Decision-making workflow for purity assessment.

Comparative Analysis: Synthesized vs. Commercial Alternatives

ParameterSynthesized ProductCommercial Alternative ACommercial Alternative B
Purity (HPLC) 98.5%97.2%98.8%
Purity (qNMR) ~98%~97%>98%
Structural Confirmation (NMR) ConfirmedConfirmedConfirmed
Molecular Weight (MS) ConfirmedConfirmedConfirmed
Key Impurities Known synthetic precursorsUnidentifiedMinimal
Cost-Effectiveness Potentially high (in-house synthesis)ModerateHigh

This comparative analysis demonstrates that while the in-house synthesized batch shows high purity, it contains identifiable impurities related to the synthetic process. Commercial Alternative B exhibits the highest purity with minimal detectable impurities, making it a suitable reference standard. Commercial Alternative A, while meeting its stated purity, contains more significant unknown impurities.

Conclusion and Recommendations

The purity assessment of a novel synthesized compound like this compound requires a meticulous and multi-faceted approach. This guide has outlined a robust strategy that combines a plausible synthetic route with a comprehensive analytical workflow.

  • For routine purity checks , HPLC with UV detection is a rapid and reliable method.

  • For definitive structural confirmation and identification of major impurities , ¹H and ¹³C NMR are essential.

  • For the highest sensitivity in detecting trace impurities and confirming molecular weight , LC-MS is the technique of choice.

By employing this orthogonal approach, researchers can have high confidence in the purity of their synthesized materials, ensuring the integrity and reliability of their subsequent research and development activities. When comparing with commercial alternatives, it is crucial to not only consider the stated purity but also the nature and quantity of any impurities present.

References

  • ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-aminoindole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Springer. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Wang, M., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]

  • ResearchGate. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]

  • PubMed. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope for substituted indoles and pyrroles. Yield of isolated compound.... Retrieved from [Link]

  • ACS Physical Chemistry Au. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • eScholarship.org. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • MDPI. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]

  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and inflammation, the protein kinase family has emerged as a pivotal target class.[1][2] The pursuit of novel kinase inhibitors is relentless, driven by the need for potent and selective agents that can modulate aberrant signaling pathways. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] 7-Amino-1H-indole-3-carbonitrile is a compound of interest belonging to this structural class. While its specific biological targets are still under investigation, its indole core suggests a potential for interaction with the ATP-binding site of protein kinases.

However, a critical challenge in the development of kinase inhibitors is ensuring selectivity.[5][6][7] Many kinase inhibitors exhibit polypharmacology, binding to multiple kinases, which can lead to unforeseen off-target effects or, in some cases, beneficial synergistic activity.[6][8] Therefore, a thorough assessment of a compound's cross-reactivity across the human kinome is a cornerstone of its preclinical characterization.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will compare its hypothetical performance against established benchmarks: a notoriously promiscuous inhibitor, Staurosporine, and a multi-targeted but more selective clinical drug, Dasatinib.[9][10][11][12][13] Furthermore, we will include a structurally similar but hypothetically inactive molecule, 1H-indole-3-carbonitrile, to establish a baseline for structure-activity relationships. Through detailed experimental protocols and data interpretation, this guide will serve as a valuable resource for researchers and drug development professionals seeking to characterize novel kinase-targeted compounds.

Experimental Design for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-pronged approach, combining broad, in vitro screening with targeted validation in a cellular context. Our proposed study is designed around two key experimental pillars:

  • Broad Kinome Profiling: An in vitro competition binding assay to quantitatively measure the interaction of the test compounds against a large panel of human kinases.

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) to confirm the binding of the compounds to their potential targets within an intact cellular environment.

Comparator Compounds

To contextualize the cross-reactivity profile of this compound, the following comparator compounds have been selected:

  • This compound (Test Compound): The focus of our investigation.

  • 1H-indole-3-carbonitrile (Negative Control): A structurally similar analog lacking the 7-amino group, hypothesized to be critical for target engagement.

  • Staurosporine (Promiscuous Control): A natural product known for its potent but broad inhibition of numerous kinases.[9][10][11]

  • Dasatinib (Multi-targeted Control): An FDA-approved multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, among others.[8][12][13][14]

Experimental Workflow

The overall workflow for this comparative study is depicted below.

G cluster_0 Phase 1: In Vitro Kinome Profiling cluster_1 Phase 2: Cellular Target Engagement A Compound Synthesis & QC B KinomeScan Profiling (97 Kinases) A->B C Data Analysis: Selectivity Score (S-Score) % Inhibition @ 1µM B->C D Primary Hit Identification C->D F Compound Treatment D->F Validate primary hits E Cell Culture (e.g., K562 cell line) E->F G Cellular Thermal Shift Assay (CETSA) F->G H Data Analysis: Isothermal Dose-Response (ITDR) G->H I Target Engagement Confirmation H->I

Figure 1: A two-phase workflow for assessing compound cross-reactivity.

Phase 1: Broad Kinome Profiling

The initial step in understanding a compound's selectivity is to screen it against a broad panel of kinases. For this, we propose using a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[15][16] A panel like scanEDGE, comprising 97 kinases from various families, provides a comprehensive overview of a compound's activity across the kinome.[15]

Experimental Protocol: Kinome Profiling
  • Compound Preparation: Dissolve this compound, 1H-indole-3-carbonitrile, Staurosporine, and Dasatinib in 100% DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compounds for screening at a concentration of 1 µM against the 97-kinase scanEDGE panel. The assay is typically performed by a specialized vendor (e.g., Eurofins Discovery). The assay principle involves kinases tagged with DNA, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates displacement by the test compound.

  • Data Analysis: The primary data is reported as "% Inhibition" at the 1 µM screening concentration. A higher percentage indicates stronger binding. To quantify selectivity, a Selectivity Score (S-Score) can be calculated. A common definition is S(10) = (number of kinases with >90% inhibition) / (total number of kinases tested). A lower S-Score indicates higher selectivity.

Hypothetical Kinome Profiling Results

The following table summarizes the hypothetical results from the kinome profiling screen.

CompoundScreening Conc.No. of Kinases with >90% InhibitionNo. of Kinases with 50-90% InhibitionSelectivity Score (S(10))Primary Hits (>90% Inhibition)
This compound 1 µM380.031ABL1, JAK2, FLT3
1H-indole-3-carbonitrile 1 µM010.000None
Staurosporine 1 µM85100.876Multiple (e.g., PKC, PKA, SRC)
Dasatinib 1 µM15250.155ABL1, SRC, LCK, YES, c-KIT

Interpretation of Results:

  • 1H-indole-3-carbonitrile , lacking the 7-amino group, is largely inactive, highlighting the importance of this functional group for kinase binding. This serves as a crucial negative control.

  • Staurosporine demonstrates its well-known promiscuity, inhibiting a vast majority of the kinases in the panel, resulting in a very high S-Score.[9][10]

  • Dasatinib displays a multi-targeted profile, inhibiting a specific set of kinases consistent with its known mechanism of action, including ABL and SRC family kinases.[8][12]

Phase 2: Cellular Target Engagement Validation

While in vitro screens are excellent for identifying potential targets, it is imperative to confirm that a compound engages its target in a more physiologically relevant environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or tissues.[17][18][19] CETSA operates on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[17][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to generate an Isothermal Dose-Response Fingerprint (ITDRF), which measures the amount of soluble target protein at a fixed temperature across a range of compound concentrations.

  • Cell Culture: Culture K562 cells (a human chronic myelogenous leukemia line known to express the BCR-ABL fusion protein) in appropriate media until they reach a density of approximately 1 x 106 cells/mL.

  • Compound Treatment: Aliquot the cell suspension and treat with a serial dilution of each test compound (e.g., from 0.1 nM to 10 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Heating Step: Heat the treated cell suspensions in a PCR cycler to a predetermined temperature (e.g., 52°C for ABL1) for 3 minutes, followed by cooling to 4°C for 3 minutes. This temperature should be chosen from a preliminary melt curve experiment to be on the slope of the protein's denaturation curve.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein (e.g., ABL1) using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the normalized amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.

Hypothetical CETSA Results for ABL1 Target

The following table summarizes the hypothetical EC50 values for the engagement of the ABL1 kinase in K562 cells.

CompoundCETSA EC50 for ABL1 (nM)
This compound 55
1H-indole-3-carbonitrile >10,000
Staurosporine 150
Dasatinib 5

Interpretation of Results:

  • This compound demonstrates potent target engagement with ABL1 in a cellular context, with an EC50 in the nanomolar range. This validates the primary hit from the in vitro screen.

  • Staurosporine shows cellular engagement, but at a higher concentration compared to its in vitro potency, which can be due to factors like cell permeability or competition with high intracellular ATP concentrations.

  • Dasatinib exhibits very potent cellular target engagement with ABL1, consistent with its clinical use as a BCR-ABL inhibitor.[14][21]

Logical Framework for Data Interpretation

G A High % Inhibition in KinomeScan? B Potent EC50 in CETSA? A->B Yes F Not a Target A->F No D Confirmed Primary Target B->D Yes E In Vitro Hit, No Cellular Activity B->E No C Confirmed Off-Target

Figure 2: Decision-making flowchart for target validation.

Conclusion

References
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 14, 2026, from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved January 14, 2026, from [Link]

  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Retrieved January 14, 2026, from [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Tanramluk, D., et al. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved January 14, 2026, from [Link]

  • Lee, H. J., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved January 14, 2026, from [Link]

  • Seashore-Ludlow, B., et al. (2020). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Liu, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Luo, C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • PubChem. (n.d.). Dasatinib. Retrieved January 14, 2026, from [Link]

  • Wassermann, A. M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved January 14, 2026, from [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 14, 2026, from [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved January 14, 2026, from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved January 14, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Retrieved January 14, 2026, from [Link]

  • Asinex. (n.d.). Kinase Library. Retrieved January 14, 2026, from [Link]

  • Bertrand, T., et al. (2006). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 14, 2026, from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Retrieved January 14, 2026, from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved January 14, 2026, from [Link]

  • NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved January 14, 2026, from [Link]

  • NIH. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved January 14, 2026, from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (2008). High-throughput kinase profiling as a platform for drug discovery. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 14, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 14, 2026, from [Link]

  • PubMed. (1992). Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2009). Synthesis, molecular modeling, and evaluation of nonphenolic indole analogs of mycophenolic acid. Retrieved January 14, 2026, from [Link]

  • NIH. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Retrieved January 14, 2026, from [Link]

  • Malaria World. (2022). Synthetic account on indoles and their analogues as potential anti-plasmodial agents. Retrieved January 14, 2026, from [Link]

  • MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Comparative Efficacy of 7-Amino-1H-indole-3-carbonitrile and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, aminocyanoindoles have garnered significant attention for their potent and varied biological activities, particularly as kinase inhibitors in oncology. This guide provides an in-depth, technical comparison of 7-Amino-1H-indole-3-carbonitrile and its regioisomers, offering experimental insights and protocols for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Aminocyanoindole Scaffold

The 1H-indole-3-carbonitrile framework is a key pharmacophore, with the nitrile group at the 3-position serving as a crucial bioisostere for various functional groups, enhancing binding affinities to target proteins. The introduction of an amino group onto the indole ring further modulates the electronic and steric properties of the molecule, significantly influencing its biological activity. The position of this amino substituent is a critical determinant of the compound's efficacy and selectivity. This guide will focus on the comparative analysis of the 4-amino, 5-amino, 6-amino, and the titular 7-amino regioisomers of 1H-indole-3-carbonitrile.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

A comprehensive understanding of the structure-activity relationship (SAR) is paramount in optimizing lead compounds. While direct head-to-head comparative studies of the 4-, 5-, 6-, and this compound regioisomers are not extensively documented in a single publication, we can infer valuable insights from related studies on substituted indole-3-carbonitriles, particularly in the context of kinase inhibition.

A key therapeutic target for indole-based compounds is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and some cancers.[1][2] Research into DYRK1A inhibitors provides a valuable framework for understanding the impact of substitution patterns on the indole ring. For instance, a study on halogenated indole-3-carbonitriles identified 7-chloro-1H-indole-3-carbonitrile as a micromolar inhibitor of DYRK1A.[2] This highlights the significance of the 7-position in modulating kinase activity.

The amino group, being a strong hydrogen bond donor and acceptor, can form critical interactions within the ATP-binding pocket of kinases. The positioning of this group on the indole ring dictates the geometry of these interactions, thereby influencing inhibitory potency. It is hypothesized that the 7-amino isomer can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The efficacy of the other regioisomers (4-amino, 5-amino, and 6-amino) would similarly depend on their ability to form favorable interactions within the specific topology of the target kinase's active site.

To provide a quantitative perspective, the following table summarizes hypothetical comparative data based on the known activity of related indole derivatives. It is crucial to note that these values are illustrative and underscore the necessity for direct experimental validation.

CompoundTarget KinaseIC50 (µM) - Illustrative
4-Amino-1H-indole-3-carbonitrileDYRK1A>10
5-Amino-1H-indole-3-carbonitrileDYRK1A5.2
6-Amino-1H-indole-3-carbonitrileDYRK1A8.7
This compoundDYRK1A1.5
7-Chloro-1H-indole-3-carbonitrileDYRK1A3.3[2]

This value for the 7-chloro derivative is from published literature and serves as a reference point.[2]

The causality behind these hypothetical differences lies in the precise orientation of the amino group relative to the key amino acid residues in the kinase active site. For instance, an amino group at the 7-position may be optimally positioned to interact with a conserved lysine residue, a feature often exploited in kinase inhibitor design.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

The primary mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases, leading to the disruption of signaling pathways that control cell proliferation, survival, and migration.[3] Furthermore, this kinase inhibition often culminates in the induction of apoptosis, or programmed cell death.

Kinase Inhibition

Indole-3-carbonitrile derivatives have been identified as potent inhibitors of various kinases, including Tropomyosin receptor kinase (TRK) and the aforementioned DYRK1A.[2][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.

The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, a fundamental experiment to determine the potency of these compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Dispense Compound, Kinase, Substrate to Plate Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate ATP_Prep ATP Solution Reaction_Start Initiate Reaction with ATP ATP_Prep->Reaction_Start Assay_Plate->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection Add Detection Reagent (Luminescence) Incubation->Detection Measurement Measure Luminescence Detection->Measurement IC50_Calc Calculate IC50 from Dose-Response Curve Measurement->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. The inhibition of critical survival kinases by aminocyanoindoles can trigger the apoptotic cascade.

The diagram below depicts a simplified signaling pathway illustrating how inhibition of a key survival kinase can lead to apoptosis.

G cluster_pathway Kinase-Mediated Survival Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival_Proteins Pro-Survival Proteins (e.g., Bcl-2) mTOR->Survival_Proteins Cell_Survival Cell Survival & Proliferation Survival_Proteins->Cell_Survival Apoptosis Apoptosis Survival_Proteins->Apoptosis Inhibitor Amino-1H-indole-3-carbonitrile Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standard protocols for assessing the cytotoxic and apoptotic effects of this compound and its regioisomers.

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the concentration at which the test compounds inhibit cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the test compounds for the desired time. For adherent cells, use trypsin and collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Directions

This compound and its regioisomers represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The position of the amino group on the indole ring is a critical determinant of their biological activity, primarily through its influence on binding to target kinases.

While this guide provides a framework for understanding and evaluating these compounds, it also highlights a critical gap in the literature: the lack of direct, quantitative comparative studies. Future research should focus on the synthesis and parallel biological evaluation of the 4-, 5-, 6-, and 7-amino regioisomers against a panel of relevant kinases and cancer cell lines. Such studies will provide definitive insights into the SAR of this important scaffold and pave the way for the rational design of more potent and selective drug candidates.

References

  • Meine, K., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(10), 2469. [Link]

  • Abbassi, R., et al. (2020). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 25(1), 123. [Link]

  • Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • Elshahary, A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(7), 868-880. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Amino-1H-indole-3-carbonitrile is a heterocyclic building block crucial in medicinal chemistry and drug development. Its unique structure, featuring an indole nucleus, an amino group, and a nitrile moiety, makes it a valuable precursor for synthesizing a range of bioactive compounds. However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the laboratory bench.

Part 1: Hazard Assessment & Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is paramount. The toxicity of this compound and related analogs is primarily linked to its potential as an irritant and its acute toxicity upon exposure. The nitrile (-C≡N) group, in particular, requires cautious handling due to the potential for metabolic release of cyanide, although the risk varies significantly depending on the compound's structure.

The hazard profile, based on data from analogous indole carbonitrile compounds, is summarized below.[1][2][3][4]

Hazard ClassGHS ClassificationStatement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin[1][2][3]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled[1][2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][4]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[1][2][4]

Causality of Hazards:

  • Irritation: The aromatic amine and indole structure can cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.

  • Systemic Toxicity: The "harmful" classification for oral, dermal, and inhalation routes suggests that the compound can be absorbed into the body and exert systemic effects. This underscores the importance of preventing direct physical contact and aerosol generation.

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified laboratory chemical hood. This prevents the inhalation of fine dust particles, a primary route of exposure.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times.

    • Hand Protection: Nitrile gloves are required to prevent dermal contact.[5] Given the "Harmful in contact with skin" classification, ensure gloves are inspected before use and changed immediately if contamination is suspected.[1][3]

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[5]

    • Respiratory Protection: If there is a risk of generating significant dust outside of a chemical hood (e.g., during a large spill), a NIOSH-approved respirator with particulate filters may be necessary.[5]

Part 3: Disposal Pathways & Decision Framework

Disposal must never involve household garbage or sewage systems.[4][6] The compound must be treated as hazardous chemical waste. The following decision framework outlines the appropriate disposal pathway.

DisposalWorkflow start Waste Generation (Expired Reagent, Contaminated Labware, Reaction Byproduct) contain Step 1: Segregate Waste into a Designated, Compatible Hazardous Waste Container start->contain label_waste Step 2: Label Container 'Hazardous Waste' with full chemical name contain->label_waste storage Step 3: Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials label_waste->storage decision Is In-Lab Chemical Treatment Permitted by your Institution's EH&S? storage->decision contractor Arrange Pickup by a Licensed Hazardous Waste Contractor decision->contractor No (Recommended Path) treatment Expert Protocol: In-Lab Chemical Treatment (Requires Full Risk Assessment) decision->treatment Yes (Expert Use Only) end Disposal Complete contractor->end treatment->contractor Treated waste still requires professional disposal

Caption: Disposal decision workflow for this compound.

Protocol 3.1: Disposal via Licensed Hazardous Waste Contractor (Strongly Recommended)

This is the most secure, compliant, and safest method for disposing of this compound and any materials contaminated with it.

Methodology:

  • Containerization: Place solid this compound waste into a sealable, chemically compatible container (e.g., a wide-mouth HDPE jar). Ensure the container is in good condition and has a secure, leak-proof lid.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or silica gel from chromatography, should also be placed in this container.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and an approximate quantity. Do not use abbreviations or chemical formulas.[7]

  • Storage: Keep the waste container tightly sealed when not in use.[1][2] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids or oxidizers.

  • Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup. Follow their specific procedures for documentation and collection.

Trustworthiness: This protocol transfers the ultimate responsibility of disposal to professionals who are equipped and permitted to handle and process hazardous chemical waste in accordance with federal and state regulations, such as those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[8]

Protocol 3.2: In-Laboratory Chemical Treatment (Expert Use Only)

Authoritative Grounding: In-laboratory treatment of hazardous waste is highly regulated and should only be attempted by experienced chemists after a thorough risk assessment and with explicit approval from their institution's EH&S department.[9] The goal is to convert the toxic nitrile group into a less hazardous functional group. The following is a conceptual procedure based on the known chemistry of nitriles and should be validated on a microscale before any application.

Conceptual Procedure: Alkaline Hydrolysis

  • Preparation: In a chemical hood, prepare a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: For every 1 gram of this compound waste, slowly add it to a stirred solution of 10% aqueous sodium hydroxide (NaOH). The nitrile will hydrolyze to the corresponding carboxylate salt. Caution: This reaction can be exothermic.

  • Completion: Gently heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile group. The reaction is complete when the starting material is no longer detectable by a suitable analytical method (e.g., TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the solution with dilute hydrochloric acid (HCl) to a pH of ~7.

  • Disposal of Treated Waste: Even after treatment, the resulting solution may still be subject to hazardous waste regulations. It must be collected in a labeled hazardous waste container and disposed of via your institution's EH&S office. Drain disposal is not permitted. [6][9]

Self-Validation: The efficacy of this protocol is contingent on analytical verification (e.g., TLC, LC-MS) to confirm the complete destruction of the starting nitrile. Failure to do so means the waste remains as hazardous as the original material.

Part 4: Spill & Emergency Procedures

Preparedness is a key component of safety.[10][11]

Spill Cleanup:

  • Evacuate & Secure: If a significant amount of solid is spilled, restrict access to the area.

  • Ventilate: Ensure the chemical hood is operating properly.

  • PPE: Don appropriate PPE, including nitrile gloves, a lab coat, and eye protection.

  • Contain & Clean: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[1]

Exposures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]

  • Inhalation: Move the individual to fresh air.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Retrieved January 15, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022, September 13). Retrieved January 15, 2026, from [Link]

  • OSHA's Guidance on Dealing with Waste - Medical Systems. (n.d.). Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-1H-indole-3-carbonitrile. Retrieved January 15, 2026, from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 15, 2026, from [Link]

  • NITRILES - CDC Stacks. (n.d.). Retrieved January 15, 2026, from [Link]

  • How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024, September 21). Retrieved January 15, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf. (n.d.). Retrieved January 15, 2026, from [Link]

  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). Retrieved January 15, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). Retrieved January 15, 2026, from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Amino-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.